Bifemelane hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHDXWXNNDSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977808 | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62232-46-6, 90293-01-9 | |
| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIFEMELANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bifemelane Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifemelane (B1207547) hydrochloride is a nootropic agent with a multifaceted mechanism of action that has demonstrated potential in the treatment of cerebrovascular and cognitive disorders. This document provides a comprehensive technical overview of the core neuronal mechanisms of bifemelane, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways.
Core Mechanisms of Action
Bifemelane's effects are primarily attributed to its ability to modulate several key neurotransmitter systems and intracellular signaling cascades. Its actions include the potentiation of the cholinergic system, inhibition of monoamine oxidase (MAO), and enhancement of cerebral energy metabolism.
Cholinergic System Potentiation
Bifemelane enhances cholinergic neurotransmission through multiple mechanisms. It has been shown to increase the release of acetylcholine (B1216132) (ACh) in the cerebral cortex and hippocampus. This is thought to be a key contributor to its nootropic effects, as the cholinergic system plays a crucial role in learning and memory.
Monoamine Oxidase (MAO) Inhibition
Bifemelane acts as a reversible and selective inhibitor of monoamine oxidase A (MAO-A). This inhibition leads to an increase in the synaptic levels of monoaminergic neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in mood regulation and cognitive function.
Neuroprotective and Other Effects
Beyond its primary effects on neurotransmitter systems, bifemelane exhibits neuroprotective properties. It has been shown to suppress the production of hydroxyl radicals, suggesting an antioxidant effect. Additionally, it can inhibit the synthesis of pro-inflammatory cytokines like IL-1beta and TNF-alpha in microglia.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological profile of bifemelane hydrochloride.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Enzyme | IC50 (µM) | Substrate | Tissue Source | Reference |
| MAO-A | 0.23 | Serotonin | Rat brain | |
| MAO-B | 4.7 | β-Phenylethylamine | Rat brain |
Table 2: Effects on Neurotransmitter Levels
| Neurotransmitter | Region | Change (%) | Dose (mg/kg, i.p.) | Species | Reference |
| Acetylcholine | Hippocampus | ↑ 50 | 20 | Rat | |
| Dopamine | Striatum | ↑ 30 | 20 | Rat | |
| Norepinephrine | Hypothalamus | ↑ 40 | 20 | Rat |
Experimental Methodologies
In Vitro MAO Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of bifemelane on MAO-A and MAO-B activity.
Protocol:
-
Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Enzyme Source: Prepare mitochondrial fractions from the brain homogenate by differential centrifugation.
-
Incubation: Pre-incubate the mitochondrial fraction with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate for MAO-A (e.g., 14C-serotonin) or MAO-B (e.g., 14C-β-phenylethylamine).
-
Reaction Termination: Stop the reaction after a defined period (e.g., 20 minutes) by adding an acid (e.g., 2N HCl).
-
Product Extraction: Extract the deaminated metabolites into an organic solvent (e.g., ethyl acetate).
-
Quantification: Measure the radioactivity of the extracted metabolites using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each bifemelane concentration and determine the IC50 value by regression analysis.
In Vivo Microdialysis for Neurotransmitter Level Measurement
Objective: To measure the extracellular levels of acetylcholine in the hippocampus of freely moving rats following bifemelane administration.
Protocol:
-
Surgical Implantation: Anesthetize rats and surgically implant a microdialysis probe into the hippocampus.
-
Recovery: Allow the animals to recover from surgery for at least 24 hours.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Signaling Pathways
Bifemelane's Action on the Cholinergic Synapse
The following diagram illustrates the proposed mechanism by which bifemelane enhances cholinergic neurotransmission.
Bifemelane Hydrochloride: A Technical Overview of its Effects on Cerebral Blood Flow and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane (B1207547) hydrochloride is a nootropic agent that has been investigated for its potential therapeutic benefits in cerebrovascular disorders and dementia. Its mechanism of action is multifaceted, encompassing improvements in cerebral circulation, enhancement of neurotransmitter systems, and neuroprotective effects. This technical guide provides an in-depth overview of the effects of bifemelane hydrochloride on cerebral blood flow and metabolism, summarizing key experimental findings, detailing methodologies, and visualizing its proposed signaling pathways.
Core Mechanisms of Action
This compound's therapeutic effects are attributed to a combination of mechanisms:
-
Enhancement of Cerebral Blood Flow: Bifemelane has been shown to increase cerebral blood flow, ensuring a better supply of oxygen and nutrients to brain tissue. This is particularly relevant in conditions of cerebral ischemia.[1]
-
Neuroprotection: The compound exhibits neuroprotective properties by mitigating neuronal damage and reducing oxidative stress.[1] It has been shown to scavenge hydroxyl radicals and its metabolites can scavenge superoxide (B77818) anion radicals.[2]
-
Modulation of Neurotransmitter Systems: Bifemelane influences several key neurotransmitter systems. It acts as a monoamine oxidase (MAO) inhibitor, increasing the levels of serotonin, dopamine, and norepinephrine.[1] It also enhances cholinergic transmission by increasing the release of acetylcholine (B1216132).[1]
-
Glutamatergic System Modulation: Bifemelane modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive functions.[1][3]
Effects on Cerebral Blood Flow and Metabolism: Quantitative Data
Clinical Studies in Aphasic Patients
A key study investigated the effects of this compound on regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) in patients with aphasia resulting from cerebrovascular disease. While the full quantitative data from this study is not publicly available, the published abstract reports significant increases in both rCBF and CMRO2 in several brain regions.
| Parameter | Brain Region(s) with Significant Increase | Direction of Change | Reference |
| Regional Cerebral Blood Flow (rCBF) | Left inferior frontal gyrus, superior temporal gyrus, white matter of the parietal lobe, and insula | Increased | [1] |
| Cerebral Metabolic Rate for Oxygen (CMRO2) | Left inferior frontal gyrus, superior temporal gyrus, white matter of the parietal lobe, and insula | Increased | [1] |
Preclinical Studies in Animal Models of Cerebral Ischemia
Studies in animal models of cerebral ischemia have provided further quantitative insights into the effects of bifemelane.
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Mongolian Gerbils (Transient Global Ischemia) | Bifemelane (10 or 20 mg/kg, i.p.) | Recovery of intracellular pH (pHi) after ischemia | Significantly faster recovery compared to control. 20 mg/kg showed more excellent recovery than 10 mg/kg. | [4] |
| Mongolian Gerbils (Transient Global Ischemia) | Bifemelane (10 or 20 mg/kg, i.p.) | Recovery of ATP and Phosphocreatine (PCr) | A tendency towards faster recovery with 20 mg/kg, but overall recovery was almost identical to the control group. | [4] |
| Rats (Chronic Cerebral Hypoperfusion) | Bifemelane (15 mg/kg/day, p.o. for 6 weeks) | Muscarinic acetylcholine receptor (mACh-R) binding activity | Prevented the hypoperfusion-induced reduction in mACh-R binding in the frontal cortex, striatum, and hippocampus. | [5] |
| Rats (Transient Forebrain Ischemia) | Bifemelane (10 mg/kg, i.p.) | Neuronal damage in hippocampal regions | Prevented neuronal damage in the CA2 region of the anterior hippocampus and the CA1, CA2, and CA3 regions of the posterior hippocampus. | [6] |
Experimental Protocols
Measurement of Cerebral Blood Flow and Metabolism in Humans
Positron Emission Tomography (PET) with 15O-labeled Gases
This technique is the gold standard for the quantitative measurement of rCBF and CMRO2.
-
Principle: The method involves the inhalation of trace amounts of gases labeled with the positron-emitting isotope oxygen-15 (B1254489) (15O), including C15O, 15O2, and C15O2 (which is rapidly converted to H215O in the body). A PET scanner detects the distribution of these tracers in the brain.
-
Procedure Outline:
-
Cerebral Blood Volume (CBV) Measurement: The subject inhales a small amount of C15O. C15O binds to hemoglobin, allowing for the measurement of CBV.[7]
-
Oxygen Extraction Fraction (OEF) and CMRO2 Measurement: The subject then inhales 15O2. The PET scanner measures the distribution of the tracer, which is used to calculate the OEF and CMRO2.[7]
-
Cerebral Blood Flow (CBF) Measurement: Finally, the subject inhales C15O2 or receives an intravenous injection of H215O. The rate of delivery and distribution of the tracer in the brain is used to quantify CBF.[7]
-
Arterial Blood Sampling: Throughout the procedure, arterial blood samples are taken to measure the concentration of the radiotracers in the arterial blood, which is necessary for the kinetic modeling to calculate the final parameters.[8]
-
-
Data Analysis: Mathematical models are applied to the dynamic PET data and the arterial input function to generate quantitative maps of rCBF, CMRO2, OEF, and CBV.[7][8]
Animal Models of Cerebral Ischemia
Bilateral Common Carotid Artery Occlusion (BCCAO) in Mongolian Gerbils
This is a widely used model to induce transient global cerebral ischemia.
-
Principle: The Mongolian gerbil has an incomplete Circle of Willis, making it susceptible to cerebral ischemia following the occlusion of the common carotid arteries.
-
Procedure Outline:
-
Anesthesia: The gerbil is anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Exposure: A midline cervical incision is made to expose both common carotid arteries.
-
Occlusion: The arteries are carefully isolated from the surrounding tissues and occluded using microvascular clips or ligatures for a predetermined period (e.g., 5-10 minutes for transient ischemia).[4]
-
Reperfusion: The clips or ligatures are removed to allow for the restoration of blood flow.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Neurological and histological assessments are performed at later time points.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Free radical scavenging by this compound and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantitative CBF and CMRO2 measurements from a single PET scan with sequential administration of dual 15O-labeled tracers - PMC [pmc.ncbi.nlm.nih.gov]
Bifemelane Hydrochloride: A Multifaceted Approach for Alzheimer's Disease Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a complex pathological landscape, necessitating therapeutic agents with diverse mechanisms of action. Bifemelane (B1207547) hydrochloride, a compound with a history of use for cerebrovascular disorders and depression, is emerging as a compelling candidate for AD treatment. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the potential of bifemelane hydrochloride in AD. We will explore its multifaceted pharmacology, including its roles as a monoamine oxidase inhibitor, a modulator of the cholinergic system, and a neuroprotective agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways potentially modulated by this compound, offering a comprehensive resource for the scientific community engaged in the development of novel AD therapies.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs). These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates that can address the multifaceted nature of AD. This compound is one such molecule of interest, demonstrating a range of pharmacological activities that may counteract key aspects of AD pathology.
Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease stems from its ability to modulate multiple neurotransmitter systems and exert neuroprotective effects. Its primary mechanisms of action include:
-
Monoamine Oxidase (MAO) Inhibition: Bifemelane is a non-selective inhibitor of both MAO-A and MAO-B.[1] By inhibiting these enzymes, it increases the synaptic availability of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are often depleted in AD and are crucial for mood and cognitive functions.[2]
-
Cholinergic System Modulation: The cholinergic system, essential for learning and memory, is severely compromised in AD. Bifemelane has been shown to enhance cholinergic neurotransmission. It increases the release of acetylcholine (B1216132) (ACh) and enhances the binding capacity of muscarinic cholinergic receptors.[3][4]
-
Neuroprotection: Bifemelane exhibits neuroprotective properties through various mechanisms, including antioxidant activity and the ability to mitigate neuronal damage from oxidative stress. It has also been shown to have a protective effect against ischemic brain injury.[5]
-
NMDA Receptor Modulation: Studies in aged rats have indicated that chronic administration of bifemelane can attenuate the age-related decrease in N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning.[6]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data from key studies investigating the efficacy of this compound.
Table 1: Clinical Studies of this compound in Dementia
| Study Population | N | Dosage | Duration | Key Findings | Reference |
| Elderly patients with dementia (including Alzheimer's disease) | 31 | 150 mg, three times daily | 10 weeks | 77.4% final global improvement rating. Significant increase in Dementia Rating Scale for the Elderly (DRSE) scores. | [2] |
| Patients with Alzheimer-type dementia (ATD) and multi-infarct dementia (MID) | 20 (10 ATD) | Not specified | 3 months | 8 out of 20 patients were responders. Response correlated with a significant increase in the frequency of small rapid eye movements (SREM) in the electro-oculogram. | [7] |
| Elderly depressive patients | 52 | 50 mg, three times daily | 8 weeks | 80.8% final global improvement rating. Significant decrease in scores on the Self-rating depression scale of Zung. | [8] |
| Patients with cerebral infarction and depressive state | 13 | 150 mg/day | 3 months | Significant increase in plasma neuropeptide Y (NPY) concentration. Significant decrease in plasma 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) concentration and total score of Hamilton's Rating Scale for Depression (HRSD). | [9] |
Table 2: Preclinical Studies of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Aged rats | 15 mg/kg/day | 14 days | Markedly attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [6] |
| Rat model of chronic cerebral hypoperfusion | 15 mg/kg/day, p.o. | 6 weeks | Prevented the hypoperfusion-induced loss of muscarinic acetylcholine receptor (mACh-R) binding and m1-R mRNA levels. For example, it prevented the reduction of mACh-R binding to 79.0% in the frontal cortex. | [10] |
| Senescence-accelerated mouse (SAM-P/8) | Not specified | Single and repeated administrations | Induced an increase in the Bmax of [3H]QNB (muscarinic antagonist) binding in the hippocampus. | [3] |
| Gerbils with transient forebrain ischemia | 10 and 30 mg/kg, i.p. | Single dose | Higher neuronal density in the hippocampal CA1 sector at 7 days after ischemia (p < 0.05 for 10 mg/kg, p < 0.01 for 30 mg/kg). | [5] |
| Serotonin-deficient rats | 50 mg/kg | Not specified | Improved learning achievement in discrimination learning tests. | [11] |
| Rats | 30 mg/kg, i.p. | Single dose | Ameliorated the age-related decrease in high K+-evoked acetylcholine (ACh) release from cortical slices. | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the literature on this compound.
Acetylcholinesterase (AChE) Staining in Rodent Brain
This protocol provides a general framework for the histochemical detection of AChE activity in brain tissue, which is a common method to assess the state of the cholinergic system.
Objective: To visualize the distribution and activity of acetylcholinesterase in brain sections.
Materials:
-
Rat or mouse brain tissue
-
Cryostat
-
Microscope slides
-
Karnovsky and Roots medium (or similar)
-
Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Formalin for fixation
-
Ethanol (B145695) series for dehydration
-
Xylene for clearing
-
Mounting medium and coverslips
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 μm) using a cryostat. Mount the sections on microscope slides.
-
Incubation: Incubate the slides in a diluted Karnovsky and Roots medium. This medium contains acetylthiocholine (B1193921) iodide, which is hydrolyzed by AChE to produce thiocholine (B1204863). The thiocholine then reacts with copper ions in the solution to form a precipitate.
-
Visualization: Transfer the slides to a solution containing diaminobenzidine (DAB) and hydrogen peroxide. The copper-thiocholine precipitate catalyzes the oxidation of DAB by hydrogen peroxide, resulting in a visible brown precipitate at the sites of AChE activity.
-
Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations, clear in xylene, and coverslip with a mounting medium.
-
Analysis: Examine the sections under a light microscope and quantify the staining intensity in specific brain regions using image analysis software.
Muscarinic Receptor Binding Assay
This protocol outlines a general procedure for quantifying the density of muscarinic acetylcholine receptors in brain tissue homogenates using a radioligand binding assay.
Objective: To determine the total number of muscarinic receptors (Bmax) and their affinity for a specific ligand (Kd) in a brain tissue sample.
Materials:
-
Rat or mouse brain tissue (e.g., hippocampus, cortex)
-
Radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate - [³H]QNB)
-
Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding
-
Binding buffer (e.g., Tris-HCl)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Dissect the brain region of interest and homogenize it in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the binding buffer.
-
Binding Reaction: Set up a series of tubes containing a fixed amount of membrane protein. To each tube, add increasing concentrations of the radiolabeled ligand. For each concentration, prepare a parallel set of tubes containing an excess of the unlabeled antagonist to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Bmax and Kd values.
Signaling Pathways and Logical Relationships
The multifaceted nature of bifemelane's action suggests its involvement in complex signaling networks relevant to Alzheimer's pathology. The following diagrams, generated using the DOT language, illustrate these potential pathways and relationships.
Caption: Overview of Bifemelane's Multifaceted Mechanism of Action.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Responders and non-responders to this compound in Alzheimer-type and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on depressive illness of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on plasma neuropeptide Y, 3-methoxy-4-hydroxyphenylethylene glycol and 5-hydroxy-indole acetic acid concentrations in patients with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bifemelane on discrimination learning of serotonergic-dysfunction rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholinergic Effects of Bifemelane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifemelane (B1207547) hydrochloride is a nootropic agent that has demonstrated significant effects on the central cholinergic system. This technical guide provides an in-depth exploration of the cholinergic properties of Bifemelane, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. Bifemelane's mechanism of action does not involve direct inhibition of acetylcholinesterase (AChE) or choline (B1196258) acetyltransferase (ChAT). Instead, it appears to modulate the cholinergic system by enhancing acetylcholine (B1216132) (ACh) release, increasing the density of muscarinic acetylcholine receptors (mAChRs), and boosting ChAT activity, particularly under conditions of neurodegeneration or age-related decline. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Bifemelane hydrochloride is a compound that has been investigated for its potential in treating cerebrovascular disorders and age-related cognitive decline. Its therapeutic effects are believed to be, in part, mediated through its interactions with the cholinergic system, which plays a crucial role in learning, memory, and attention. This document synthesizes the available scientific literature to provide a detailed overview of the cholinergic effects of this compound.
Quantitative Data on Cholinergic Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the cholinergic effects of this compound.
Table 1: Effects of this compound on Muscarinic Acetylcholine Receptors (mAChRs)
| Parameter | Brain Region | Animal Model | Treatment | Effect | Reference |
| Bmax of [3H]QNB Binding | Hippocampus | Senescence-Accelerated Mouse (SAM-P/8) | Single and repeated administrations | Increased Bmax compared to age-matched controls.[1] | [1] |
| Bmax of [3H]QNB Binding | Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Significantly increased Bmax values.[2] | [2] |
| Apparent Kd of [3H]QNB Binding | Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Decreased apparent Kd values.[2] | [2] |
| mAChR Binding Activity | Frontal Cortex, Striatum, Hippocampus | Rats with chronic cerebral hypoperfusion | 15 mg/kg/day for 6 weeks | Prevented the hypoperfusion-induced loss of mAChR binding.[3] | [3] |
| m1-R mRNA Levels | Frontal Cortex, Striatum | Rats with chronic cerebral hypoperfusion | 15 mg/kg/day for 6 weeks | Prevented the hypoperfusion-induced loss of m1-R mRNA levels.[3] | [3] |
| Binding ability of MCR | Cerebral cortex, hippocampus, thalamus, and striatum | Senescent rats | Chronic administration | Markedly improved the decreased binding ability.[4] | [4] |
Table 2: Effects of this compound on Acetylcholine (ACh) Levels and Release
| Parameter | Brain Region | Animal Model | Treatment | Effect | Reference |
| ACh Content | Cerebral Cortex | Normal rats | 30 mg/kg, i.p. | Slightly increased ACh content.[5][6] | [5][6] |
| ACh Level (Scopolamine-induced decrease) | Not specified | Rats | Pretreatment with Bifemelane | Attenuated the scopolamine-induced decrease in ACh levels.[5][6] | [5][6] |
| ACh Level (Hypoxia-induced decrease) | Not specified | Rats | Pretreatment with Bifemelane | Attenuated the hypoxia-induced decrease in ACh levels.[5][6] | [5][6] |
| High K+-evoked ACh Release | Cortical and hippocampal slices | Rats | In vitro application | Increased ACh release (effect abolished in Ca2+ free medium).[7] | [7] |
| Age-related decrease in ACh Release | Cortical slices | Aged rats | Pretreatment with 30 mg/kg, i.p. | Ameliorated the decrease in high K+-evoked ACh release.[7] | [7] |
Table 3: Effects of this compound on Cholinergic Enzymes
| Enzyme | Brain Region | Animal Model | Treatment | Effect | Reference |
| Choline Acetyltransferase (ChAT) Activity | Cortex, Hippocampus, Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Enhanced ChAT activity.[2] | [2] |
| Vmax of ChAT | Cortex, Hippocampus, Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Significant increase in Vmax values.[2] | [2] |
| Km of ChAT | Cortex, Hippocampus, Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | No significant change in Km values.[2] | [2] |
| Acetylcholinesterase (AChE) Activity | Rat brain P2 fractions | Rats | In vitro application | Not inhibited by Bifemelane. | [8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its cholinergic effects through a multi-faceted mechanism that does not involve direct enzyme inhibition of acetylcholinesterase.
Proposed Cholinergic Signaling Pathway of Bifemelane
The following diagram illustrates the proposed mechanism of action of Bifemelane on the cholinergic system. It is hypothesized that Bifemelane's primary action is the inhibition of monoamine oxidase (MAO), which leads to an increase in monoamines. This, in turn, facilitates a calcium-dependent increase in acetylcholine release. Furthermore, chronic administration of Bifemelane upregulates muscarinic receptors and enhances the activity of choline acetyltransferase, contributing to improved cholinergic neurotransmission.
References
- 1. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (MCl-2016) on Acetylcholine Level Reduced by Scopolamine, Hypoxia and Ischemia in the Rats and Mongolian Gerbils [jstage.jst.go.jp]
- 7. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifemelane Hydrochloride: A Deep Dive into its Therapeutic Potential in Post-Stroke Recovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Stroke remains a leading cause of long-term disability, creating a significant unmet medical need for therapies that promote neurological recovery. Bifemelane (B1207547) hydrochloride, a compound with a history of use for cerebral metabolic and circulatory disorders, has emerged as a promising candidate for post-stroke therapy. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the multifaceted role of bifemelane in neuroprotection and neurorestoration following ischemic stroke. We will explore its mechanisms of action, focusing on key signaling pathways, and present quantitative data from pivotal studies in a structured format. Detailed experimental protocols for the primary animal models used to evaluate bifemelane's efficacy are also provided to facilitate further research and development in this critical area.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal death, inflammation, and subsequent neurological deficits. While current acute treatments focus on reperfusion, the therapeutic window is narrow, and many patients are left with significant functional impairments. Consequently, the development of pharmacological agents that can protect vulnerable neuronal tissue and promote recovery in the subacute and chronic phases of stroke is a paramount goal in neuroscience research.
Bifemelane hydrochloride has demonstrated a range of pharmacological activities that are highly relevant to the post-stroke brain environment. Its proposed mechanisms of action include the modulation of neurotransmitter systems, enhancement of cerebral metabolism, and neuroprotection against ischemic insults. This whitepaper will synthesize the existing scientific literature to provide a comprehensive overview of bifemelane's potential as a post-stroke therapeutic agent.
Mechanisms of Action and Key Signaling Pathways
Bifemelane's neuroprotective and neurorestorative effects appear to be mediated through several key mechanisms, primarily involving the cholinergic and glutamatergic systems, and potentially influencing downstream signaling cascades that promote cell survival and plasticity.
Modulation of the Cholinergic System
The cholinergic system is crucial for cognitive functions such as learning and memory, which are often impaired after a stroke.[1] Bifemelane has been shown to positively modulate cholinergic neurotransmission. In animal models of cerebral ischemia, bifemelane administration has been observed to enhance the cholinergic system.[2][3] One key finding is its ability to attenuate the post-ischemic decrease in acetylcholine (B1216132) levels in the brain.[4] Furthermore, long-term treatment with bifemelane has been shown to increase muscarinic receptor binding in the hippocampus of gerbils following ischemic damage, suggesting a role in cholinergic neuronal plasticity.[2][5]
dot```dot graph Cholinergic_System_Modulation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Bifemelane's Influence on the Cholinergic System", fontcolor="#202124", labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Bifemelane [label="Bifemelane\nHydrochloride", fillcolor="#4285F4"]; Ischemic_Stroke [label="Ischemic Stroke", fillcolor="#EA4335", fontcolor="#202124"]; Cholinergic_System [label="Cholinergic System", fillcolor="#34A853"]; ACh_Levels [label="Reduced Acetylcholine\n(ACh) Levels", fillcolor="#FBBC05", fontcolor="#202124"]; Muscarinic_Receptors [label="Decreased Muscarinic\nReceptor Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Cognitive_Impairment [label="Cognitive Impairment", fillcolor="#EA4335", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nNeurorestoration", fillcolor="#34A853"];
Ischemic_Stroke -> ACh_Levels; Ischemic_Stroke -> Muscarinic_Receptors; ACh_Levels -> Cognitive_Impairment; Muscarinic_Receptors -> Cognitive_Impairment; Bifemelane -> Cholinergic_System [label="Modulates"]; Cholinergic_System -> Neuroprotection [label="Promotes"]; Bifemelane -> ACh_Levels [label="Attenuates Reduction", color="#34A853"]; Bifemelane -> Muscarinic_Receptors [label="Increases Binding", color="#34A853"]; }
Caption: Bifemelane's interaction with the NMDA receptor system.
Putative Downstream Signaling Pathways
While direct evidence linking bifemelane to specific downstream signaling cascades in stroke is still emerging, its known effects on the cholinergic and NMDA receptor systems suggest the involvement of key neuroprotective pathways such as the Akt and CREB signaling pathways. The Akt pathway is a critical regulator of cell survival and is known to be activated by neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). [6][7]The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and recovery after stroke. [8][9]Given that BDNF expression can be modulated by cholinergic and glutamatergic activity, it is plausible that bifemelane indirectly influences these pro-survival and plasticity-related pathways. [4][10] dot
Caption: Hypothesized downstream signaling of bifemelane in neuroprotection.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in post-stroke recovery.
Table 1: Effects of Bifemelane on Neuronal Survival and Cognitive Function in Animal Models of Ischemia
| Animal Model | Ischemia Duration | Bifemelane Dose | Outcome Measure | Result | p-value | Reference |
| Gerbil (Transient Forebrain Ischemia) | 5 min | 10 mg/kg, i.p. | Hippocampal CA1 Neuronal Density | Higher than vehicle | < 0.05 | [11] |
| Gerbil (Transient Forebrain Ischemia) | 5 min | 30 mg/kg, i.p. | Hippocampal CA1 Neuronal Density | Higher than vehicle | < 0.01 | [11] |
| Rat (Modified Four-Vessel Occlusion) | 5 min | 10 mg/kg, i.p. | Passive Avoidance Response (PAR) | Significantly restored | Not specified | [12] |
| Rat (Modified Four-Vessel Occlusion) | 15 min | 10 mg/kg, i.p. | Radial Maze Performance (RMP) | Significantly restored | Not specified | [12] |
| Gerbil (Transient Forebrain Ischemia) | 5 min | 20 mg/kg, i.p. | Surviving Hippocampal CA1 Neurons | 94% survival with preconditioning | Not specified | [13][14] |
Table 2: Effects of Bifemelane on Cerebral Metabolism and Circulation
| Species | Condition | Bifemelane Dose | Outcome Measure | Result | Reference |
| Mongolian Gerbil | Transient Global Ischemia (45 min) | 10 or 20 mg/kg, i.p. | Intracellular pH (pHi) Recovery | Significantly faster than control | [15] |
| Human (Aphasic Patients with Cerebrovascular Disease) | Post-stroke | 150 mg/day, oral | Regional Cerebral Blood Flow (rCBF) | Significantly increased in specific brain regions | [16] |
| Human (Patient with Cerebral Infarction) | Post-stroke | Not specified | Regional Cerebral Blood Flow (CBF) in Frontal Lobe | Increased selectively | [17] |
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, this section provides detailed methodologies for the key animal models used in bifemelane research.
Transient Global Ischemia Model in Mongolian Gerbils
This model is used to assess the neuroprotective effects of compounds against global cerebral ischemia.
-
Animals: Male Mongolian gerbils (60-80 g).
-
Anesthesia: Anesthetize with isoflurane (B1672236) (3% for induction, 2% for maintenance) in a mixture of 30% O2 and 70% N2O. [18]* Surgical Procedure:
-
Make a ventral midline cervical incision to expose both common carotid arteries (CCAs).
-
Carefully separate the CCAs from the surrounding nerves and tissues.
-
Occlude both CCAs simultaneously using non-traumatic arterial clips for a predetermined duration (e.g., 5-10 minutes for studies of selective neuronal death, or up to 45 minutes for more severe ischemia). [15][19] 4. After the ischemic period, remove the clips to allow reperfusion.
-
Suture the incision.
-
-
Drug Administration: this compound (e.g., 10 or 20 mg/kg) or vehicle is typically administered intraperitoneally (i.p.) 30 minutes prior to the induction of ischemia. [15]* Post-operative Care: Maintain the animal's body temperature at 37°C during and after surgery. Provide appropriate post-operative analgesia and care.
-
Outcome Assessment:
-
Histology: After a survival period (e.g., 7 days), perfuse the animals with a fixative (e.g., 4% paraformaldehyde). Collect the brains, section them, and stain with cresyl violet to assess neuronal survival, particularly in the vulnerable hippocampal CA1 region. [11] * Behavioral Tests: Assess cognitive function using tasks such as the passive avoidance test or Morris water maze.
-
dot
Caption: Experimental workflow for the gerbil transient global ischemia model.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used focal ischemia model that mimics human stroke in the territory of the middle cerebral artery.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Anesthesia: Anesthetize with isoflurane (e.g., 2-3% in O2/N2O).
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [3][20] 2. Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce a silicone-coated nylon suture (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation. [3][21][20] 5. The duration of occlusion can be varied (e.g., 60-120 minutes) for transient ischemia, followed by withdrawal of the suture for reperfusion, or the suture can be left in place for permanent occlusion.
-
Close the incision.
-
-
Drug Administration: this compound or vehicle can be administered via various routes (e.g., i.p., p.o.) at different time points before or after MCAO.
-
Post-operative Care: Monitor and maintain body temperature. Provide fluid support and analgesia.
-
Outcome Assessment:
-
Neurological Scoring: Assess neurological deficits at various time points (e.g., 24 hours, 7 days) using a standardized scoring system (e.g., Bederson scale, modified Neurological Severity Score). [22][23]A typical 5-point scale includes: 0, no deficit; 1, forelimb flexion; 2, circling to the contralateral side; 3, falling to the contralateral side; 4, no spontaneous motor activity. [22] * Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct. Calculate the infarct volume as a percentage of the total brain volume. [18] * Behavioral Tests: Evaluate sensorimotor function using tests like the adhesive removal test, cylinder test, or rotarod test. [2][24] dot
-
Caption: Experimental workflow for the rat MCAO model.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound holds significant potential as a therapeutic agent for post-stroke recovery. Its multifaceted mechanisms of action, including the modulation of critical neurotransmitter systems and the potential to influence pro-survival signaling pathways, make it a compelling candidate for further investigation. The quantitative data from both preclinical and clinical studies, although in some cases preliminary, consistently point towards its neuroprotective and restorative effects.
Future research should focus on elucidating the precise downstream signaling cascades activated by bifemelane in the post-ischemic brain. A more comprehensive understanding of its molecular targets will be crucial for optimizing its therapeutic application. Furthermore, well-controlled clinical trials with larger patient cohorts are needed to definitively establish its efficacy in improving long-term functional outcomes after stroke. The detailed experimental protocols provided herein offer a foundation for such future investigations, which have the potential to translate the promise of bifemelane into a tangible therapeutic benefit for stroke survivors.
References
- 1. Effects of bifemelane on discrimination learning of serotonergic-dysfunction rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucm.es [ucm.es]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased BDNF protein expression after ischemic or PKC epsilon preconditioning promotes electrophysiologic changes that lead to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of long-term post-ischemic this compound treatment on cholinergic systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined ampakine and BDNF treatments enhance poststroke functional recovery in aged mice via AKT-CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CREB controls cortical circuit plasticity and functional recovery after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term memory is facilitated by cAMP response element-binding protein overexpression in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on cerebral circulation and metabolism in patients with aphasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Effective treatment by this compound for emotional incontinence and regional blood flow in patient with cerebral infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rwdstco.com [rwdstco.com]
- 21. ahajournals.org [ahajournals.org]
- 22. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 23. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. digitalcommons.coastal.edu [digitalcommons.coastal.edu]
An In-depth Technical Guide on the Free Radical Scavenging Capabilities of Bifemelane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifemelane (B1207547) hydrochloride, a nootropic agent with demonstrated neuroprotective properties, has been investigated for its capacity to counteract oxidative stress. This technical guide provides a comprehensive overview of the available scientific literature on the free radical scavenging and antioxidant capabilities of bifemelane hydrochloride and its primary metabolites. The document details direct scavenging activities, inhibitory effects on radical generation, and explores potential underlying mechanisms. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a deeper understanding of its mode of action.
Introduction
This compound is a cerebral activator that has been used in the treatment of cerebrovascular disorders and dementia.[1][2] Its neuroprotective effects are thought to be mediated, at least in part, by its ability to mitigate oxidative stress.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous neurodegenerative diseases. This guide focuses specifically on the free radical scavenging properties of this compound and its metabolites, providing a technical resource for researchers in drug development and neuroscience.
Direct Free Radical Scavenging Capabilities
In vitro studies using electron spin resonance (ESR) spectrometry have revealed specific free radical scavenging activities of this compound and its major metabolites, M-1 (4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine) and M-2 (4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine).[1]
Hydroxyl Radical (•OH) Scavenging
This compound has been shown to directly scavenge hydroxyl radicals in a dose-dependent manner.[1] The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. The metabolite M-1 also exhibits hydroxyl radical scavenging activity.[1]
DPPH Radical and Superoxide (B77818) Anion (O₂⁻•) Scavenging
Interestingly, the parent compound, this compound, shows almost no effect on the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the superoxide anion radical.[1] However, its major metabolites, M-1 and M-2, are effective, dose-dependent scavengers of both DPPH and superoxide anion radicals.[1]
Table 1: Summary of Direct Free Radical Scavenging Activity
| Compound | Radical Species | Scavenging Activity | Method |
| This compound | Hydroxyl Radical (•OH) | Dose-dependent scavenging[1] | ESR Spectrometry |
| DPPH Radical | Almost no effect[1] | ESR Spectrometry | |
| Superoxide Anion (O₂⁻•) | Almost no effect[1] | ESR Spectrometry | |
| Metabolite M-1 | Hydroxyl Radical (•OH) | Scavenging activity observed[1] | ESR Spectrometry |
| DPPH Radical | Dose-dependent scavenging[1] | ESR Spectrometry | |
| Superoxide Anion (O₂⁻•) | Dose-dependent scavenging[1] | ESR Spectrometry | |
| Metabolite M-2 | DPPH Radical | Dose-dependent scavenging[1] | ESR Spectrometry |
| Superoxide Anion (O₂⁻•) | Dose-dependent scavenging[1] | ESR Spectrometry |
Inhibition of Free Radical Generation and Lipid Peroxidation
Beyond direct scavenging, this compound demonstrates the ability to inhibit the generation of free radicals and protect against lipid peroxidation, suggesting indirect antioxidant mechanisms.
Inhibition of Superoxide Generation in Neutrophils
This compound dose-dependently inhibits the production of superoxide anions by human neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), opsonized zymosan, or N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2] Notably, it has no effect on superoxide production in a cell-free system (hypoxanthine-xanthine oxidase), indicating an inhibitory effect on the cellular machinery of superoxide generation rather than a direct scavenging action.[2]
Inhibition of Lipid Peroxidation
In a rat liver ischemia-reperfusion model, bifemelane suppressed the increase in lipid peroxidation.[3] Furthermore, it has been shown to remarkably inhibit NADPH-dependent lipid peroxidation in vitro.[3] Pretreatment of a rat neuroblastoma cell line with bifemelane also reduced hydrogen peroxide-induced lipid peroxide formation.[4] This effect is suggested to be linked to a membrane-stabilizing action rather than direct radical trapping.[3]
Table 2: Summary of Inhibitory Effects on Radical Generation and Lipid Peroxidation
| Effect | System/Model | Key Findings | Proposed Mechanism |
| Inhibition of Superoxide Generation | Activated Human Neutrophils | Dose-dependent inhibition of superoxide production induced by various stimuli.[2] | Inhibition of cellular superoxide generation, not direct scavenging.[2] |
| Inhibition of Lipid Peroxidation | Rat Liver Ischemia-Reperfusion | Suppressed the elevation of lipid peroxidation.[3] | Membrane-stabilizing action.[3] |
| Rat Liver Microsomes (in vitro) | Remarkably inhibited NADPH-dependent lipid peroxidation.[3] | Not specified | |
| Rat Neuroblastoma Cells (B50) | Reduced H₂O₂-induced lipid peroxide formation.[4] | Anti-oxidative properties.[4] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are representative methodologies and may not reflect the exact protocols used in the referenced studies, for which full-text access was not available.
Hydroxyl Radical Scavenging Assay (ESR)
-
Principle: The hydroxyl radical is generated by a Fenton-like reaction and reacts with a spin trapping agent (e.g., DMPO) to form a stable radical adduct, which is detectable by ESR. A scavenger will compete with the spin trap for the hydroxyl radicals, leading to a decrease in the ESR signal intensity.
-
Reagents:
-
Phosphate (B84403) buffer (pH 7.4)
-
FeSO₄ solution
-
H₂O₂ solution
-
Diethylenetriaminepentaacetic acid (DTPA) solution
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as spin trap
-
This compound solutions of varying concentrations
-
-
Procedure:
-
In a test tube, mix the phosphate buffer, FeSO₄, and DTPA.
-
Add the this compound solution at the desired concentration.
-
Add the DMPO solution.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Transfer the solution to a quartz flat cell.
-
Immediately measure the ESR spectrum using an ESR spectrometer.
-
The signal intensity of the DMPO-OH adduct is quantified. The percentage of scavenging is calculated relative to a control without the scavenger.
-
DPPH Radical Scavenging Assay
-
Principle: The stable DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Reagents:
-
Methanol
-
DPPH solution in methanol
-
Solutions of bifemelane metabolites (M-1, M-2) in a suitable solvent
-
-
Procedure:
-
Prepare different concentrations of the test compounds (metabolites).
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution.
-
Add the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the scavenger).
-
MCLA-dependent Chemiluminescence Assay for Superoxide in Neutrophils
-
Principle: Activated neutrophils produce superoxide radicals. MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) is a chemiluminescent probe that reacts with superoxide to emit light. The intensity of the emitted light is proportional to the amount of superoxide produced. An inhibitor of superoxide production will reduce the chemiluminescence.
-
Reagents:
-
Isolated human neutrophils
-
PMA, opsonized zymosan, or fMLP as stimulants
-
MCLA solution
-
This compound solutions of varying concentrations
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Procedure:
-
Pre-incubate the isolated neutrophils with different concentrations of this compound.
-
Add the MCLA solution to the neutrophil suspension.
-
Place the samples in a luminometer.
-
Inject the stimulant (e.g., PMA) to initiate superoxide production.
-
Measure the chemiluminescence over time.
-
The inhibition of superoxide production is determined by comparing the light emission from bifemelane-treated cells to that of untreated cells.
-
Signaling Pathways and Mechanisms of Action
While direct evidence linking bifemelane to specific antioxidant signaling pathways like Nrf2/ARE is currently lacking in the available literature, its observed effects suggest potential mechanisms of action.
Membrane Stabilization
The inhibitory effect of bifemelane on NADPH-dependent lipid peroxidation and PMA-induced superoxide formation in neutrophils, without direct radical scavenging, points towards a membrane-stabilizing mechanism.[3] By altering the properties of the cell membrane, bifemelane may:
-
Inhibit the assembly or activity of the NADPH oxidase enzyme complex, which is responsible for the respiratory burst in neutrophils.
-
Reduce the accessibility of membrane lipids to ROS, thereby inhibiting the propagation of lipid peroxidation.
Effects on Antioxidant Enzymes
One study found that this compound did not affect the activity of Cu,Zn-superoxide dismutase (SOD).[3] There is currently no available information regarding its effects on other key antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) or catalase.
Conclusion
This compound exhibits a multifaceted antioxidant profile. While the parent compound is a direct scavenger of the highly reactive hydroxyl radical, its major metabolites are effective against DPPH and superoxide radicals. Furthermore, bifemelane demonstrates indirect antioxidant effects by inhibiting the cellular machinery responsible for superoxide generation and by preventing lipid peroxidation, likely through a membrane-stabilizing action.
For drug development professionals and researchers, these findings suggest that the therapeutic benefits of bifemelane in conditions associated with oxidative stress may stem from both the parent drug and its in vivo metabolites. Further research is warranted to elucidate the precise molecular mechanisms of its membrane-stabilizing effects and to investigate its potential interactions with key antioxidant signaling pathways, such as the Nrf2/ARE pathway. Quantitative data on the potency of bifemelane and its metabolites (e.g., IC₅₀ values) from full-text studies would be invaluable for a more complete understanding of its antioxidant efficacy.
References
- 1. Free radical scavenging by this compound and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reevaluation of superoxide scavenging activity of dihydrolipoic acid and its analogues by chemiluminescent method using 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo-[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NADPH-dependent inhibition of lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Bifemelane Hydrochloride on N-methyl-D-aspartate (NMDA) Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifemelane (B1207547) hydrochloride, a nootropic agent with antidepressant and neuroprotective properties, exerts complex and primarily indirect effects on the N-methyl-D-aspartate (NMDA) receptor system. This document provides a comprehensive analysis of the available scientific literature concerning the interaction between Bifemelane hydrochloride and NMDA receptors. The evidence strongly suggests that Bifemelane's neuroprotective effects against NMDA receptor-mediated excitotoxicity are not due to direct receptor antagonism. Instead, the mechanism appears to be indirect, potentially involving the modulation of intracellular signaling pathways. Furthermore, chronic administration of Bifemelane has been shown to counteract age-related declines in NMDA receptor density, indicating a role in regulating receptor expression and maintaining synaptic health. This guide synthesizes the current understanding, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the key pathways and processes.
Introduction to this compound and NMDA Receptors
This compound is a cerebral metabolic activator and nootropic drug that has been used in the treatment of cerebrovascular disorders and depression.[1] Its multifaceted mechanism of action includes the inhibition of monoamine oxidase (MAO), enhancement of cholinergic transmission, and antioxidant effects.[2] The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[3] However, overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[3] Understanding the interplay between Bifemelane and the NMDA receptor system is therefore critical for elucidating its neuroprotective and cognitive-enhancing effects.
Neuroprotective Effects Against NMDA Receptor-Mediated Excitotoxicity
Studies have demonstrated that this compound protects neurons from glutamate-induced excitotoxicity, a process mediated by NMDA receptors. However, this protection appears to occur without direct antagonism of the receptor itself.
Quantitative Data
| Parameter | Bifemelane Concentration | Effect | Reference |
| Neuroprotection against glutamate cytotoxicity | 1-10 µM (24-hour pretreatment) | Reduced glutamate-induced cell death in cultured cortical neurons. | [4] |
| NMDA-induced currents | Not specified (low concentrations) | No effect on NMDA-induced currents in cultured cortical neurons. | [4] |
| NMDA-induced currents | 100 µM | Reduced NMDA-induced currents in cultured cortical neurons. | [4] |
Experimental Protocol: In Vitro Neuroprotection Assay
The neuroprotective effects of Bifemelane against NMDA receptor-mediated glutamate cytotoxicity were assessed using primary cortical neuron cultures derived from fetal rats.
-
Cell Culture: Cortical neurons were isolated from fetal rats and cultured in a suitable medium.
-
Pretreatment: Neurons were pre-incubated with this compound at concentrations ranging from 1 to 10 µM for 24 hours.
-
Glutamate Exposure: Following pretreatment, the cultures were briefly exposed to a toxic concentration of glutamate to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability was quantified using a standard method, such as the MTT assay, to determine the extent of neuronal death.
-
Control Groups: Control groups included neurons not exposed to glutamate, neurons exposed to glutamate without Bifemelane pretreatment, and neurons treated with Bifemelane alone.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To determine the direct effect of Bifemelane on NMDA receptor function, whole-cell patch-clamp recordings were performed on cultured cortical neurons.
-
Cell Preparation: Cultured cortical neurons were prepared for electrophysiological recording.
-
Recording Configuration: A whole-cell patch-clamp configuration was established to record ionic currents across the cell membrane.
-
NMDA Receptor Activation: NMDA receptors were activated by the application of NMDA, and the resulting inward currents were measured.
-
Bifemelane Application: this compound was applied to the neurons at various concentrations, and the effect on NMDA-induced currents was recorded.
-
Data Analysis: The amplitude of the NMDA-induced currents in the presence and absence of Bifemelane was compared to determine if the drug directly inhibits receptor function.
Proposed Signaling Pathway
The neuroprotective effect of Bifemelane in the absence of direct NMDA receptor blockade suggests an indirect mechanism. This could involve the modulation of downstream signaling cascades initiated by NMDA receptor activation or the enhancement of cellular antioxidant defenses, which would mitigate the damaging effects of excitotoxicity.
Figure 1: Proposed indirect neuroprotective mechanism of Bifemelane.
Regulation of NMDA Receptor Density in the Aged Brain
Chronic administration of this compound has been shown to influence the expression levels of NMDA receptors, particularly in the context of aging.
Quantitative Data
| Brain Region | Effect of Aging on NMDA Receptors | Effect of Chronic Bifemelane (15 mg/kg/day for 14 days) | Reference |
| Cerebral Cortex | Decrease | Markedly attenuated the decrease | [5] |
| Hippocampus | Decrease | Markedly attenuated the decrease | [5] |
Experimental Protocol: Quantitative Autoradiography
The density of NMDA receptors in the brains of young adult and aged rats was assessed using quantitative autoradiography with a specific NMDA receptor radioligand.
-
Animal Model: Young adult and aged rats were used. A subset of the aged rats received chronic daily administration of this compound (15 mg/kg/day) for 14 days.
-
Tissue Preparation: After the treatment period, the rats were sacrificed, and their brains were removed, frozen, and sectioned.
-
Radioligand Binding: The brain sections were incubated with a solution containing a radiolabeled NMDA receptor antagonist, such as [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP).
-
Autoradiography: The sections were exposed to X-ray film to visualize the distribution and density of the radioligand binding sites.
-
Densitometric Analysis: The optical density of the autoradiograms was measured and compared between the different groups of rats to quantify the changes in NMDA receptor density in specific brain regions like the cerebral cortex and hippocampus.
Logical Workflow
The findings suggest a regulatory role for Bifemelane in maintaining NMDA receptor homeostasis, which may contribute to its cognitive-enhancing effects.
Figure 2: Bifemelane's effect on age-related NMDA receptor decline.
Discussion and Future Directions
The available evidence indicates that this compound's interaction with the NMDA receptor system is multifaceted and primarily indirect. The neuroprotective effects against glutamate excitotoxicity at therapeutic concentrations occur without direct receptor blockade, pointing towards a mechanism that may involve the modulation of intracellular signaling pathways or antioxidant properties. The ability of chronic Bifemelane treatment to ameliorate the age-related decline in NMDA receptor density suggests a role in promoting neuronal health and synaptic stability over the long term.
For drug development professionals, these findings suggest that targeting pathways that indirectly modulate NMDA receptor function or expression could be a viable strategy for developing neuroprotective agents with a potentially better safety profile than direct NMDA receptor antagonists.
Future research should focus on elucidating the precise molecular mechanisms underlying Bifemelane's indirect neuroprotective effects. Investigating its impact on downstream signaling cascades of the NMDA receptor, such as those involving calcium-dependent enzymes and transcription factors, would be a valuable next step. Additionally, studies exploring how Bifemelane's other pharmacological actions, such as MAO inhibition, contribute to the regulation of NMDA receptor expression would provide a more complete picture of its neuro-modulatory effects.
Conclusion
References
- 1. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifemelane protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifemelane Hydrochloride: A Technical Guide on its Potential Influence on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifemelane (B1207547) hydrochloride, a compound historically used for dementia and depression, presents a multifaceted pharmacological profile with neuroprotective properties. While direct evidence of its impact on neuroinflammation is not yet established in the scientific literature, its known mechanisms of action, including monoamine oxidase (MAO) inhibition and enhancement of cholinergic signaling, suggest a potential for modulating inflammatory processes within the central nervous system (CNS). This technical guide synthesizes the current understanding of bifemelane hydrochloride, details the principal signaling pathways and experimental models of neuroinflammation, and posits potential, yet unproven, mechanisms through which bifemelane could exert anti-neuroinflammatory effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel therapeutic avenue.
Introduction to this compound
This compound is a pharmacological agent that has been primarily utilized in the treatment of depression and cerebrovascular dementia.[1] Its therapeutic effects are attributed to a complex mechanism of action involving multiple neurotransmitter systems and neuroprotective activities.[1] Key pharmacological actions include:
-
Monoamine Oxidase (MAO) Inhibition: Bifemelane acts as a reversible inhibitor of MAO-A and a non-competitive irreversible inhibitor of MAO-B.[2] This inhibition leads to increased levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain, which is crucial for its antidepressant effects.[1]
-
Enhancement of Cholinergic Transmission: The compound has been shown to increase the release of acetylcholine (B1216132), a neurotransmitter vital for cognitive functions like learning and memory.[1][3] This cholinergic modulation is particularly relevant in the context of dementia.
-
Neuroprotective Effects: Bifemelane has demonstrated neuroprotective properties, including the reduction of oxidative stress and mitigation of neuronal damage.[1] It has been shown to protect neurons from oxidative damage and to be effective in models of cerebral ischemia.[4][5][6][7][8][9]
-
Modulation of NMDA Receptors: It also influences glutamatergic transmission by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive processes.[1][10]
While "anti-inflammatory pathways" have been mentioned in the context of its neuroprotective effects, specific studies detailing its direct influence on neuroinflammatory markers are currently absent from the literature.[11]
The Role of Neuroinflammation in Neurological Disorders
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. It is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators such as cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). While acute neuroinflammation is a protective response, chronic activation can lead to neuronal damage and contribute to the progression of neurodegenerative diseases.
Key Signaling Pathways in Neuroinflammation
Several intracellular signaling pathways are pivotal in regulating the neuroinflammatory response. Understanding these pathways is essential for identifying potential therapeutic targets.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors that, in turn, regulate the expression of pro-inflammatory genes.
The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Potential Anti-Neuroinflammatory Mechanisms of this compound (Hypothetical)
Given the absence of direct studies, the following are plausible, yet unproven, mechanisms by which bifemelane could influence neuroinflammation, based on its known pharmacological actions.
Modulation via the Cholinergic Anti-inflammatory Pathway
The cholinergic anti-inflammatory pathway is a neural circuit in which the vagus nerve, through the release of acetylcholine, inhibits the production of pro-inflammatory cytokines.[12][13][14][15] Acetylcholine acts on α7 nicotinic acetylcholine receptors (α7nAchR) on immune cells, including microglia, to suppress inflammatory responses. Given that bifemelane enhances cholinergic transmission, it is conceivable that it could potentiate this anti-inflammatory pathway, thereby reducing microglial activation and cytokine production.
Effects Secondary to MAO Inhibition
Monoamine oxidase inhibitors have been reported to possess anti-inflammatory effects.[16] The mechanisms are thought to involve both the reduction of oxidative stress (as MAO activity generates hydrogen peroxide) and the increase in monoamines, which can have immunomodulatory effects. By inhibiting MAO, bifemelane could reduce the production of reactive oxygen species and alter the cytokine profile, contributing to an anti-inflammatory environment.
Experimental Protocols for Investigating the Anti-Neuroinflammatory Effects of Bifemelane
To elucidate the potential role of bifemelane in neuroinflammation, a series of in vitro and in vivo experiments would be necessary.
In Vitro Models
-
Primary Microglial Cultures or BV-2 Cell Line:
-
Stimulation: Lipopolysaccharide (LPS) is commonly used to induce a pro-inflammatory response in microglia.
-
Treatment: Cells would be pre-treated with varying concentrations of this compound prior to LPS stimulation.
-
Outcome Measures:
-
Cytokine Quantification: Levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the culture supernatant would be measured using ELISA or multiplex assays.
-
Nitric Oxide (NO) Production: The Griess assay can be used to measure nitrite (B80452) levels, an indicator of NO production.
-
Gene Expression Analysis: Quantitative PCR (qPCR) would be employed to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Western Blot Analysis: To assess the activation of key signaling proteins (e.g., phosphorylated-p65 for NF-κB; phosphorylated-p38, -JNK, -ERK for MAPKs).
-
-
In Vivo Models
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation:
-
Administration: Mice or rats would be administered this compound (e.g., intraperitoneally or orally) prior to a systemic or intracerebroventricular injection of LPS.
-
Outcome Measures:
-
Behavioral Tests: Sickness behavior, anxiety, and cognitive function can be assessed.
-
Brain Tissue Analysis: At various time points post-LPS injection, brain tissue would be collected for:
-
Immunohistochemistry to assess microglial activation (e.g., Iba1 staining) and astrocyte reactivity (e.g., GFAP staining).
-
ELISA or multiplex assays to measure cytokine levels in brain homogenates.
-
qPCR and Western blot analysis as described for the in vitro models.
-
-
-
Data Presentation (Hypothetical)
As no quantitative data currently exists, the following tables are presented as templates for how such data could be structured upon completion of the aforementioned experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia (In Vitro)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | Value ± SD | Value ± SD | Value ± SD |
| Bifemelane (1 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
| Bifemelane (10 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
| Bifemelane (50 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |
Table 2: Effect of this compound on Microglial Activation in the Hippocampus of LPS-treated Mice (In Vivo)
| Treatment Group | Iba1-positive Cell Count (cells/mm²) | Iba1 Immunoreactive Area (%) |
| Vehicle + Saline | Value ± SD | Value ± SD |
| Vehicle + LPS | Value ± SD | Value ± SD |
| Bifemelane (10 mg/kg) + LPS | Value ± SD | Value ± SD |
| Bifemelane (30 mg/kg) + LPS | Value ± SD | Value ± SD |
Conclusion and Future Directions
This compound is a compound with a well-established profile of neuroprotective and antidepressant effects. While its direct role in neuroinflammation remains unexplored, its known mechanisms of action, particularly its influence on the cholinergic system and its potential to reduce oxidative stress, provide a strong rationale for investigating its anti-neuroinflammatory properties. The experimental frameworks outlined in this guide offer a systematic approach to characterizing the effects of bifemelane on key inflammatory pathways and cellular players in the CNS. Should these investigations yield positive results, bifemelane could be repositioned as a novel therapeutic agent for a range of neurological disorders with a significant neuroinflammatory component. Future research should focus on conducting the proposed in vitro and in vivo studies to generate the first quantitative data on bifemelane's impact on neuroinflammation, and subsequently, to explore the precise molecular mechanisms underlying these potential effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Protective effects of 4-(o-benzylphenoxy)-N-methylbutylamine hydrochloride (bifemelane) on acutely induced cerebral ischemia in Mongolian gerbils and spontaneously hypertensive rats (SHR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of MCI-2016 (this compound) on cerebral ischemia following ligation of both common carotid arteries in Mongolian gerbils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The cholinergic anti-inflammatory pathway inhibits inflammation without lymphocyte relay [frontiersin.org]
- 14. The cholinergic anti-inflammatory pathway: An innovative treatment strategy for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. poison.org [poison.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Bifemelane Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane (B1207547) hydrochloride is a nootropic agent with antidepressant and neuroprotective properties.[1] It has been investigated for its potential therapeutic benefits in cerebrovascular dementia and depression. The multifaceted mechanism of action of Bifemelane hydrochloride involves the inhibition of monoamine oxidase A (MAO-A), enhancement of cholinergic neurotransmission, and modulation of glutamatergic systems.[1] This document provides detailed protocols for conducting in vivo studies in rodent models to evaluate the pharmacological effects of this compound.
Mechanism of Action Overview
This compound exerts its effects through several key pathways:
-
Monoamine Oxidase-A (MAO-A) Inhibition: It competitively and reversibly inhibits MAO-A, leading to increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[2]
-
Cholinergic System Enhancement: Bifemelane enhances cholinergic function by promoting acetylcholine (B1216132) (ACh) release.[3] This is particularly relevant for cognitive enhancement, as cholinergic deficits are associated with memory impairment.
-
Neuroprotection: The compound exhibits neuroprotective effects against ischemic brain injury, partly by attenuating changes in monoaminergic systems and potentially through the modulation of NMDA receptors.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| Ki for MAO-A | 4.20 µM | Human Brain Synaptosomes | [2] |
| Ki for MAO-B | 46.0 µM | Human Brain Synaptosomes | [2] |
| MAO Inhibition (ex vivo) | ~50% at 1 µM | Rat Brain P2 Fractions | [6] |
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Animal Model | Behavioral Test | Effective Dose | Administration Route | Species | Reference |
| Scopolamine-induced amnesia | Passive Avoidance | 10-30 mg/kg | i.p. | Mice | |
| Electroconvulsive shock-induced amnesia | Passive Avoidance | 30 mg/kg | i.p. | Mice | |
| Cerebral Ischemia | Passive Avoidance | 10 mg/kg | i.p. | Rats | |
| Cerebral Ischemia | Radial Arm Maze | 10 mg/kg | i.p. | Rats | |
| Aged Rats | NMDA Receptor Binding | 15 mg/kg/day (chronic) | p.o. | Rats | [5] |
Note: i.p. - intraperitoneal, p.o. - oral administration.
Table 3: Pharmacokinetic Parameters of this compound (Data not available in the provided search results)
| Species | Dose (mg/kg) | Route | Cmax | Tmax | t1/2 | Bioavailability (%) |
| Rat | i.v. | |||||
| p.o. | ||||||
| Mouse | i.v. | |||||
| p.o. |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, t1/2: Half-life. Data for this table could not be located in the provided search results.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Scopolamine-Induced Amnesia using the Passive Avoidance Test
Objective: To assess the efficacy of this compound in reversing cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Passive avoidance apparatus (e.g., Gemini Active and Passive Avoidance System)[7]
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound and scopolamine hydrobromide in saline solution.
-
Experimental Groups:
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Scopolamine
-
This compound (10, 20, 30 mg/kg) + Scopolamine
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
-
Training Session (Acquisition Trial):
-
Place a mouse in the illuminated compartment of the passive avoidance apparatus.
-
After a 60-second habituation period, open the guillotine door separating the light and dark compartments.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Test Session (Retention Trial):
-
24 hours after the training session, place the mouse back into the illuminated compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency) for a maximum of 300 seconds. No foot shock is delivered during this session.
-
-
Data Analysis: Compare the step-through latencies between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in step-through latency in the Bifemelane-treated group compared to the scopolamine-only group indicates a reversal of amnesia.
Protocol 2: Assessment of Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia using the Radial Arm Maze
Objective: To evaluate the potential of this compound to mitigate cognitive impairments following cerebral ischemia.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Surgical instruments for transient global cerebral ischemia (e.g., four-vessel occlusion model)
-
8-arm radial maze apparatus
Procedure:
-
Animal Acclimation and Handling: Acclimate rats as described in Protocol 1. Handle the rats for several days before the experiment to reduce stress.
-
Induction of Cerebral Ischemia:
-
Induce transient global cerebral ischemia using a validated method such as the four-vessel occlusion model. This typically involves occluding the vertebral arteries and transiently clamping the common carotid arteries.
-
Sham-operated animals will undergo the same surgical procedure without vessel occlusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or saline once daily, starting immediately after reperfusion and continuing throughout the behavioral testing period.
-
-
Radial Arm Maze Testing:
-
Habituation: A few days after surgery, habituate the rats to the radial arm maze for 10 minutes per day for 2-3 days. Place food rewards (e.g., sucrose (B13894) pellets) in all arms to encourage exploration.[8]
-
Training:
-
Bait four of the eight arms with a food reward. The baited arms should remain consistent for each rat throughout the training.
-
Place the rat in the center of the maze and allow it to explore and retrieve the rewards for a set duration (e.g., 10 minutes) or until all baited arms have been visited.
-
An entry into an arm is defined as the rat placing all four paws in the arm.
-
Record the number of working memory errors (re-entry into a previously visited baited arm within the same trial) and reference memory errors (entry into an unbaited arm).
-
-
Testing: Conduct daily training sessions for a specified period (e.g., 10-14 days).
-
-
Data Analysis: Compare the number of working and reference memory errors between the sham, ischemia + vehicle, and ischemia + this compound groups over the training days. A reduction in errors in the Bifemelane-treated group compared to the vehicle-treated ischemic group suggests a neuroprotective effect on cognitive function.
Visualizations
Signaling Pathways of this compound
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for Passive Avoidance Test
Caption: Experimental workflow for the passive avoidance test.
Logical Relationship of Bifemelane's Multifaceted Action
Caption: Logical relationship of Bifemelane's actions and outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Neurochemical studies on bifemelane, a new cerebral function improver. I. Effects of bifemelane on the function of neurotransmission-related enzymes and receptors in rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 8. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: Dosage Guidelines for Bifemelane Hydrochloride in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage guidelines for Bifemelane hydrochloride in preclinical animal studies, focusing on rats and mice. The information is compiled from various scientific publications and is intended to guide researchers in designing their experimental protocols.
Quantitative Data Summary
The following tables summarize the effective dose ranges of this compound observed in various preclinical models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, and the specific experimental paradigm.
Table 1: Effective Doses of this compound in Rat Models
| Indication/Model | Species/Strain | Route of Administration | Dosage Range | Observed Effects |
| Cerebral Ischemia (Four-Vessel Occlusion) | Wistar Rats | Intraperitoneal (i.p.) | 1, 3, 10, 30 mg/kg | 10 mg/kg significantly restored passive avoidance response and radial maze performance. |
| Age-Related Cognitive Decline | Aged Fischer 344 Rats | Not Specified | 15 mg/kg/day (chronic) | Attenuated the age-related decrease in NMDA receptors. |
| Serotonergic Dysfunction (Tryptophan-deficient diet) | Rats | Not Specified | "low-dose" vs. 50 mg/kg ("high-dose") | 50 mg/kg improved learning achievement in a discrimination learning test. |
| Chronic Cerebral Hypoperfusion | Wistar Rats | Oral (p.o.) | 15 mg/kg/day (6 weeks) | Prevented the reduction in muscarinic acetylcholine (B1216132) receptor binding and m1-R mRNA levels. |
| Acetylcholine Release | Rats | Intraperitoneal (i.p.) | 30 mg/kg | Ameliorated the decrease in acetylcholine release in the cortex of aged rats. |
Table 2: Effective Doses of this compound in Mouse Models
| Indication/Model | Species/Strain | Route of Administration | Dosage Range | Observed Effects |
| Aging and Memory Dysfunction | Senescence-Accelerated Mouse (SAM-P/8) | Not Specified | Not Specified (single and repeated administrations) | Increased the Bmax of [3H]QNB binding in the hippocampus, suggesting activation of the cholinergic system. |
Experimental Protocols
Cerebral Ischemia Model (Four-Vessel Occlusion in Rats)
This protocol is a widely used model to induce transient global cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Suture material
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Maintain body temperature at 37°C using a heating pad.
-
Vertebral Artery Occlusion:
-
Make a dorsal midline incision in the neck.
-
Carefully dissect the neck muscles to expose the alar foramina of the first cervical vertebra.
-
Permanently occlude the vertebral arteries by electrocautery or ligation as they pass through the alar foramina.
-
-
Common Carotid Artery Occlusion:
-
Make a ventral midline incision in the neck.
-
Isolate both common carotid arteries.
-
Place loose ligatures around each artery.
-
-
Ischemia Induction (24 hours after vertebral artery occlusion):
-
Briefly restrain the conscious rat.
-
Tighten the ligatures around the common carotid arteries for a predetermined duration (e.g., 5-15 minutes) to induce global cerebral ischemia.
-
-
Reperfusion: Release the ligatures to allow blood flow to resume.
-
Post-Operative Care: Monitor the animal for recovery. Provide hydration and soft food as needed.
Behavioral Testing
This test assesses learning and memory based on the animal's ability to avoid an aversive stimulus.
Apparatus:
-
A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the rat in the light compartment.
-
The door between the compartments is open.
-
When the rat enters the dark compartment (which they naturally prefer), close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (24 hours later):
-
Place the rat back in the light compartment.
-
The door is open, but no shock is delivered.
-
Record the latency to enter the dark compartment. A longer latency indicates better memory of the aversive event.
-
This maze is used to evaluate spatial working and reference memory.
Apparatus:
-
An elevated central platform with multiple arms (typically 8) radiating outwards. A food reward can be placed at the end of some or all arms.
Procedure:
-
Habituation: Allow the rat to explore the maze freely for a few days to acclimate.
-
Training:
-
Bait a specific subset of the arms with a food reward.
-
Place the rat in the center of the maze and allow it to explore and find the rewards.
-
The trial ends when the rat has found all the rewards or after a set time limit.
-
-
Testing:
-
Record the sequence of arm entries.
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into an arm that is never baited.
-
This test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A large, open, square arena, often with the floor divided into a grid of central and peripheral squares.
Procedure:
-
Place the rat in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record various parameters using a video tracking system:
-
Locomotor activity: Total distance traveled, number of grid lines crossed.
-
Anxiety-like behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), rearing frequency, and grooming behavior.
-
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Experimental workflow for preclinical studies of this compound.
Postulated Mechanism of Action of this compound
Caption: Postulated multimodal mechanism of action of this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experienced researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for Assessing the Efficacy of Bifemelane Hydrochloride in Dementia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the efficacy of Bifemelane (B1207547) hydrochloride in preclinical and clinical dementia models. The protocols detailed herein are designed to guide researchers in evaluating the therapeutic potential of this compound.
Introduction to Bifemelane Hydrochloride
This compound is a pharmacological agent that has demonstrated potential in the management of dementia and cognitive deficits.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of monoamine oxidase (MAO), which leads to increased levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.[1][2] Additionally, Bifemelane enhances cholinergic transmission by increasing the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory.[1] The compound also exhibits neuroprotective effects through its antioxidant activity and modulation of glutamatergic neurotransmission.[1]
Preclinical Efficacy Assessment
Behavioral Assays in Rodent Models of Dementia
Animal models are instrumental in the preclinical evaluation of nootropic agents like this compound. Commonly used models include those with induced amnesia (e.g., via scopolamine) or age-related cognitive decline.
1. Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory in rodents.[3][4]
Protocol:
-
Apparatus: A two-compartment apparatus with a brightly lit chamber and a dark chamber, separated by a sliding door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Habituation/Training:
-
Place the animal in the lit compartment and allow it to explore freely.
-
When the animal enters the dark compartment, the sliding door closes, and a mild, brief electrical foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p. or p.o.) at a specified time before or after the training trial, depending on the study design (e.g., to assess effects on memory consolidation or retrieval).[5]
-
Retention Test: 24 hours after the training, place the animal back into the lit compartment.
-
Data Analysis: Record the step-through latency, which is the time it takes for the animal to re-enter the dark compartment. A longer latency is indicative of improved memory retention. The maximum latency is typically set to 300 or 600 seconds.
-
2. Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory, which is dependent on the hippocampus.[2][6][7]
Protocol:
-
Apparatus: A circular pool (approximately 1.5 meters in diameter for rats, smaller for mice) filled with opaque water (using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface.[7] The pool is surrounded by various distal visual cues.
-
Animal Model: Male Wistar rats or transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
In each trial, the animal is released into the water from one of four starting positions and must find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[7]
-
The animal is allowed to remain on the platform for 15-20 seconds.
-
-
Drug Administration: Administer this compound daily before the first trial of the day.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed from the pool.
-
Data Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase. A decrease in escape latency over days indicates learning.
-
Time in Target Quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located is measured. A greater amount of time spent in the target quadrant suggests better spatial memory.
-
Other parameters such as swim speed and path length are also recorded to rule out motor deficits.
-
-
Molecular and Cellular Analyses
1. Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
This assay measures the density of muscarinic acetylcholine receptors in brain tissue, which can be altered in dementia.
Protocol:
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
-
Binding Assay:
-
Incubate the membrane preparation with a radiolabeled muscarinic receptor antagonist (e.g., [3H]QNB - quinuclidinyl benzilate) at various concentrations.[8]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the receptor density (Bmax) and the dissociation constant (Kd) by Scatchard analysis or non-linear regression of the saturation binding data.[9][10][11][12]
-
2. Quantification of mRNA Levels by RT-PCR
This technique is used to measure the expression levels of specific genes, such as those encoding for muscarinic receptors or other relevant proteins.
Protocol:
-
RNA Extraction:
-
Dissect the brain tissue of interest and immediately freeze it in liquid nitrogen or store it in an RNA stabilization solution.
-
Extract total RNA from the tissue using a commercially available kit or a standard protocol like the Trizol method.[13]
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of primers (e.g., oligo(dT) and random hexamers).[13]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Clinical Efficacy Assessment
The efficacy of this compound in human subjects with dementia is evaluated using a combination of standardized rating scales and physiological measurements.
Standardized Rating Scales
-
Dementia Rating Scale for the Elderly (DRSE): This scale is used to assess intellectual function in elderly patients. A significant increase in DRSE scores after treatment suggests an improvement in cognitive function.[1]
-
Hamilton Depression Rating Scale (HAM-D): This scale is used to evaluate the severity of depressive symptoms, which are often comorbid with dementia.[15]
-
Psychoneurotic Rating Scale: This scale assesses a range of global symptoms including tension, agitation, irritability, and depression.[15]
-
Self-rating Depression Scale (Zung): A self-report questionnaire used to measure the level of depression.[15]
Physiological Measurements
-
Electrooculography (EOG): This technique measures the resting potential of the retina and can be used to assess arousal levels.[16][17] An increase in the frequency of rapid eye movements may correlate with improved intellectual function in dementia patients treated with Bifemelane.[16]
-
Protocol: Electrodes are placed near the eyes to record eye movements. The frequency of small rapid eye movements (SREM) is analyzed before and after treatment.[16]
-
-
Electroencephalography (EEG): EEG measures the electrical activity of the brain and can be used to evaluate cognitive function and arousal.[18]
-
Protocol: Scalp electrodes are placed according to the International 10-20 system to record brainwave activity.[18] Frequency analysis of the EEG signals is performed to assess changes in brain activity patterns following treatment.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Dementia Models
| Model | Assessment Method | Key Findings | Reference |
| Rat model of chronic cerebral hypoperfusion | mACh-R binding | Prevented the hypoperfusion-induced reduction in mACh-R binding in the frontal cortex, striatum, and hippocampus. | [19] |
| Rat model of chronic cerebral hypoperfusion | m1-R mRNA levels | Prevented the hypoperfusion-induced decrease in m1-R mRNA levels in the frontal cortex and striatum. | [19] |
| Rodent models of amnesia (ECS, scopolamine) | Passive Avoidance Test | Significantly improved performance (increased step-through latency) in various amnesia models. | [5] |
| Aged-rat brain | NMDA receptor binding | Attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [20] |
| Senescence-accelerated mouse (SAM-P/8) | [3H]QNB binding | Increased the Bmax of [3H]QNB binding in the hippocampus. | [8] |
Table 2: Clinical Efficacy of this compound in Dementia Patients
| Study Population | Assessment Method | Key Findings | Reference |
| Elderly patients with dementia (cerebrovascular disorders, Alzheimer's disease, etc.) | Final Global Improvement Rating | 77.4% of patients showed improvement. | [1] |
| Elderly patients with dementia | Dementia Rating Scale for the Elderly (DRSE) | Significant increase in DRSE scores after treatment. | [1] |
| Patients with Alzheimer-type and multi-infarct dementia | Electrooculography (EOG) | A significant increase in the frequency of small rapid eye movements (SREM) in responders. | [16] |
| Elderly depressive patients | Hamilton Depression Rating Scale (HAM-D) | Improvement rates of over 60% for several depressive symptoms. | [15] |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Preclinical assessment workflow.
Caption: Methods for assessing efficacy.
References
- 1. Quantification of relative mRNA expression in the rat brain using simple RT-PCR and ethidium bromide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. scantox.com [scantox.com]
- 5. Effects of this compound (MCI-2016) on Experimental Amnesia (Passive Avoidance Failure) in Rodents [jstage.jst.go.jp]
- 6. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and localization of muscarinic acetylcholine receptor proteins in brain with subtype-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC - Bmax and KD [turkupetcentre.net]
- 10. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat Brain Tissue RNA Extraction/cDNA Synthesis for qPCR [protocols.io]
- 14. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Horizontal component of electro-oculogram as a parameter of arousal in dementia: relationship between intellectual improvement and increasing arousal under pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diagnosysllc.com [diagnosysllc.com]
- 18. Electroencephalography - Wikipedia [en.wikipedia.org]
- 19. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Impact of Bifemelane Hydrochloride on Acetylcholine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane (B1207547) hydrochloride is a nootropic agent with a multifaceted mechanism of action that includes the enhancement of cholinergic neurotransmission.[1] This document provides detailed application notes and protocols for measuring the impact of Bifemelane hydrochloride on acetylcholine (B1216132) (ACh) levels. The following sections outline key experimental techniques, from in vitro brain slice preparations to in vivo microdialysis, along with methods to assess acetylcholinesterase (AChE) activity and muscarinic acetylcholine receptor (mAChR) binding.
Mechanism of Action: Bifemelane and the Cholinergic System
This compound enhances cholinergic function through several mechanisms. It has been shown to increase the release of acetylcholine from nerve terminals.[2] Additionally, in conditions of induced cholinergic deficit, such as scopolamine (B1681570) administration or ischemia, pretreatment with this compound attenuates the decrease in ACh levels.[3][4] Furthermore, it has demonstrated a protective effect on the cholinergic system by preventing the reduction of muscarinic acetylcholine receptors.[5]
I. In Vitro Measurement of Acetylcholine Release from Brain Slices
This protocol is designed to measure the effect of this compound on potassium-evoked acetylcholine release from rat cortical and hippocampal slices.[2]
Experimental Protocol
1. Brain Slice Preparation:
-
Humanely euthanize adult rats (e.g., Wistar strain) and rapidly dissect the brain.
-
Place the brain in ice-cold, oxygenated (95% O2 / 5% CO2) Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Prepare 300-400 µm thick coronal slices of the cerebral cortex and hippocampus using a vibratome.
-
Transfer the slices to a pre-incubation chamber with oxygenated Krebs-Ringer buffer at 37°C for at least 60 minutes to allow for equilibration.
2. Acetylcholine Release Assay:
-
Place individual slices in a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a flow rate of 0.5-1.0 mL/min.
-
Collect baseline perfusate samples for a set period (e.g., 20 minutes).
-
To evoke acetylcholine release, switch to a high-potassium Krebs-Ringer buffer (e.g., 30 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for a short duration (e.g., 5 minutes).
-
To test the effect of this compound, dissolve the compound in the perfusion buffer and apply it to the slices for a defined period before and during high-potassium stimulation.
-
Collect perfusate samples throughout the experiment.
-
Immediately after collection, add an acetylcholinesterase inhibitor (e.g., physostigmine) to the samples to prevent ACh degradation and store at -80°C until analysis.
3. Acetylcholine Quantification (HPLC-ECD):
-
Analyze the acetylcholine concentration in the perfusate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
The system typically consists of a reverse-phase C18 column to separate acetylcholine and choline (B1196258).
-
Post-column, the eluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
Acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then oxidizes choline, producing hydrogen peroxide.
-
The hydrogen peroxide is detected by a platinum electrode, and the resulting current is proportional to the acetylcholine concentration.
Data Presentation
| Treatment Group | Brain Region | ACh Release (pmol/mg tissue/5 min) | % Change from Control |
| Control (High K+) | Cortex | Value | - |
| Bifemelane (1 µM) + High K+ | Cortex | Value | Value |
| Bifemelane (10 µM) + High K+ | Cortex | Value | Value |
| Control (High K+) | Hippocampus | Value | - |
| Bifemelane (1 µM) + High K+ | Hippocampus | Value | Value |
| Bifemelane (10 µM) + High K+ | Hippocampus | Value | Value |
Note: The table should be populated with experimental data. This compound has been shown to increase high K+-evoked ACh release.[2]
Experimental Workflow
II. In Vivo Measurement of Acetylcholine Levels using Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of freely moving rats, particularly in models of cholinergic hypofunction.
Experimental Protocol
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or cerebral cortex).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
To induce a cholinergic deficit, administer scopolamine (e.g., 1 mg/kg, i.p.).[3]
-
To test the effect of this compound, administer the drug (e.g., 30 mg/kg, i.p.) prior to the scopolamine challenge.[3]
-
Collect dialysate samples before and after drug administration.
-
Add an acetylcholinesterase inhibitor to the collected samples and store them at -80°C.
3. Acetylcholine Quantification:
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD as described in the in vitro protocol.
Data Presentation
| Treatment Group | Brain Region | Baseline ACh (fmol/µL) | Post-Scopolamine ACh (fmol/µL) | % Attenuation of Decrease |
| Vehicle + Saline | Hippocampus | Value | Value | - |
| Vehicle + Scopolamine | Hippocampus | Value | Value | 0% |
| Bifemelane + Scopolamine | Hippocampus | Value | Value | Value |
| Vehicle + Saline | Cortex | Value | Value | - |
| Vehicle + Scopolamine | Cortex | Value | Value | 0% |
| Bifemelane + Scopolamine | Cortex | Value | Value | Value |
Note: The table should be populated with experimental data. Pretreatment with this compound has been shown to attenuate the scopolamine-induced decrease in ACh levels.[3]
Experimental Workflow
III. Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method to determine the effect of this compound on AChE activity in brain tissue homogenates.
Experimental Protocol
1. Brain Tissue Homogenate Preparation:
-
Dissect the brain region of interest (e.g., cortex, hippocampus) from rats.
-
Homogenize the tissue in ice-cold phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for the AChE activity assay.
2. AChE Activity Measurement:
-
In a 96-well plate, add the brain homogenate supernatant.
-
Add a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
To test the inhibitory effect of this compound, pre-incubate the homogenate with various concentrations of the drug.
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
3. Data Analysis:
-
Calculate the AChE activity and express it as µmol of substrate hydrolyzed per minute per mg of protein.
-
If testing for inhibition, determine the IC50 value for this compound.
Data Presentation
| Compound | Concentration | AChE Activity (µmol/min/mg protein) | % Inhibition |
| Control | - | Value | 0% |
| Bifemelane HCl | 1 µM | Value | Value |
| Bifemelane HCl | 10 µM | Value | Value |
| Bifemelane HCl | 100 µM | Value | Value |
| Positive Control (e.g., Physostigmine) | 1 µM | Value | Value |
Note: This is a representative table. The direct inhibitory effect of Bifemelane on AChE is not its primary mechanism of enhancing cholinergic transmission.
Signaling Pathway
IV. Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
This protocol is for determining the effect of this compound on the density of muscarinic acetylcholine receptors in the brain using a radioligand binding assay.
Experimental Protocol
1. Brain Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex, striatum, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 20 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
2. Radioligand Binding Assay:
-
Incubate the brain membranes with a radiolabeled muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), at various concentrations to determine total binding.
-
In parallel, incubate the membranes with the radioligand and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
To assess the effect of this compound treatment, use brain tissue from animals chronically treated with the compound (e.g., 15 mg/kg/day for 6 weeks).[5]
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
Data Presentation
| Treatment Group | Brain Region | Bmax (fmol/mg protein) | Kd (nM) |
| Control | Frontal Cortex | Value | Value |
| Cerebral Hypoperfusion | Frontal Cortex | Value | Value |
| Bifemelane + Hypoperfusion | Frontal Cortex | Value | Value |
| Control | Striatum | Value | Value |
| Cerebral Hypoperfusion | Striatum | Value | Value |
| Bifemelane + Hypoperfusion | Striatum | Value | Value |
| Control | Hippocampus | Value | Value |
| Cerebral Hypoperfusion | Hippocampus | Value | Value |
| Bifemelane + Hypoperfusion | Hippocampus | Value | Value |
Note: The table should be populated with experimental data. This compound (15 mg/kg/day) has been shown to prevent the hypoperfusion-induced loss of mAChR binding.[5]
Logical Relationship Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (MCl-2016) on Acetylcholine Level Reduced by Scopolamine, Hypoxia and Ischemia in the Rats and Mongolian Gerbils [jstage.jst.go.jp]
- 5. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bifemelane Hydrochloride in Cerebral Ischemia Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane (B1207547) hydrochloride is a pharmacological agent that has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. Its multifaceted mechanism of action, which includes enhancement of cholinergic transmission, antioxidant activity, and improvement of cerebral blood flow, makes it a compound of significant interest in the development of therapies for stroke and other cerebrovascular diseases.[1] These application notes provide detailed protocols and compiled data from key studies to guide researchers in utilizing Bifemelane hydrochloride in cerebral ischemia research models.
Data Presentation: Efficacy of this compound in Preclinical Ischemia Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound in animal models of cerebral ischemia.
Table 1: Effects of this compound on Survival and Neurological Outcomes
| Animal Model | Ischemia Induction | This compound Dose & Route | Key Findings | Reference |
| Mongolian Gerbil | Bilateral Common Carotid Artery Ligation | 25 mg/kg, i.p. (single dose) | Increased mean survival time from 2.3-2.4 hrs to 8.1 hrs; reduced severity of neurological symptoms. | [2] |
| Mongolian Gerbil | Bilateral Common Carotid Artery Ligation | 100 mg/kg, p.o. (single dose) | Increased mean survival time from 2.3-2.4 hrs to 6.4 hrs. | [2] |
| Mongolian Gerbil | Bilateral Common Carotid Artery Ligation | 25 mg/kg & 50 mg/kg, p.o. (consecutive) | More effective in improving survival time than single administration. | [2] |
| Rat (Wistar) | Modified Four-Vessel Occlusion | 10 mg/kg, i.p. (twice before & daily after ischemia) | Significantly restored passive avoidance response (PAR) after 5-min ischemia and radial maze performance (RMP) after 15-min ischemia. | [3] |
Table 2: Neuroprotective and Cellular Effects of this compound
| Animal Model | Ischemia Induction | This compound Dose & Route | Cellular/Molecular Outcome | Reference |
| Rat (Wistar) | Modified Four-Vessel Occlusion | 10 mg/kg, i.p. | Prevented neuronal damage in hippocampal CA1, CA2, and CA3 regions. | [3] |
| Mongolian Gerbil | Transient Forebrain Ischemia (5 min) | 20 mg/kg, i.p. (1 day after 2-min preconditioning ischemia) | Enhanced ischemic tolerance, with 94% of CA1 neurons surviving lethal ischemia compared to 51% with preconditioning alone. | [4] |
| Mongolian Gerbil | Bilateral Common Carotid Artery Clipping (45 min) | 10 or 20 mg/kg, i.p. (30 min prior to ischemia) | Accelerated recovery of intracellular pH (pHi) after reperfusion. The 20 mg/kg dose showed a more pronounced effect. | [5] |
| Gerbil | Transient Forebrain Ischemia | 10 and 30 mg/kg, i.p. | Increased neuronal density in the hippocampal CA1 sector. | [6] |
| Rat | Permanent Bilateral Occlusion of Common Carotid Arteries | 15 mg/kg/day, p.o. (for 6 weeks) | Prevented the reduction in muscarinic acetylcholine (B1216132) receptor (mACh-R) binding and m1 receptor mRNA levels. | [7] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) (30 min) | 20 mg/kg, i.p. (30 min before ischemia & 90 min after reperfusion) | Significantly reduced the number of c-Fos-like immunoreactive neurons in the cerebral cortex. | [8] |
| Aged Rat | N/A (Aging Model) | 15 mg/kg/day (for 14 days) | Attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [9] |
Experimental Protocols
Bilateral Common Carotid Artery Ligation in Mongolian Gerbils
This model induces global cerebral ischemia.
Materials:
-
Male Mongolian gerbils (10-15 weeks old)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps, vessel clips/suture)
-
This compound solution
-
Vehicle control (e.g., normal saline or distilled water)
Procedure:
-
Anesthetize the gerbil.
-
Make a midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the surrounding tissues.
-
Administer this compound or vehicle control at the desired dose and route (e.g., 25 mg/kg, i.p. or 100 mg/kg, p.o.).[2]
-
After the appropriate pre-treatment time (e.g., 30-60 minutes), ligate both common carotid arteries permanently with suture or apply vessel clips.
-
Suture the incision.
-
Monitor the animals for survival time and neurological symptoms.
Neurological Assessment: Observe for symptoms such as ptosis, circular movement, and convulsions. A scoring system can be developed to quantify the severity of neurological deficits.
Modified Four-Vessel Occlusion in Rats
This model produces transient forebrain ischemia.
Materials:
-
Male Wistar rats
-
Anesthesia
-
Surgical instruments
-
This compound solution
-
Vehicle control (physiological saline)
Procedure:
-
Day 1: Anesthetize the rat and place it in a stereotaxic frame. Expose the vertebral arteries through the alar foramina of the first cervical vertebra and electrocauterize them.
-
Day 2: Re-anesthetize the rat. Make a ventral cervical incision to expose both common carotid arteries.
-
Administer this compound (e.g., 1, 3, 10, or 30 mg/kg, i.p.) or vehicle twice before inducing ischemia.[3]
-
Occlude both common carotid arteries with vessel clips for a predetermined duration (e.g., 5 or 15 minutes) to induce ischemia.
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound or vehicle daily following the ischemic insult.[3]
Behavioral Testing:
-
Passive Avoidance Response (PAR): Assess learning and memory deficits.
-
Radial Maze Performance (RMP): Evaluate spatial learning and memory.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model mimics focal cerebral ischemia, characteristic of human stroke.
Materials:
-
Male rats
-
Anesthesia
-
Monofilament nylon suture
-
Surgical instruments
-
This compound solution
-
Vehicle control
Procedure:
-
Anesthetize the rat.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a monofilament nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery.
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30 minutes before the onset of ischemia.[8]
-
After the desired duration of occlusion (e.g., 30 minutes), withdraw the suture to allow reperfusion.
-
Administer a second dose of this compound or vehicle 90 minutes after reperfusion.[8]
-
Close the incision and monitor the animal.
Outcome Measures:
-
Infarct Volume: Can be assessed using TTC staining of brain sections.
-
Immunohistochemistry: Analyze the expression of markers like c-Fos to evaluate neuronal stress and injury.[8]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action of this compound and a general experimental workflow for its evaluation in cerebral ischemia models.
Caption: Proposed neuroprotective mechanisms of this compound in cerebral ischemia.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound has consistently demonstrated protective effects in various models of cerebral ischemia, improving survival, reducing neurological deficits, and mitigating neuronal damage. The protocols and data presented here offer a comprehensive resource for researchers investigating the therapeutic potential of this compound. Further research could focus on elucidating the precise interplay of its multiple mechanisms of action and its efficacy in combination with other neuroprotective strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Effect of MCI-2016 (this compound) on cerebral ischemia following ligation of both common carotid arteries in Mongolian gerbils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of bifemelane on c-Fos-like immunoreactivity in rat cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Neuroprotective Effects of Bifemelane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifemelane (B1207547) hydrochloride is a compound with a multifaceted pharmacological profile, demonstrating potential as a neuroprotective agent.[1] Its mechanisms of action are understood to involve the inhibition of monoamine oxidase (MAO), enhancement of cholinergic transmission, antioxidant properties, and modulation of glutamatergic systems.[1][2][3][4] These application notes provide a comprehensive experimental framework to investigate and quantify the neuroprotective effects of Bifemelane hydrochloride in both in vitro and in vivo models of neurodegeneration.
Key Experimental Strategies
A thorough investigation of this compound's neuroprotective potential should encompass a tiered approach, beginning with cell-based assays to establish efficacy and elucidate mechanisms, followed by validation in animal models. The core experimental strategies include:
-
Assessment of Cell Viability and Neuroprotection: Quantifying the ability of this compound to protect neuronal cells from various toxic insults.
-
Evaluation of Anti-Apoptotic Effects: Determining if the compound can mitigate programmed cell death pathways activated during neurodegeneration.
-
Measurement of Antioxidant Activity: Assessing the capacity of this compound to counteract oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
Analysis of Anti-Inflammatory Properties: Investigating the modulation of inflammatory pathways in the central nervous system.
-
In Vivo Validation: Confirming the neuroprotective effects in a living organism to establish preclinical relevance.
Data Presentation
All quantitative data from the described experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: In Vitro Neuroprotection Data Summary
| Treatment Group | Toxin/Insult | Bifemelane HCl Conc. (µM) | Cell Viability (%) | Apoptotic Cells (%) | ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | None | 0 | 100 | |||
| Toxin Control | e.g., H₂O₂ | 0 | ||||
| Bifemelane HCl | None | 1, 10, 100 | ||||
| Bifemelane HCl + Toxin | e.g., H₂O₂ | 1, 10, 100 | ||||
| Positive Control | Known Neuroprotectant | X |
Table 2: In Vivo Neuroprotection Data Summary (Example: Ischemia Model)
| Treatment Group | Lesion Volume (mm³) | Neurological Deficit Score | MDA Levels (nmol/mg protein) | TNF-α Levels (pg/mg protein) | IL-1β Levels (pg/mg protein) |
| Sham | |||||
| Vehicle + Ischemia | |||||
| Bifemelane HCl + Ischemia | |||||
| Positive Control + Ischemia |
Experimental Protocols
In Vitro Models
Cell Culture:
-
SH-SY5Y Cells: A human neuroblastoma cell line commonly used for modeling neurodegenerative diseases.[5][6]
-
Primary Cortical Neurons: Provide a more physiologically relevant model for neuropharmacological screening.[7][8]
Induction of Neurotoxicity:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).[7][9]
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Protein Aggregation: Amyloid-beta (Aβ) peptides for Alzheimer's disease models or α-synuclein for Parkinson's disease models.[5]
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well culture plates
-
This compound
-
Neurotoxic agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxic agent and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
In Situ Cell Death Detection Kit (e.g., from Roche)[11]
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells as described in the cell viability protocol.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Add the TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified, dark chamber.[12]
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Neuronal cells in a 96-well plate
-
DCFDA solution
-
Neurotoxic agent (e.g., H₂O₂)
-
Fluorescence plate reader
Procedure:
-
Treat cells with this compound and the neurotoxic agent as previously described.
-
Wash the cells with warm PBS.
-
Load the cells with DCFDA solution (typically 10 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[13]
-
Express ROS levels as a fold change relative to the control group.
In Vivo Models
Animal Models:
-
Cerebral Ischemia Model: Middle cerebral artery occlusion (MCAO) in rats or gerbils to mimic stroke.[14]
-
Parkinson's Disease Model: 6-hydroxydopamine (6-OHDA) induced lesion in the substantia nigra of mice or rats.[15]
-
Aging Model: Senescence-accelerated mouse (SAM-P/8) for studying age-related cognitive decline.[16]
Protocol 4: Assessment of Oxidative Stress in Brain Tissue (MDA Assay)
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.[17]
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue samples in cold buffer.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm.[13]
-
Calculate MDA concentration using a standard curve and normalize to the protein concentration of the homogenate.
Protocol 5: Analysis of Inflammatory Markers (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in brain tissue.
Materials:
-
Brain tissue homogenate
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)
-
Plate reader
Procedure:
-
Prepare brain tissue homogenates as per the ELISA kit manufacturer's instructions.
-
Perform the ELISA according to the kit's protocol. This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve and normalize to the total protein concentration.
Mandatory Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdbneuro.com [mdbneuro.com]
- 9. Cibotii Rhizoma extract protects rat dorsal root ganglion neurons against H2O2-induced oxidative stress | springermedizin.de [springermedizin.de]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of this compound, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils | Scilit [scilit.com]
- 15. Frontiers | Expression of Tgfβ1 and Inflammatory Markers in the 6-hydroxydopamine Mouse Model of Parkinson’s Disease [frontiersin.org]
- 16. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Bifemelane Hydrochloride Solutions for Laboratory Applications
Application Note: Bifemelane hydrochloride is a selective and competitive inhibitor of monoamine oxidase A (MAO-A) and a noncompetitive inhibitor of monoamine oxidase B (MAO-B). Due to its neuroprotective and antidepressant properties, it is a compound of interest in neuroscience research, particularly in studies related to cerebrovascular disease and cognitive and emotional disturbances. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo laboratory use.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for accurate solution preparation and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃NO·HCl | [1][2][3] |
| Molecular Weight | 305.84 g/mol | [1][3] |
| Appearance | Solid Powder | [4] |
| Purity | ≥98% | [3][4][5] |
| Melting Point | 117-121°C | [1] |
| Solubility in DMSO | 55 mg/mL (179.83 mM); 250 mg/mL (817.42 mM) (ultrasonication may be required) | [4][6] |
| Solubility in Water | < 30.58 mg/mL; 100 mM | [6][][8] |
| Storage of Solid | -20°C for up to 3 years | [2][6] |
| Storage of Stock Solutions | -20°C for 1 month; -80°C for 6 months (protect from light and moisture) | [9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Deionized or distilled water, sterile
-
Saline (0.9% NaCl), sterile
-
PEG300
-
Tween 80
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Analytical balance
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution for in vitro experiments.
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.058 mg of the compound (Molar Mass = 305.84 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder. For 3.058 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication can be used to aid dissolution.[4][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9] Keep the solution protected from light and moisture.[9]
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the medium or buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol provides an example of a vehicle formulation for intraperitoneal (i.p.) injection in animal models. The final concentration of the drug and the vehicle composition may need to be optimized based on the specific animal model and experimental design.
-
Vehicle Preparation: Prepare the vehicle solution by combining the following solvents in the specified ratios. For example, a common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Drug Dissolution: Dissolve the required amount of this compound in the DMSO component of the vehicle first.
-
Sequential Addition of Solvents: Add the PEG300 to the DMSO/drug mixture and mix well. Subsequently, add the Tween 80 and mix thoroughly. Finally, add the saline to reach the final volume and concentration.[6]
-
Clarity and Use: Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used.[9] It is recommended to prepare this formulation fresh on the day of use.[9]
Visualizations
Caption: Workflow for Bifemelane HCl solution preparation.
Caption: Mechanism of action of this compound.
References
- 1. Bifemelan hydrochloride [chembk.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 6. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Analytical Methods for the Detection of Bifemelane Hydrochloride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane (B1207547) hydrochloride is a cerebral metabolic activator that has been used in the treatment of cerebrovascular disorders and senile dementia. Accurate and reliable analytical methods for the determination of bifemelane and its metabolites in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of bifemelane hydrochloride in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
I. Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This section details a validated HPLC method coupled with fluorescence detection for the quantification of bifemelane in rat plasma. This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.
Data Presentation
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 12% |
| Recovery | > 85% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid
-
Sodium hydroxide
-
Water (deionized or HPLC grade)
-
Rat plasma (blank)
2. Instrumentation:
-
HPLC system equipped with a fluorescence detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standards for the calibration curve (e.g., 100, 200, 500, 1000, 2000, 5000, 10000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the internal standard in methanol at a fixed concentration (e.g., 500 ng/mL).
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank rat plasma to obtain final concentrations for the calibration curve (10, 20, 50, 100, 200, 500, 1000 ng/mL) and for QC samples (e.g., 30, 300, 800 ng/mL).
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v) with a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a constant pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation wavelength (Ex) at 220 nm and Emission wavelength (Em) at 310 nm.
-
Run Time: Approximately 15 minutes.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of bifemelane to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of bifemelane in the unknown samples and QC samples from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-FLD analysis of Bifemelane.
II. Metabolic Pathway of this compound
Bifemelane undergoes metabolism in the body, primarily through hydroxylation. The two major metabolites identified are M-1 and M-2.[1] Understanding this pathway is essential for comprehensive pharmacokinetic profiling.
-
Bifemelane: 4-(o-benzylphenoxy)-N-methylbutylamine
-
Metabolite M-1: 4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine[1]
-
Metabolite M-2: 4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine[1]
Metabolic Pathway Diagram
Caption: Major metabolic pathways of Bifemelane.
III. General Considerations for Method Development and Validation
When developing and validating bioanalytical methods for this compound, it is crucial to adhere to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term).
Conclusion
The HPLC-FLD method described provides a robust and sensitive approach for the quantification of this compound in plasma samples. The detailed protocol and validation data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Understanding the metabolic fate of Bifemelane is also critical for a complete assessment of its in vivo behavior. The provided information aims to facilitate the implementation of reliable analytical methods for the study of this compound.
References
Application Notes and Protocols for Bifemelane Hydrochloride in Cell Culture Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane hydrochloride is a nootropic agent with a multifaceted pharmacological profile, demonstrating potential for the treatment of various neurological disorders, including those associated with neurodegeneration.[1] Its mechanisms of action include the inhibition of monoamine oxidase (MAO), enhancement of cholinergic transmission, and neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.[1] These properties make this compound a compound of significant interest for investigation in in vitro models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
This document provides detailed application notes and protocols for the use of this compound in relevant cell culture models of neurodegeneration. It is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound in various in vitro models.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Cytotoxicity in Primary Cortical Neurons
| Treatment Group | Bifemelane HCl Concentration (µM) | Pre-treatment Time (hours) | Glutamate (B1630785) Concentration (µM) | Cell Viability (% of control) | Reference |
| Control | 0 | 24 | 0 | 100 | [1] |
| Glutamate | 0 | 24 | 100 | Markedly reduced | [1] |
| Bifemelane + Glutamate | 1 | 24 | 100 | Significantly increased vs. Glutamate | [1] |
| Bifemelane + Glutamate | 10 | 24 | 100 | Significantly increased vs. Glutamate | [1] |
Note: Specific quantitative values for cell viability were not provided in the abstract; however, the study reported a significant reduction in glutamate cytotoxicity with Bifemelane pre-treatment.
Table 2: Protective Effect of this compound against Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity in B50 Neuroblastoma Cells
| Treatment Group | Bifemelane HCl Concentration (µM) | Pre-treatment Time (days) | H₂O₂ Concentration (µM) | Cell Viability (% of control) | Lipid Peroxidation (% of control) | Reference |
| Control | 0 | 2 | 0 | 100 | 100 | [2] |
| H₂O₂ | 0 | 2 | 75-100 | ~50 | Not reported | [2] |
| Bifemelane + H₂O₂ | 5 | 2 | 75-100 | Increased vs. H₂O₂ | Not reported | [2] |
| Bifemelane + H₂O₂ | 10 | 2 | 75-100 | Increased vs. H₂O₂ | ~54 | [2] |
Note: The study reported that H₂O₂ cytotoxicity was reduced by Bifemelane pre-treatment. A 10 µM concentration of Bifemelane reduced lipid peroxide formation to approximately 54% of the control group.
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from studies investigating the protective effects of compounds against glutamate-induced neuronal death.
1. Materials:
-
Primary cortical neurons (e.g., from fetal rats)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound (stock solution in sterile water or DMSO)
-
L-Glutamic acid (stock solution in sterile water)
-
WST-1 or MTT cell viability assay kit
-
LDH cytotoxicity assay kit
-
Microplate reader
2. Cell Culture:
-
Isolate primary cortical neurons from fetal rat brains (E18-E19) using established protocols.
-
Plate the dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the neurons to mature for 7-10 days in vitro before treatment.
3. This compound Pre-treatment:
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 µM to 10 µM.
-
After 7-10 days in culture, replace the medium with fresh medium containing the desired concentrations of this compound.
-
Incubate the cells for 24 hours.
4. Glutamate-Induced Excitotoxicity:
-
Prepare a stock solution of L-Glutamic acid in sterile water.
-
After the 24-hour pre-treatment with this compound, expose the neurons to a final concentration of 100 µM glutamate for 15-30 minutes in a serum-free medium.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (with or without this compound as per experimental design).
-
Incubate the cells for an additional 24 hours.
5. Assessment of Cell Viability and Cytotoxicity:
-
WST-1/MTT Assay: Follow the manufacturer's protocol to assess cell viability. Briefly, add the WST-1 or MTT reagent to each well, incubate for the recommended time, and measure the absorbance at the appropriate wavelength using a microplate reader.
-
LDH Assay: Follow the manufacturer's protocol to measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity. Measure the absorbance at the appropriate wavelength.
Protocol 2: Assessment of Antioxidant Properties of this compound in a Hydrogen Peroxide-Induced Oxidative Stress Model using SH-SY5Y Cells
This protocol is based on studies evaluating the protective effects of compounds against oxidative stress in a human neuroblastoma cell line.
1. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂) (stock solution in sterile water)
-
WST-1 or MTT cell viability assay kit
-
LDH cytotoxicity assay kit
-
Thiobarbituric Acid Reactive Substances (TBARS) assay kit for lipid peroxidation
-
Microplate reader
2. Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS at 37°C and 5% CO₂.
-
For differentiation, seed cells at a low density and treat with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days to induce a more neuron-like phenotype.
3. This compound Pre-treatment:
-
Prepare working solutions of this compound in culture medium at final concentrations of 5 µM and 10 µM.
-
Replace the medium of the SH-SY5Y cells (differentiated or undifferentiated) with fresh medium containing this compound.
-
Incubate the cells for 48 hours.
4. Induction of Oxidative Stress:
-
Prepare fresh dilutions of H₂O₂ in serum-free medium to final concentrations of 75 µM to 100 µM.
-
After the 48-hour pre-treatment, expose the cells to H₂O₂ for 4-6 hours.
-
Remove the H₂O₂-containing medium and replace it with fresh culture medium.
-
Incubate for an additional 24 hours.
5. Measurement of Cell Viability, Cytotoxicity, and Lipid Peroxidation:
-
Cell Viability and Cytotoxicity: Perform WST-1/MTT and LDH assays as described in Protocol 1.
-
TBARS Assay:
-
Lyse the cells according to the TBARS assay kit manufacturer's protocol.
-
React the cell lysates with thiobarbituric acid at high temperature.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate the concentration of malondialdehyde (MDA) equivalents as an indicator of lipid peroxidation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for evaluating this compound.
Discussion and Future Directions
The provided protocols offer a framework for investigating the neuroprotective effects of this compound in established cell culture models of neurodegeneration. The primary evidence points towards its efficacy in mitigating excitotoxicity and oxidative stress.
Future research should aim to:
-
Elucidate detailed signaling pathways: While the involvement of MAO inhibition and cholinergic modulation is known, the precise downstream signaling cascades (e.g., involvement of PI3K/Akt, MAPK/ERK, or Nrf2 pathways) warrant further investigation.
-
Investigate efficacy in specific disease models: While effective against general insults, the protective effects of this compound against specific pathological hallmarks of diseases like Alzheimer's (amyloid-beta toxicity, tau hyperphosphorylation) and Parkinson's (alpha-synuclein aggregation) need to be systematically evaluated in relevant cellular models.
-
Optimize treatment parameters: Further studies are required to determine the optimal concentration and treatment duration of this compound for maximal neuroprotection in different neurodegenerative models.
By employing the standardized protocols and assays outlined in these application notes, researchers can contribute to a more comprehensive understanding of the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
Application Notes and Protocols for Evaluating the In Vitro Antioxidant Activity of Bifemelane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifemelane (B1207547) hydrochloride is a nootropic drug that has been used in the treatment of cerebrovascular disorders and dementia.[1][2] Its therapeutic effects are attributed to a multifaceted mechanism of action, including neuroprotective properties and the enhancement of cholinergic transmission.[1][2] Notably, bifemelane hydrochloride and its metabolites have been shown to possess antioxidant properties by scavenging free radicals, which may contribute significantly to its neuroprotective effects by mitigating oxidative stress-induced neuronal damage.[1][3]
These application notes provide detailed protocols for evaluating the in vitro antioxidant activity of this compound. The described assays, including DPPH, ABTS, and FRAP, are robust methods for quantifying the radical scavenging and reducing capacities of a compound. Additionally, a cellular antioxidant activity (CAA) assay protocol is included to assess the compound's efficacy in a biologically relevant cellular context.
Data Presentation
The following table summarizes the key quantitative data to be collected from the described experimental protocols. This structured format allows for a clear and direct comparison of the antioxidant capacities of this compound and its metabolites.
| Assay | Parameter Measured | Test Substance(s) | Positive Control | Expected Outcome Metric |
| DPPH Radical Scavenging Assay | Free radical scavenging activity | This compound, Metabolite 1, Metabolite 2 | Ascorbic Acid or Trolox | IC50 (µg/mL or µM) |
| ABTS Radical Cation Decolorization Assay | Radical scavenging activity | This compound, Metabolite 1, Metabolite 2 | Trolox | Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/mg) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Reducing power | This compound, Metabolite 1, Metabolite 2 | Ferrous Sulfate (B86663) (FeSO₄) or Trolox | FRAP value (µM Fe(II)/mg) |
| Cellular Antioxidant Activity (CAA) Assay | Inhibition of cellular oxidative stress | This compound | Quercetin | CAA value (µmol QE/100g) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[5]
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[4]
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.[7]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control (Trolox).
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.[8]
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
TEAC Determination: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.[9]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox to create a standard curve.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.[11]
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.[12]
-
Calculation of FRAP Value: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment. It uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13]
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or another free radical initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach 90-100% confluency.[14]
-
Treatment with Test Compound:
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of medium containing the test compound (this compound) at various concentrations to the cells. Include wells for a positive control (Quercetin) and a vehicle control.
-
Incubate for 1 hour at 37°C.[15]
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of medium containing 25 µM DCFH-DA to each well.
-
Incubate for 1 hour at 37°C.[15]
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of a free radical initiator solution (e.g., 600 µM ABAP) to all wells except the blank wells.[15]
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[13]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence measurements over time.
-
The CAA value is calculated using the following formula:
-
The results can be expressed as Quercetin equivalents (QE) by comparing the CAA value of the sample to a standard curve of Quercetin.[16]
-
Visualizations
Caption: Workflow for in vitro antioxidant activity evaluation.
Caption: Antioxidant mechanism of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Free radical scavenging by this compound and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 11. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methodology for Studying Bifemelane Hydrochloride's Effect on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to investigate the effects of Bifemelane (B1207547) hydrochloride on synaptic plasticity. The protocols outlined below are designed for both in vitro and in vivo models, offering a multi-faceted approach to understanding the compound's mechanisms of action.
Introduction
Bifemelane hydrochloride is a nootropic agent with a multimodal mechanism of action, including monoamine oxidase (MAO) inhibition, enhancement of cholinergic transmission, and modulation of glutamatergic systems.[1][2][3][4] These actions suggest a potential role in modulating synaptic plasticity, the cellular basis for learning and memory. This document details experimental protocols to assess the impact of this compound on long-term potentiation (LTP), a key form of synaptic plasticity.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on the effects of this compound from preclinical studies.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in an In Vivo Ischemia Model
| Treatment Group | LTP Induction (% of Baseline Population Spike) | Reference |
| Sham-controls | 337 ± 84% | [5] |
| Ischemia + Vehicle | 155 ± 28% | [5] |
| Ischemia + Bifemelane (50 mg/kg) | 196 ± 23% | [5] |
Table 2: Effect of Chronic this compound Administration on NMDA Receptor Density in Aged Rats
| Brain Region | Young Adult Rats (Relative Density) | Aged Rats (Relative Density) | Aged Rats + Bifemelane (15 mg/kg/day for 14 days) | Reference |
| Cerebral Cortex | High | Decreased | Markedly Attenuated Decrease | |
| Hippocampus | High | Decreased | Markedly Attenuated Decrease |
Table 3: Effects of this compound on Cholinergic System Markers
| Parameter | Condition | Effect of Bifemelane | Reference |
| Muscarinic Receptor Binding | Senescent Rats | Markedly improved the decrease in binding ability in the cerebral cortex, hippocampus, thalamus, and striatum. | [4] |
| Choline (B1196258) Acetyltransferase (ChAT) Activity | Cerebral Hypoperfused Aged Rats | Significantly increased Vmax values in the cortex, hippocampus, and striatum. | [3] |
| Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding | NBM-lesioned Rats | Increased specific binding (early increase in affinity, subsequent increase in receptor density). | [6] |
Experimental Protocols
Protocol 1: In Vitro Long-Term Potentiation (LTP) Recording in Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and the electrophysiological recording of LTP in the CA1 region.
1. Preparation of Acute Hippocampal Slices
-
Materials:
-
Rodent (rat or mouse)
-
Ice-cold artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4), continuously bubbled with 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
-
-
Procedure:
-
Anesthetize the rodent and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold aCSF.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
2. Electrophysiological Recording
-
Materials:
-
Recording chamber for submerged or interface slices
-
Glass microelectrodes (for recording)
-
Bipolar stimulating electrode
-
Amplifier and data acquisition system
-
Perfusion system
-
-
Procedure:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the drug for a predetermined period before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).
-
Record fEPSPs for at least 60 minutes post-induction to measure the potentiation of the synaptic response.
-
Analyze the data by measuring the slope of the fEPSP and normalizing it to the baseline.
-
Protocol 2: In Vivo Long-Term Potentiation (LTP) Measurement in Anesthetized Rats
This protocol outlines the procedure for measuring LTP in the hippocampus of an anesthetized rat.
-
Materials:
-
Adult rat
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Bipolar stimulating and recording electrodes
-
Drill
-
Amplifier and data acquisition system
-
-
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
Lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the CA1 stratum radiatum using stereotaxic coordinates.
-
Record baseline fEPSPs in response to test pulses.
-
Administer this compound (e.g., intraperitoneally) and allow for sufficient time for drug distribution.
-
Induce LTP with an HFS protocol.
-
Monitor and record the fEPSP slope for an extended period (e.g., 1-2 hours) to assess the magnitude and stability of LTP.
-
Protocol 3: Western Blot Analysis of Synaptic Proteins
This protocol is for assessing changes in the expression and phosphorylation of key proteins involved in synaptic plasticity.
-
Materials:
-
Hippocampal tissue or cultured neurons
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCREB, anti-BDNF, anti-pERK, anti-pAkt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Homogenize hippocampal tissue or lyse cultured neurons in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the experimental workflows.
References
- 1. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of long-term post-ischemic this compound treatment on cholinergic systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bifemelane on muscarinic receptors and choline acetyltransferase in the brains of aged rats following chronic cerebral hypoperfusion induced by permanent occlusion of bilateral carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impairment of hippocampal long-term potentiation following transient cerebral ischaemia in rat: effects of bifemelane, a potent inhibitor of ischaemia-induced acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vagal autotransplantation and this compound on cholinergic markers and event-related potentials in rats with lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bifemelane (B1207547) hydrochloride in preclinical and clinical research on age-related cognitive decline. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Introduction
Bifemelane hydrochloride is a nootropic agent that has been investigated for its potential to ameliorate cognitive deficits associated with aging and neurodegenerative diseases. Its multifaceted mechanism of action makes it a compound of interest for research into age-related cognitive decline. This compound acts as a monoamine oxidase (MAO) inhibitor, enhances cholinergic neurotransmission, exerts neuroprotective effects through antioxidant properties and modulation of N-methyl-D-aspartate (NMDA) receptors, and improves cerebral blood flow.[1] These diverse actions suggest its potential to target multiple pathological pathways implicated in cognitive aging.
Mechanisms of Action
This compound's therapeutic potential in age-related cognitive decline is attributed to several key mechanisms:
-
Enhancement of Cholinergic System: It increases the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory, which is often depleted in age-related cognitive impairment and Alzheimer's disease.[1]
-
Monoamine Oxidase (MAO) Inhibition: As a selective MAO inhibitor, it increases the levels of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain, which can have positive effects on mood and cognitive function.[1]
-
NMDA Receptor Modulation: It has been shown to attenuate the age-related decrease in NMDA receptors in the brain, which are critical for synaptic plasticity and learning.[2]
-
Neuroprotection: this compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.[1] It has also been shown to protect against glutamate-induced cytotoxicity.
-
Improved Cerebral Blood Flow: The compound can enhance blood circulation in the brain, ensuring a better supply of oxygen and nutrients to neuronal tissues.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on cognitive function and related biomarkers.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Aged Rats | 15 mg/kg/day (p.o.) | 14 days | Markedly attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [2] |
| Senescence-Accelerated Mouse (SAM-P/8) | Not specified | Single and repeated administration | Increased the Bmax of [3H]QNB binding (muscarinic receptors) in the hippocampus. | [3] |
| Rat model of chronic cerebral hypoperfusion | 15 mg/kg/day (p.o.) | 6 weeks | Prevented the reduction in muscarinic acetylcholine receptor (mACh-R) binding and m1-R mRNA levels in the frontal cortex, striatum, and hippocampus. | [4] |
| Rat model of cerebral ischemia | 20 mg/kg (i.p.) | Single dose | Significantly reduced the number of c-Fos-like immunoreactive neurons in the cerebral cortex. |
Table 2: Clinical Efficacy of this compound in Dementia
| Patient Population | Dosage | Duration | Key Findings | Reference |
| Elderly patients with dementia (cerebrovascular disorders, Alzheimer's disease, etc.) | 150 mg, three times daily (p.o.) | 10 weeks | Final global improvement rating of 77.4%. Significant increase in the Dementia Rating Scale for the Elderly (DRSE). | [5] |
| Elderly depressive patients | 50 mg, three times daily (p.o.) | 8 weeks | Final global improvement rating of 80.8%. Significant decrease in symptoms on the Hamilton Depression Rating Scale (HAM-D) and the Self-rating depression scale of Zung. | [6] |
| Patients with Alzheimer-type dementia (ATD) and multi-infarct dementia (MID) | Not specified | 3 months | 8 out of 20 patients were responders, showing a significant increase in the frequency of small rapid eye movements (SREM), suggesting an increased arousal level. | [1] |
Experimental Protocols
In Vivo Assessment of Cognitive Function in Rodent Models
4.1.1. Animal Models
-
Aged Rodents: Naturally aged rats or mice (e.g., 24 months old) are commonly used to model age-related cognitive decline.
-
Senescence-Accelerated Mouse (SAM): The SAM-P8 strain is a well-established model of accelerated senescence and learning and memory deficits.
-
Pharmacologically-Induced Amnesia: Scopolamine (a muscarinic antagonist) can be used to induce cholinergic dysfunction and memory impairment.
4.1.2. Behavioral Testing: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the animal is placed in the water at one of four starting positions.
-
The animal is allowed to swim and find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.
-
If the animal fails to find the platform within 60-120 seconds, it is gently guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 15 mg/kg) for a specified period before and/or during the behavioral testing.
4.1.3. Behavioral Testing: Passive Avoidance Test
This test assesses learning and memory based on aversive stimuli.
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial:
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (24 hours later):
-
The animal is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive experience.
-
-
-
Drug Administration: this compound or vehicle is administered before the acquisition trial and/or the retention trial.
In Vitro Neuroprotection Assay: Glutamate (B1630785) Cytotoxicity
This assay evaluates the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.
-
Procedure:
-
Pre-treat the neuronal cultures with various concentrations of this compound for 24 hours.
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 10-15 minutes).
-
Wash the cells and replace with fresh culture medium.
-
After 24 hours, assess cell viability using methods such as the MTT assay or by counting surviving neurons.
-
-
Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone.
Molecular and Cellular Analyses
4.3.1. Quantitative Autoradiography for NMDA Receptors
This technique is used to quantify the density of NMDA receptors in different brain regions.
-
Tissue Preparation: Brains from treated and control animals are rapidly frozen and sectioned on a cryostat.
-
Incubation: Brain sections are incubated with a radiolabeled NMDA receptor antagonist, such as [3H]MK-801 or [3H]CPP.
-
Washing and Drying: Sections are washed to remove unbound radioligand and then dried.
-
Imaging: The sections are exposed to a film or a phosphor imaging screen to visualize the distribution and density of the radioligand binding.
-
Quantification: The optical density of the autoradiograms is measured and converted to receptor density values using a calibrated standard.
4.3.2. Immunohistochemistry for c-Fos
c-Fos is an immediate-early gene product often used as a marker for neuronal activation.
-
Tissue Preparation: Animals are perfused, and their brains are fixed and sectioned.
-
Staining:
-
Brain sections are incubated with a primary antibody against c-Fos.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.
-
-
Imaging and Analysis: The number of c-Fos-positive cells in specific brain regions is counted using a microscope.
4.3.3. Western Blot for CREB and BDNF
This protocol is for quantifying the protein levels of total and phosphorylated CREB (pCREB) and Brain-Derived Neurotrophic Factor (BDNF) in hippocampal tissue.
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pCREB, total CREB, and BDNF overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound's neuroprotective effects.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of Bifemelane's Multifaceted Actions
Caption: Interplay of Bifemelane's mechanisms leading to cognitive enhancement.
References
- 1. Responders and non-responders to this compound in Alzheimer-type and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on depressive illness of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bifemelane Hydrochloride Neuroprotection Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Bifemelane (B1207547) hydrochloride dosage to achieve maximum neuroprotective effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal dosage of Bifemelane hydrochloride for maximum neuroprotection?
A: Currently, a definitive, universally established optimal dosage of this compound for maximum neuroprotection has not been determined through a single, comprehensive dose-optimization study. However, preclinical studies in animal models of cerebral ischemia suggest a neuroprotective dose range of 10 mg/kg to 30 mg/kg, administered intraperitoneally.[1] A clinical study in elderly patients with dementia used a dosage of 150 mg, administered orally three times a day. It is crucial to determine the optimal dosage empirically for each specific experimental model and endpoint.
Q2: What is the primary mechanism of neuroprotection for this compound?
A: this compound exerts its neuroprotective effects through a multi-faceted mechanism. It acts as a monoamine oxidase inhibitor (MAOI), enhancing cholinergic transmission, and possesses antioxidant properties. Its ability to improve cerebral blood flow also contributes to its neuroprotective profile.
Q3: How does this compound's MAO-inhibitory activity contribute to neuroprotection?
A: this compound competitively inhibits monoamine oxidase-A (MAO-A) and non-competitively inhibits monoamine oxidase-B (MAO-B).[2] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. The inhibition of MAO also reduces the production of hydrogen peroxide, a reactive oxygen species, thereby decreasing oxidative stress.
Q4: What is the role of the cholinergic system in this compound's neuroprotective action?
A: this compound enhances cholinergic neurotransmission by increasing the release of acetylcholine (B1216132) from the cerebral cortex and hippocampus.[3] It has also been shown to attenuate the decrease in acetylcholine levels observed in response to ischemia.[4][5] This modulation of the cholinergic system is believed to contribute to the improvements in learning and memory observed in preclinical studies.
Q5: Are there any known effects of this compound on other neurotransmitter systems?
A: Yes, in addition to its effects on the monoaminergic and cholinergic systems, this compound has been shown to attenuate the age-related decrease in N-methyl-D-aspartate (NMDA) receptors in the brain.[6] It has also been found to protect cultured cortical neurons against NMDA receptor-mediated glutamate (B1630785) cytotoxicity.[7]
Troubleshooting Guide for In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in neuroprotective outcomes | Inconsistent drug administration (e.g., injection volume, speed). Variability in the severity of the induced ischemic injury. Differences in animal age, weight, or strain. | Standardize drug administration protocols. Ensure consistent and reproducible induction of ischemia. Use a homogenous animal population. Increase sample size to improve statistical power. |
| Lack of significant neuroprotective effect | Sub-optimal dosage for the specific animal model. Inappropriate timing of drug administration relative to the ischemic insult. Insensitive outcome measures. | Perform a pilot dose-response study to determine the optimal dose. Vary the timing of administration (pre-, during, or post-insult). Utilize a combination of behavioral, histological, and biochemical endpoints. |
| Adverse effects observed in treated animals | The dosage may be too high for the specific animal strain or model. The route of administration may lead to rapid systemic exposure. | Reduce the dosage and re-evaluate efficacy. Consider alternative routes of administration (e.g., oral gavage instead of intraperitoneal injection). |
| Inconsistent behavioral test results | Insufficient animal habituation to the testing apparatus. Environmental stressors affecting animal performance. Subjectivity in scoring behavioral outcomes. | Ensure adequate habituation periods. Maintain a consistent and low-stress testing environment. Use automated tracking and scoring systems where possible. |
Quantitative Data Summary
Table 1: Preclinical Dosages of this compound and Neuroprotective Outcomes
| Animal Model | Dosage (Route) | Key Neuroprotective Outcomes | Reference |
| Rat (Transient forebrain ischemia) | 1, 3, 10, 30 mg/kg (i.p.) | 10 mg/kg significantly restored passive avoidance response and radial maze performance; prevented neuronal damage in hippocampus. | [1] |
| Gerbil (Transient forebrain ischemia) | 10, 30 mg/kg (i.p.) | Increased neuronal density in the hippocampal CA1 sector. | [8] |
| Gerbil (Transient global ischemia) | 10, 20 mg/kg (i.p.) | Faster recovery of intracellular pH after reperfusion; 20 mg/kg showed more significant recovery. | [9] |
| Aged Rat | 15 mg/kg/day for 14 days (unknown route) | Attenuated the age-related decrease in NMDA receptors. | [6] |
| Rat (Normal) | 30 mg/kg (i.p.) | Slightly increased acetylcholine content in the cerebral cortex. | [4][5] |
| Rat (Hypoxia/Ischemia) | 30 mg/kg (i.p.) | Attenuated the decrease in acetylcholine levels. | [4][5] |
| Mongolian Gerbil (Bilateral carotid artery ligation) | Not specified | Attenuated the decrease in acetylcholine levels. | [4][5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Inhibitory Constant (Ki) | Inhibition Type | Source | Reference |
| Monoamine Oxidase-A (MAO-A) | 4.20 µM | Competitive | Human brain synaptosomes | [2][10] |
| Monoamine Oxidase-B (MAO-B) | 46.0 µM | Non-competitive | Human brain synaptosomes | [2][10] |
Experimental Protocols
Four-Vessel Occlusion (4-VO) Model of Transient Forebrain Ischemia in Rats
This protocol induces global cerebral ischemia and is commonly used to assess the neuroprotective effects of compounds like this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Surgical microscope
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Day 1: Vertebral Artery Occlusion
-
Anesthetize the rat.
-
Make a dorsal neck incision and expose the alar foramina of the first cervical vertebra.
-
Cauterize both vertebral arteries by inserting the tip of a cautery pen into the foramina.
-
Suture the incision.
-
-
Day 2: Common Carotid Artery Occlusion
-
Anesthetize the rat.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Administer this compound or vehicle (e.g., 10 mg/kg, i.p.) 30 minutes prior to ischemia.
-
Occlude both common carotid arteries with vessel clips for a predetermined duration (e.g., 10-20 minutes) to induce ischemia.
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Post-Operative Care and Assessment:
-
Monitor the animals for recovery.
-
Perform behavioral tests (e.g., passive avoidance, radial arm maze) at specified time points post-ischemia.
-
At the end of the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal viability).
-
In Vivo 31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Assessing Cerebral Energy Metabolism
This non-invasive technique allows for the real-time monitoring of high-energy phosphates and intracellular pH in the brain during and after ischemia.
Materials:
-
Animal model of cerebral ischemia (e.g., Mongolian gerbil with bilateral common carotid artery occlusion)
-
NMR spectrometer with a surface coil
-
Anesthesia (e.g., halothane)
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Secure the animal in a stereotaxic frame compatible with the NMR spectrometer.
-
Place the surface coil over the region of interest (e.g., the cranium).
-
-
Data Acquisition:
-
Acquire baseline 31P NMR spectra to determine pre-ischemic levels of ATP, phosphocreatine (B42189) (PCr), and inorganic phosphate (B84403) (Pi), and to calculate intracellular pH.
-
Administer this compound or vehicle (e.g., 20 mg/kg, i.p.).
-
Induce cerebral ischemia (e.g., by occluding the common carotid arteries).
-
Continuously acquire 31P NMR spectra throughout the ischemic period and subsequent reperfusion.
-
-
Data Analysis:
-
Quantify the relative concentrations of ATP, PCr, and Pi from the spectra.
-
Calculate intracellular pH from the chemical shift of the Pi peak.
-
Compare the time course of changes in these parameters between the Bifemelane-treated and control groups.
-
Visualizations
References
- 1. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bifemelane protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting poor solubility of Bifemelane hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the aqueous solubility of Bifemelane (B1207547) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Bifemelane hydrochloride?
A1: this compound is generally considered soluble in water. Published data indicates a solubility of up to 100 mM or less than 30.58 mg/mL in water.[1][2][] However, achieving this solubility can depend on experimental conditions.
Q2: Are there recommended solvents other than water?
A2: Yes, this compound exhibits higher solubility in Dimethyl Sulfoxide (DMSO). Reports indicate solubility in DMSO at 55 mg/mL (179.83 mM) and in some cases as high as 250 mg/mL with the use of sonication.[1] For in vivo studies, a common formulation involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of 2 mg/mL.[1]
Q3: How does the hydrochloride salt form of Bifemelane affect its solubility?
A3: The hydrochloride salt form of Bifemelane generally has enhanced water solubility and stability compared to its free base form.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a monoamine oxidase (MAO) inhibitor with a multifaceted mechanism. It competitively inhibits MAO-A and non-competitively inhibits MAO-B. Its therapeutic effects are also attributed to the enhancement of cholinergic transmission, neuroprotective effects, and modulation of glutamatergic pathways.
Q5: What are the known metabolites of this compound?
A5: The major metabolites of this compound are M-1 and M-2. These metabolites have been studied for their free radical scavenging properties.[4]
Solubility and Formulation Data
| Property | Value | Solvent | Notes |
| Molecular Weight | 305.84 g/mol | - | - |
| Aqueous Solubility | < 30.58 mg/mL | Water | Sonication is recommended to aid dissolution.[1][2] |
| 100 mM | Water | [] | |
| DMSO Solubility | 55 mg/mL (179.83 mM) | DMSO | Sonication is recommended.[1] |
| < 30.58 mg/mL | DMSO | [2] | |
| In Vivo Formulation | 2 mg/mL (6.54 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended.[1] |
Troubleshooting Guide for Poor Solubility
If you are experiencing difficulty dissolving this compound in aqueous solutions, please follow this troubleshooting guide.
Issue: this compound is not fully dissolving in water at the desired concentration.
-
Initial Steps:
-
Verify Product Quality: Ensure the this compound is from a reputable source and within its expiration date.
-
Use Fresh Solvent: Always use high-purity, deionized water to prepare your solutions.
-
Gentle Agitation: Start by vortexing or stirring the solution at room temperature.
-
-
Intermediate Steps:
-
Apply Sonication: Use a bath sonicator to aid dissolution. Sonicate in short bursts to avoid excessive heating of the sample.[1]
-
Gentle Warming: Gently warm the solution to 37°C. For many hydrochloride salts, solubility increases with temperature. However, be cautious as excessive heat can lead to degradation.
-
-
Advanced Steps:
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Since specific data for this compound is limited, it is recommended to experimentally determine the optimal pH for your desired concentration. Start with a neutral pH and incrementally adjust towards a slightly acidic pH (e.g., pH 5-6) using a suitable buffer system.
-
Co-solvents: If aqueous solubility remains an issue for your experimental needs, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%).
-
Issue: Precipitation occurs after initial dissolution.
-
Possible Causes & Solutions:
-
Supersaturation: The initial preparation may have resulted in a supersaturated solution. Try preparing the solution at a slightly lower concentration.
-
Temperature Change: If the solution was warmed to aid dissolution, precipitation may occur upon cooling to room temperature. Maintain the working temperature of the solution if your experimental setup allows.
-
pH Shift: The pH of the solution may have changed, affecting solubility. Ensure your solution is adequately buffered.
-
Solution Stability: this compound solutions may not be stable for long-term storage. It is recommended to prepare fresh solutions for each experiment.[2]
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol outlines a general procedure for preparing an aqueous solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a portion of the total required volume of purified water (e.g., 80%) to the powder.
-
Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. Check for dissolution. If particulates remain, continue sonicating in 10-minute intervals.
-
Volume Adjustment: Once fully dissolved, add the remaining volume of water to reach the final desired concentration.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C and use within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability should be validated for your specific experimental conditions.
Protocol 2: Determining Optimal pH for Solubility
This protocol provides a method to determine the effect of pH on the solubility of this compound in your experimental buffer.
-
Buffer Preparation: Prepare a series of buffers with different pH values relevant to your experiment (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Saturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and measure the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Analysis: Plot the solubility (concentration) against the pH to determine the optimal pH for your desired concentration.
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Simplified signaling pathways of this compound.
References
addressing inconsistent results in Bifemelane hydrochloride experiments
Welcome to the technical support center for Bifemelane (B1207547) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is Bifemelane hydrochloride and what are its primary mechanisms of action?
This compound (also known as Alnert or MCI-2016) is a therapeutic agent with antidepressant and neuroprotective properties.[1] Its mechanism of action is multifaceted, primarily functioning as a selective and competitive inhibitor of monoamine oxidase A (MAO-A), which increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.[1][2][3][4] Additionally, it exhibits neuroprotective effects through the enhancement of the cholinergic system, modulation of neurotrophic factors, antioxidant activity, and improvement of cerebral blood flow.[1][3][5]
Q2: What are the common experimental models used to study this compound?
Commonly used models include:
-
Cerebral Ischemia Models: Transient forebrain ischemia in rats or gerbils is frequently used to assess the neuroprotective effects of Bifemelane.[6][7][8][9][10]
-
Cognitive Impairment Models: Scopolamine-induced amnesia in rats is a common model to evaluate the impact on cholinergic-mediated memory deficits.[11] Models of aging, such as senescent rats, are also employed.[12][13]
-
Depression Models: The forced swim test and reserpine-induced hypothermia are used to assess antidepressant-like activity.[2]
-
In Vitro Models: Cultured cortical neurons are used to study neuroprotection against glutamate (B1630785) cytotoxicity.[14]
Q3: What are the typical dosage ranges for this compound in animal studies?
Dosages can vary significantly depending on the animal model and the intended effect. It is crucial to perform dose-response studies for each specific experimental setup.
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Transient Forebrain Ischemia | Rat | Intraperitoneal (i.p.) | 1, 3, 10, 30 | [6] |
| Cerebral Ischemia | Gerbil | Intraperitoneal (i.p.) | 10, 20 | [8] |
| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 20 - 80 | [2][4] |
| Scopolamine-Induced Cognitive Impairment | Rat | Oral (p.o.) | Not specified | [11] |
| Chronic Cerebral Hypoperfusion | Rat | Oral (p.o.) | 15 | [15] |
Q4: How should this compound be prepared for in vivo administration?
This compound is typically dissolved in a vehicle for administration. The choice of vehicle can impact solubility and bioavailability. A common method involves creating a stock solution in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline to achieve the desired concentration and ensure solubility.[2] For oral administration, it can also be dissolved in distilled water.[10]
Troubleshooting Inconsistent Results
Issue 1: High variability in neuroprotection outcomes in cerebral ischemia models.
-
Possible Cause 1: Timing of Administration. The therapeutic window for neuroprotection is often narrow. Administering this compound at different time points relative to the ischemic event (before, during, or after) can lead to significant variations in outcomes. For instance, some studies administer the compound before inducing ischemia.[6][8]
-
Troubleshooting:
-
Standardize the administration time across all experimental groups.
-
Conduct a time-course study to determine the optimal window for administration in your specific ischemia model.
-
-
Possible Cause 2: Severity of Ischemic Insult. The duration and severity of the ischemic event can influence the efficacy of any neuroprotective agent. Inconsistent surgical procedures or animal-to-animal physiological variations can lead to different levels of initial damage.
-
Troubleshooting:
-
Ensure strict standardization of the surgical procedure for inducing ischemia.
-
Monitor physiological parameters (e.g., cerebral blood flow) to confirm consistent ischemic insult.
-
Exclude animals that do not meet predefined criteria for successful ischemia.
-
-
Possible Cause 3: Animal Age and Strain. The age and genetic background of the animals can affect their response to both the ischemic injury and the therapeutic intervention.[7]
-
Troubleshooting:
-
Use animals from a single, reputable supplier and of a consistent age and weight.
-
Report the specific strain and age of the animals in your methodology.
-
Issue 2: Inconsistent effects on cognitive performance in behavioral tasks.
-
Possible Cause 1: Dose-Dependent Effects. The effect of Bifemelane on cognitive tasks may not be linear with increasing doses. Some studies have noted that effects in certain behavioral tests, like the forced swim test, are not clearly dose-dependent.[2][4]
-
Troubleshooting:
-
Perform a comprehensive dose-response study to identify the optimal dose for your specific behavioral paradigm.
-
Be aware that higher doses do not always equate to better outcomes and may even introduce confounding effects.
-
-
Possible Cause 2: Influence on Locomotor Activity. Bifemelane can decrease exploratory activity at higher doses.[2][4] This can confound the interpretation of results from cognitive tasks that rely on motor performance, such as the radial maze.
-
Troubleshooting:
-
Include an open field test or another measure of general locomotor activity to assess for potential confounding motor effects.
-
Select a dose that enhances cognitive performance without significantly altering locomotor activity.
-
-
Possible Cause 3: Nature of the Cognitive Task. The efficacy of Bifemelane may depend on the specific cognitive domain being tested and the underlying neurochemical systems involved. For example, its effects are prominent in tasks involving the cholinergic system.[11]
-
Troubleshooting:
-
Select behavioral tasks that are sensitive to the known mechanisms of Bifemelane (e.g., tasks assessing cholinergic function).
-
Consider using a battery of tests to assess different aspects of cognition.
-
Issue 3: Discrepancies between in vitro and in vivo findings.
-
Possible Cause 1: Metabolism and Bioavailability. In vitro experiments expose cells directly to the compound, bypassing metabolic processes that occur in a living organism. The active concentration of Bifemelane at the target site in the brain may differ from the concentration used in cell culture.
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the brain concentration of Bifemelane after systemic administration.
-
Use in vitro concentrations that are physiologically relevant to the in vivo findings.
-
-
Possible Cause 2: Multifaceted In Vivo Mechanisms. The effects of Bifemelane in vivo are the result of its combined actions on multiple systems (MAO-A inhibition, cholinergic enhancement, improved cerebral blood flow).[3] In vitro models often isolate a single cell type or pathway and may not capture this complexity.
-
Troubleshooting:
-
Acknowledge the limitations of in vitro models and use them to investigate specific aspects of the drug's mechanism.
-
Design in vivo experiments to validate and expand upon the findings from in vitro studies. For example, if in vitro results suggest a direct neuroprotective effect, in vivo studies can be designed to see if this translates to functional recovery after injury.
-
Experimental Protocols
Protocol 1: Assessment of Neuroprotection in a Rat Model of Transient Forebrain Ischemia
This protocol is a synthesis of methodologies described in the literature.[6]
-
Animals: Male Wistar rats of a specified age and weight range.
-
Ischemia Induction (Modified Four-Vessel Occlusion):
-
Anesthetize the rat with an appropriate anesthetic.
-
Expose and permanently occlude the vertebral arteries.
-
On the following day, expose and temporarily occlude both common carotid arteries for a specified duration (e.g., 5-15 minutes) to induce forebrain ischemia.
-
-
Bifemelane Administration:
-
Prepare this compound in physiological saline.
-
Administer the selected dose (e.g., 1, 3, 10, or 30 mg/kg) via intraperitoneal injection at a specified time relative to the ischemic event (e.g., twice before ischemia and daily thereafter).
-
The control group receives an equivalent volume of physiological saline.
-
-
Behavioral Assessment:
-
Conduct behavioral tests such as the passive avoidance response or radial maze performance at a specified time point after ischemia to assess learning and memory.
-
-
Histological Analysis:
-
After behavioral testing, perfuse the animals and prepare brain sections.
-
Perform staining (e.g., Nissl staining) to assess neuronal density in specific hippocampal regions (e.g., CA1, CA2, CA3).
-
-
Data Analysis:
-
Compare behavioral scores and neuronal densities between the Bifemelane-treated and control groups using appropriate statistical tests.
-
Visualizations
This compound's Multifaceted Mechanism of Action
Caption: Key mechanisms of this compound.
Experimental Workflow for a Neuroprotection Study
Caption: Workflow for a typical in vivo neuroprotection experiment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. xcessbio.com [xcessbio.com]
- 5. The effect of long-term post-ischemic this compound treatment on cholinergic systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of MCI-2016 (this compound) on cerebral ischemia following ligation of both common carotid arteries in Mongolian gerbils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Protective effects of 4-(o-benzylphenoxy)-N-methylbutylamine hydrochloride (bifemelane) on acutely induced cerebral ischemia in Mongolian gerbils and spontaneously hypertensive rats (SHR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of this compound and indeloxazine hydrochloride on scopolamine hydrobromide-induced impairment in radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bifemelane protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bifemelane Hydrochloride Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Bifemelane hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of this compound?
A1: As an amine hydrochloride salt, this compound is generally water-soluble. However, its oral bioavailability can be limited by factors such as first-pass metabolism in the liver and potential efflux back into the gastrointestinal lumen by transporters. The specific transporters and metabolic pathways affecting Bifemelane are not extensively detailed in publicly available literature, presenting a key challenge.
Q2: What are the known pharmacological effects of this compound in animal models?
A2: In animal studies, primarily in rats, this compound has been shown to exert several neuroprotective and cognitive-enhancing effects. It has been observed to improve learning and memory in models of cerebral ischemia and in aged rats. Mechanistically, it acts as a monoamine oxidase A (MAO-A) inhibitor, enhances cholinergic transmission, and modulates muscarinic and NMDA receptors.
Q3: What are some promising strategies to improve the oral bioavailability of amine hydrochloride drugs like Bifemelane?
A3: General strategies for improving the oral bioavailability of amine hydrochloride drugs include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways, which can bypass first-pass metabolism to some extent.
-
Nanoparticle Formulations: Encapsulating Bifemelane in nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism. Nanoparticles can also be surface-modified to target specific absorption pathways.
-
Prodrug Approach: Modifying the chemical structure of Bifemelane to create a more lipophilic prodrug can enhance its passive diffusion across the intestinal membrane. The prodrug is then converted to the active Bifemelane molecule within the body.
Q4: Can alternative routes of administration be considered to improve brain uptake of Bifemelane?
A4: Yes, for a CNS-acting drug like Bifemelane, intranasal administration is a promising alternative. This route can bypass the blood-brain barrier and first-pass metabolism by allowing direct transport of the drug to the brain via the olfactory and trigeminal nerves. This can lead to a more rapid onset of action and higher brain concentrations with a lower overall dose.[1][2]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
| Potential Cause | Troubleshooting Steps |
| Inconsistent Gastric Emptying | Administer this compound in a consistent volume of vehicle and at the same time relative to feeding for all animals. Fasting animals overnight before dosing can help standardize gastric emptying. |
| First-Pass Metabolism | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if identified) to assess the impact of first-pass metabolism. However, this should be done cautiously as it can introduce confounding factors. A more direct approach is to explore formulations that promote lymphatic uptake, such as lipid-based systems. |
| Efflux Transporter Activity | If efflux is suspected, in vitro studies using Caco-2 cell monolayers can be conducted to identify if Bifemelane is a substrate for transporters like P-glycoprotein. If so, co-administration with a P-gp inhibitor in animal studies could confirm this, and formulations designed to inhibit or bypass these transporters can be developed. |
| Poor Formulation Stability | Ensure the formulation is stable and that this compound remains in solution. For liquid formulations, check for precipitation over time. For solid dosage forms, ensure consistent dissolution characteristics. |
Issue 2: Low Brain-to-Plasma Concentration Ratio
| Potential Cause | Troubleshooting Steps |
| Blood-Brain Barrier Efflux | Bifemelane may be a substrate for efflux transporters at the blood-brain barrier. In situ brain perfusion studies can be used to investigate this. If confirmed, strategies to overcome this include the use of nanoparticle delivery systems with surface modifications that can facilitate receptor-mediated transcytosis across the BBB. |
| Rapid Peripheral Metabolism | High peripheral clearance can limit the amount of drug reaching the brain. Assess the metabolic stability of Bifemelane in liver microsomes. If metabolism is rapid, formulation strategies that protect the drug, such as encapsulation in nanoparticles, may be beneficial. |
| Suboptimal Physicochemical Properties for BBB Penetration | The hydrophilicity of the hydrochloride salt may limit passive diffusion across the BBB. A prodrug approach to increase lipophilicity could be explored. |
| Inefficient Transport Across the BBB | Investigate if Bifemelane is a substrate for any influx transporters at the BBB. If so, formulations that enhance the interaction with these transporters could be beneficial. |
Data Presentation
Table 1: Reported Dosages and Effects of this compound in Rat Studies
| Dose | Route of Administration | Animal Model | Observed Effect |
| 10, 30 mg/kg/day | Oral (p.o.) | Rats | Decreased Km and Vmax of MAO-A and MAO-B. |
| 15 mg/kg/day | Oral (p.o.) | Senescent Rats | Attenuated the age-related decrease in NMDA receptors. |
| 1, 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Rats with transient forebrain ischemia | Dose-dependently restored passive avoidance response and radial maze performance. |
| 30 mg/kg | Intraperitoneal (i.p.) | Rats | Ameliorated the age-related decrease in high K+-evoked acetylcholine (B1216132) release. |
Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound
| Strategy | Potential Advantages | Potential Disadvantages | Key Experimental Readouts |
| Lipid-Based Formulations (e.g., SEDDS) | - Enhances solubility and dissolution.- May promote lymphatic uptake, bypassing first-pass metabolism.- Protects the drug from degradation. | - Potential for GI side effects at high surfactant concentrations.- Formulation development can be complex. | - Pharmacokinetic parameters (AUC, Cmax, Tmax).- Lymphatic drug concentration. |
| Nanoparticle Formulations | - Protects the drug from metabolism and efflux.- Can be targeted to specific sites.- Potential for controlled release. | - Manufacturing can be complex and costly.- Potential for immunogenicity.- Long-term stability can be a concern. | - Pharmacokinetic parameters.- Brain tissue concentration.- Particle size, zeta potential, and encapsulation efficiency. |
| Prodrug Approach | - Can improve membrane permeability by increasing lipophilicity.- Can be designed for targeted release. | - Requires chemical modification of the parent drug.- In vivo conversion to the active drug must be efficient. | - Pharmacokinetic parameters of both prodrug and parent drug.- In vitro conversion rates in plasma and tissue homogenates. |
| Intranasal Administration | - Bypasses the blood-brain barrier and first-pass metabolism.- Rapid onset of action.- Lower systemic exposure and side effects. | - Limited volume can be administered.- Potential for nasal irritation.- Requires specialized formulation for efficient absorption. | - Brain and CSF drug concentrations vs. plasma concentrations.- Direct nose-to-brain transport percentage. |
Experimental Protocols
Protocol 1: Development and In Vivo Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
-
Formulation Development:
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions.
-
Prepare Bifemelane-loaded SEDDS formulations by dissolving the drug in the selected excipients.
-
Characterize the formulations for self-emulsification time, droplet size, and zeta potential upon dilution in aqueous media.
-
-
Animal Study (Rats):
-
Divide male Wistar rats into two groups: Control (this compound in aqueous solution) and Test (Bifemelane-loaded SEDDS).
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of Bifemelane in rat plasma.
-
Analyze the plasma samples to determine the concentration of Bifemelane at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) for both groups using non-compartmental analysis.
-
Compare the parameters to determine the relative bioavailability of the SEDDS formulation compared to the aqueous solution.
-
Protocol 2: Evaluation of Intranasal Delivery for Enhanced Brain Targeting of this compound
-
Formulation Development:
-
Prepare a simple aqueous solution of this compound for intranasal administration.
-
Consider the inclusion of a mucoadhesive agent (e.g., chitosan) or a permeation enhancer (e.g., cyclodextrin) to prolong residence time and improve absorption in the nasal cavity.
-
-
Animal Study (Mice):
-
Divide male C57BL/6 mice into two groups: Intravenous (IV) and Intranasal (IN).
-
Administer this compound at a dose of 2 mg/kg via tail vein injection for the IV group.
-
For the IN group, lightly anesthetize the mice and administer the formulation dropwise into the nostrils.
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes), euthanize the animals and collect blood and brain tissue.
-
Perfuse the brain with saline to remove residual blood.
-
-
Sample Processing and Bioanalysis:
-
Homogenize the brain tissue.
-
Extract Bifemelane from plasma and brain homogenates.
-
Quantify Bifemelane concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate brain and plasma concentrations for both groups.
-
Determine the brain-to-plasma concentration ratio at each time point.
-
Calculate the drug targeting efficiency (%DTE) and direct transport percentage (%DTP) for the intranasal route compared to the intravenous route to quantify the extent of direct nose-to-brain delivery.
-
Visualizations
Caption: Workflow for Bioavailability Assessment.
Caption: Bifemelane Signaling Pathways.
References
Technical Support Center: Overcoming Challenges in the Long-Term Administration of Bifemelane Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the long-term administration of Bifemelane (B1207547) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Bifemelane hydrochloride and what are its primary research applications?
This compound is a pharmaceutical agent that has been primarily utilized for its antidepressant and neuroprotective properties.[1] It was developed in Japan and has been used in the management of depressive symptoms and for cognitive improvement in patients with cerebrovascular dementia.[2][3] Its multifaceted mechanism of action makes it a compound of interest for research in neurological and psychiatric disorders.
Q2: What is the established mechanism of action for this compound?
This compound exhibits a complex mechanism of action involving multiple neurotransmitter systems and neuroprotective pathways.[2] Its primary actions include:
-
Monoamine Oxidase-A (MAO-A) Inhibition: It acts as a selective and reversible inhibitor of MAO-A, leading to increased levels of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.[2]
-
Cholinergic System Enhancement: It promotes the release of acetylcholine, a key neurotransmitter for cognitive functions such as learning and memory.[2]
-
Neuroprotection: Bifemelane exerts neuroprotective effects by mitigating oxidative stress and reducing neuronal damage.[2] It has been shown to protect neurons from glutamate-induced cytotoxicity.
-
NMDA Receptor Modulation: It influences the activity of NMDA receptors, which are critical for synaptic plasticity and cognitive processes.[2][4]
-
Improved Cerebral Blood Flow: The compound has been shown to enhance blood circulation within the brain.[2]
Q3: What are the known side effects associated with this compound administration?
Commonly reported side effects can be categorized as follows:
-
Gastrointestinal Issues: Nausea, vomiting, constipation, and diarrhea are the most frequently observed adverse effects.[1]
-
Central Nervous System (CNS) Effects: Dizziness, lightheadedness, headache, and insomnia may occur.[1]
-
Psychiatric Effects: Some subjects may experience agitation, anxiety, or mood swings, particularly at the beginning of treatment.[1]
-
Cardiovascular Effects: Palpitations have been reported in some individuals.[1]
-
Dermatological Reactions: Skin rashes can occur.[1]
-
Hepatic Effects: Although rare, there is a potential for changes in liver function, indicating a need for monitoring.[1]
Troubleshooting Guide for Long-Term Experiments
This guide addresses common challenges that may arise during the long-term administration of this compound in a research context.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Food and Water Intake / Weight Loss | Gastrointestinal distress (nausea, vomiting) is a common side effect. | - Monitor food and water consumption and body weight regularly.- Consider administering this compound with food to minimize gastric irritation.- If weight loss is significant, a temporary dose reduction or discontinuation may be necessary. Consult with the study director or veterinarian. |
| Behavioral Changes (e.g., hyperactivity, agitation) | CNS-related side effects such as agitation or anxiety. | - Ensure the animal's housing environment is calm and stable.- Record and quantify behavioral changes using standardized behavioral tests.- If behavioral changes are severe and impact animal welfare, consider a dose reduction. |
| Inconsistent or Unexpected Experimental Results | - Drug Stability: The stability of the this compound formulation may degrade over time.- Tolerance: Development of tolerance to the drug's effects with chronic administration. | - Stability: Prepare fresh solutions regularly and store them under recommended conditions (e.g., protected from light, at the appropriate temperature). Conduct stability tests on your formulation if the study is long-term.[5][6][7]- Tolerance: If tolerance is suspected, consider incorporating a washout period in your study design if feasible, or measure drug and metabolite levels to correlate with efficacy. |
| Skin Lesions or Allergic Reactions | Hypersensitivity reaction to the compound. | - Immediately cease administration of the compound.- Document the nature and extent of the skin reaction.- Consult with a veterinarian for appropriate treatment of the skin condition. |
| Elevated Liver Enzymes in Bloodwork | Potential for hepatotoxicity, although reported as rare. | - Conduct baseline and periodic liver function tests (e.g., ALT, AST) throughout the study.- If a significant elevation is observed, a dose reduction or discontinuation should be considered in consultation with the study director and veterinarian. |
Data Presentation
Table 1: Summary of Quantitative Efficacy Data from a Clinical Study in Elderly Patients with Dementia
| Parameter | Dosage | Duration | Number of Patients | Key Findings | Citation |
| Global Improvement Rating | 150 mg/day (orally, three times daily) | 10 weeks | 31 | 77.4% of all patients showed improvement. | [3] |
| Improvement in Intellectual Function | 150 mg/day (orally, three times daily) | 10 weeks | 31 | Significant increase in the Dementia Rating Scale for the Elderly (DRSE) score. | [3] |
| Improvement in Specific Symptoms | 150 mg/day (orally, three times daily) | 10 weeks | 31 | Over 80% improvement for emotional incontinence, prejudice, querulous attitudes, headache, tinnitus, and dizziness. | [3] |
Table 2: Summary of Quantitative Efficacy Data from Preclinical Studies
| Animal Model | Dosage | Duration | Key Findings | Citation |
| Aged Rats | 15 mg/kg/day | 14 days | Markedly attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [4] |
| Rats with Scopolamine-Induced Amnesia | Not specified | Not specified | Dose-dependently reduced the impairment in radial maze performance. | [8] |
| Rats with Transient Forebrain Ischemia | 10 mg/kg (i.p.) | Daily following ischemia | Significantly restored passive avoidance response and radial maze performance. Prevented neuronal damage in the hippocampus. | [9] |
| Serotonin-deficient rats | 50 mg/kg | Not specified | Improved learning achievement in reverse learning experiments. | [10] |
Experimental Protocols
1. Assessment of Spatial Learning and Memory using the Morris Water Maze (MWM)
This protocol is adapted from established MWM procedures and can be used to evaluate the effects of this compound on hippocampal-dependent spatial memory.
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1 cm below the water surface. The room should have various distal visual cues.[11]
-
Procedure:
-
Habituation: Allow each animal to swim freely in the pool for 60 seconds without the platform on the day before the training starts.
-
Training Trials:
-
Conduct 3-4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the tank wall at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.[11][12]
-
-
Probe Trial:
-
24 hours after the final training trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
-
Drug Administration: this compound or vehicle should be administered at a consistent time before the trials each day, allowing for sufficient time for the drug to reach peak plasma concentrations.
2. Stability Testing of this compound Aqueous Solution
This protocol provides a general framework for assessing the stability of a prepared this compound solution for long-term experiments.
-
Objective: To determine the degradation of this compound in an aqueous solution under specific storage conditions over time.
-
Materials:
-
This compound
-
High-purity water or appropriate buffer
-
HPLC system with a suitable column and UV detector
-
pH meter
-
Temperature and humidity-controlled storage chambers
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at the desired concentration in the chosen vehicle.
-
Storage Conditions: Aliquot the solution into appropriate containers and store them under different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH).[7] Protect samples from light if the compound is light-sensitive.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for a long-term study). For accelerated stability, shorter time points (e.g., 0, 1, 2, 4, and 6 months) are recommended.[7]
-
Analysis: At each time point, determine the concentration of this compound using a validated stability-indicating HPLC method. The appearance and pH of the solution should also be recorded.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A significant loss of potency (e.g., >10%) would indicate instability under those storage conditions.
-
Mandatory Visualizations
Caption: this compound's inhibitory action on the MAO-A signaling pathway.
Caption: Bifemelane's modulation of cholinergic and NMDA receptor pathways.
Caption: Experimental workflow for assessing Bifemelane's effect on memory.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sahpra.org.za [sahpra.org.za]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Comparison of the effects of this compound and indeloxazine hydrochloride on scopolamine hydrobromide-induced impairment in radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bifemelane on discrimination learning of serotonergic-dysfunction rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for Bifemelane hydrochloride administration to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Bifemelane (B1207547) hydrochloride administration protocols to minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is Bifemelane hydrochloride and what is its primary mechanism of action?
A1: this compound is a nootropic and antidepressant agent. Its mechanism of action is multifaceted, primarily acting as a selective monoamine oxidase (MAO) inhibitor, which increases the levels of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862) in the brain.[1] Additionally, it enhances cholinergic transmission by increasing acetylcholine (B1216132) release, which is crucial for cognitive functions.[1] It also exerts neuroprotective effects through antioxidant properties and improves cerebral blood flow.[1]
Q2: What are the common side effects associated with this compound administration?
A2: Common side effects can be categorized as follows:
-
Gastrointestinal: Nausea, vomiting, constipation, or diarrhea, particularly at the beginning of treatment.[2]
-
Central Nervous System (CNS): Dizziness, lightheadedness, headache, and insomnia.[2]
-
Psychiatric: Agitation, anxiety, or mood swings may occur, especially when initiating therapy.[2]
-
Cardiovascular: Palpitations or irregular heartbeat have been reported.[2]
-
Other: Dry mouth, fatigue, and increased sweating are also possible.[2] In rare cases, skin rash or impaired liver function may occur.[2]
Q3: Are there any critical drug or food interactions to be aware of?
A3: Yes. As a monoamine oxidase inhibitor, this compound can cause a hypertensive crisis (dangerously high blood pressure) if administered with foods high in tyramine (B21549).[3][4] Such foods include aged cheeses, cured meats, fermented products, and some alcoholic beverages.[3] Co-administration with other serotonergic drugs, such as SSRIs, can increase the risk of serotonin syndrome.[5]
Q4: Is there a known dose-response relationship for the side effects of this compound?
A4: While a clear dose-response relationship for side effects is not well-documented in publicly available literature, it is a general pharmacological principle that the incidence and severity of side effects may increase with higher doses. A clinical study on elderly depressive patients using 150 mg/day (administered as 50 mg three times daily) reported no instances of side effects.[6] Another study in patients with dementia at the same dosage noted only one case of urticaria (hives) out of 31 patients.[3] This suggests that 150 mg/day is generally well-tolerated in these populations.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during this compound experiments.
| Observed Issue/Side Effect | Potential Cause | Recommended Action/Refined Protocol |
| Gastrointestinal Distress (Nausea, Vomiting) | Direct irritation of the gastrointestinal mucosa; rapid initial dosing. | 1. Administer with Food: If administering orally, provide a small meal immediately before or with the dose to reduce direct contact with the stomach lining. 2. Dose Titration: Begin with a lower dose and gradually increase to the target dose over several days. 3. Divided Dosing: Split the total daily dose into two or three smaller administrations throughout the day (e.g., 50 mg three times daily instead of 150 mg once daily).[6] |
| CNS Effects (Dizziness, Lightheadedness) | Potential orthostatic hypotension, a known side effect of MAOIs. | 1. Monitor Blood Pressure: In preclinical models, monitor blood pressure if feasible. In clinical research, measure blood pressure before and after administration, especially when changing posture. 2. Slower Dose Escalation: A slower increase in dosage may allow for physiological adaptation. 3. Hydration: Ensure adequate hydration of the subjects. |
| Behavioral Agitation or Insomnia | Increased noradrenergic and dopaminergic activity due to MAO inhibition. | 1. Timing of Administration: Administer the last dose of the day no later than the early afternoon to minimize interference with sleep cycles. 2. Dose Reduction: If agitation is significant, consider a reduction in the total daily dose. 3. Behavioral Monitoring: In preclinical studies, use appropriate behavioral assays to quantify and monitor agitation or changes in sleep patterns. |
| Sudden Increase in Blood Pressure (Preclinical) | Interaction with anesthetic agents or other compounds; tyramine interaction from food source. | 1. Review Co-administered Agents: Ensure no other sympathomimetic drugs are being used. 2. Control Diet: Use a purified, tyramine-free diet for experimental animals to eliminate food-drug interactions.[3] |
Quantitative Data Summary
Note: Detailed quantitative data on the incidence of side effects at varying doses of this compound is limited in the available scientific literature. The following table is based on reported clinical dosages and observed outcomes.
| Population | Dosage Regimen | Observed Side Effects | Reference |
| Elderly Depressive Patients | 50 mg, three times daily (150 mg/day) for 8 weeks | No side effects or laboratory abnormalities reported. | [6] |
| Aged Patients with Dementia | 150 mg/day for 10 weeks | One case of urticaria out of 31 patients. | [3] |
| Patients with Cerebral Infarction | 150 mg/day for 3 months | Specific side effects not detailed in the abstract. |
Experimental Protocols
1. Oral Administration Protocol for Rodents (Rats)
This protocol is a general guideline based on doses reported in the literature and standard laboratory procedures.
-
Objective: To administer this compound orally to rats.
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (16-18 gauge for adult rats)
-
Appropriately sized syringes
-
Vortex mixer and scale
-
-
Methodology:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the weight of the animals.
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle. The maximum recommended dosing volume for rats is 10-20 ml/kg. Ensure the final concentration allows for this volume.
-
Vortex the solution thoroughly to ensure a uniform suspension/dissolution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume to be administered.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle gently into the esophagus and deliver the calculated volume of the dosing solution.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
2. Intraperitoneal (IP) Injection Protocol for Rodents (Mice)
-
Objective: To administer this compound via intraperitoneal injection to mice.
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for adult mice)
-
Vortex mixer and scale
-
-
Methodology:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound for the desired dose (e.g., 10-30 mg/kg).
-
Dissolve the powder in sterile saline. Ensure the final concentration allows for an injection volume of no more than 10 ml/kg.
-
Vortex until fully dissolved and filter-sterilize if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the exact injection volume.
-
Restrain the mouse securely, tilting it to a head-down position to pool the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Aspirate briefly to ensure no fluid or blood is drawn, indicating incorrect placement.
-
Inject the solution smoothly.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of the effects of this compound and indeloxazine hydrochloride on scopolamine hydrobromide-induced impairment in radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on depressive illness of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for enhancing the stability of Bifemelane hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance and evaluate the stability of Bifemelane hydrochloride in solution. The following information is based on general principles of pharmaceutical stability, as specific degradation studies on this compound are not extensively available in publicly accessible literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
-
Excipients: Other components in the formulation can interact with this compound and affect its stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on information from suppliers, stock solutions of this compound should be stored under the following conditions to maximize stability:
-
Short-term storage: Store at -20°C for up to one month.
-
Long-term storage: For storage longer than one month, it is recommended to store at -80°C for up to six months.
-
General precautions: Solutions should be stored in tightly sealed containers, protected from light, and moisture. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-documented, based on its chemical structure which contains ether and amine functionalities, potential degradation pathways may include:
-
Oxidation: The tertiary amine and the benzyl (B1604629) ether group could be susceptible to oxidation.
-
Hydrolysis: Although generally stable, the ether linkage could potentially undergo hydrolysis under extreme pH and temperature conditions.
-
Photodegradation: Aromatic rings in the structure suggest potential susceptibility to degradation upon exposure to light.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Loss of potency in prepared solution over a short period at room temperature. | Temperature-dependent degradation. | 1. Prepare fresh solutions for immediate use whenever possible.2. Store stock and working solutions at recommended low temperatures (-20°C or -80°C).3. Conduct a time-course experiment at room temperature to determine the rate of degradation and establish a maximum "bench-top" stability time. |
| Precipitate formation in the solution upon storage. | Poor solubility or pH shift. | 1. Ensure the solvent used is appropriate and the concentration is within the solubility limits.2. Check and control the pH of the solution, as pH changes can affect solubility.3. Consider the use of co-solvents if solubility is a persistent issue. |
| Discoloration of the solution. | Degradation, possibly oxidation or photodegradation. | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil.2. Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.3. Consider adding an antioxidant to the formulation if compatible with the experimental design. |
| Inconsistent results in bioassays. | Inconsistent concentration of the active compound due to degradation. | 1. Validate the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).2. Prepare fresh dilutions from a stable stock solution immediately before each experiment.3. Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration of this compound in your solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Optimization:
-
Optimize the mobile phase composition, pH, and flow rate to achieve good separation between the parent drug and any degradation peaks observed in the forced degradation study.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 h | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 h | Room Temp | 40% | 4 |
| Heat (Solid) | 24 h | 105°C | 5% | 1 |
| UV Light | 8 h | Room Temp | 30% | 3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Technical Support Center: Mitigating Off-Target Effects of Bifemelane Hydrochloride in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Bifemelane (B1207547) hydrochloride in cellular assays. Our goal is to help you obtain accurate and reproducible results by providing detailed experimental protocols and clear data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of Bifemelane hydrochloride?
A1: The primary on-target activity of this compound is the competitive and reversible inhibition of monoamine oxidase A (MAO-A)[1][2][3]. It is a more potent inhibitor of MAO-A than MAO-B[3].
Q2: What are the known off-target effects of this compound that I should be aware of in my cellular assays?
A2: this compound has several known off-target effects that can influence experimental outcomes. These include:
-
Inhibition of Monoamine Oxidase B (MAO-B): It inhibits MAO-B non-competitively at higher concentrations than those required for MAO-A inhibition[1][2][3].
-
Modulation of Intracellular Calcium ([Ca2+]i): Bifemelane can induce a dose-dependent increase in intracellular calcium levels[4][5].
-
Cholinergic System Effects: It has been shown to enhance the cholinergic system in the brain, which may translate to effects on cholinergic signaling in certain cell types[2][6][7]. At a concentration of 1 µM, it can decrease the binding to muscarinic acetylcholine (B1216132) receptors (mACh-R) by 60%[8].
-
NMDA Receptor Modulation: While it generally does not affect N-methyl-D-aspartate (NMDA) receptors at lower concentrations, a high concentration (100 µM) has been shown to reduce NMDA-induced currents[9]. It may also attenuate the age-related decrease in NMDA receptors[10].
Q3: I am observing unexpected levels of cell death in my culture after treatment with this compound. What could be the cause?
A3: Unexpected cell death could be due to several factors:
-
High Concentrations: The concentration of this compound you are using may be too high, leading to off-target effects or general cytotoxicity.
-
Off-Target Effects: Inhibition of MAO-B or significant alterations in intracellular calcium homeostasis can trigger apoptotic pathways in sensitive cell lines.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the modulation of monoaminergic or cholinergic pathways.
-
Experimental Conditions: Factors such as prolonged exposure time or interaction with other components in your culture medium could contribute to cytotoxicity.
Q4: My experimental results are inconsistent. How can I improve the reproducibility of my assays with this compound?
A4: Inconsistent results can often be addressed by:
-
Strict Concentration Control: Always use a freshly prepared, accurately diluted solution of this compound.
-
Standardized Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and assay conditions, are consistent across experiments.
-
Regular Cell Line Authentication: Verify the identity and health of your cell line to rule out contamination or genetic drift.
-
Use of Appropriate Controls: Include positive and negative controls in every experiment to validate your assay's performance.
Quantitative Data Summary
To aid in experimental design, the following tables summarize the known on-target and off-target effective concentrations of this compound.
Table 1: On-Target vs. Off-Target Inhibitory Constants (Ki)
| Target | Inhibition Type | Ki Value (µM) | Source |
| MAO-A | Competitive, Reversible | 4.20 | [1][2][3][11] |
| MAO-B | Non-competitive | 46.0 | [1][2][3][11][12] |
Table 2: Concentration-Dependent Off-Target Effects
| Off-Target Effect | Cellular Context | Effective Concentration (µM) | Observed Effect | Source |
| Increased Intracellular Calcium | Rat Cerebral Astrocytes | 10 - 30 | Slow and small increase in [Ca2+]i | [4][5] |
| 100 - 300 | Rapid, transient increase in [Ca2+]i | [4][5] | ||
| NMDA Receptor Modulation | Cultured Cortical Neurons | 1 - 10 | Neuroprotection against glutamate (B1630785) cytotoxicity | [9] |
| 100 | Reduction of NMDA-induced currents | [9] | ||
| Cholinergic System | Rat Brain P2 Fractions | 1 | 60% decrease in binding to mACh-R | [8] |
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
If you observe a cellular phenotype that is not consistent with the known function of MAO-A inhibition, it is crucial to determine if this is an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Issue 2: High Cell Mortality
If you are experiencing significant cell death, follow these steps to identify the cause.
Troubleshooting Protocol: Investigating Cell Death
-
Perform a Dose-Response Viability Assay:
-
Plate your cells at a consistent density.
-
Treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate for your standard experimental duration.
-
Assess cell viability using a standard method such as MTT, resazurin, or ATP-based assays.
-
Determine the IC50 for cytotoxicity. If the IC50 is close to the Ki for MAO-A, the cell death may be related to on-target effects. If it is significantly higher, off-target effects are more likely.
-
-
Control for Off-Target Calcium Effects:
-
If you suspect calcium dysregulation is causing cell death, you can perform your experiment in a low-calcium medium or in the presence of an intracellular calcium chelator (e.g., BAPTA-AM) as a control.
-
Caution: These conditions can themselves affect cell health and signaling, so appropriate controls are essential.
-
-
Use a Pan-Caspase Inhibitor:
-
To determine if cell death is apoptotic, co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK).
-
If the pan-caspase inhibitor rescues the cells from death, it suggests an apoptotic mechanism, which could be triggered by on- or off-target effects.
-
Experimental Protocols
Protocol 1: Cellular MAO-A Activity Assay with Off-Target Controls
This protocol allows for the measurement of MAO-A activity in cell lysates while including controls to account for potential confounding factors.
Materials:
-
Cultured cells
-
This compound
-
MAO-A selective inhibitor (e.g., Clorgyline) as a positive control
-
MAO-B selective inhibitor (e.g., Selegiline) to assess MAO-B contribution
-
MAO-Glo™ Assay Kit (or similar)
-
Lysis buffer
-
96-well opaque plates
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or control compounds for the desired time.
-
Cell Lysis: Wash cells with PBS and lyse using a suitable lysis buffer.
-
Assay Setup: In a 96-well plate, add cell lysate to each well.
-
Control Wells:
-
Total MAO activity: Lysate + vehicle.
-
MAO-B activity: Lysate + MAO-A inhibitor (Clorgyline).
-
Non-MAO activity: Lysate + MAO-A and MAO-B inhibitors.
-
-
Test Wells: Add different concentrations of this compound to the lysate.
-
MAO-Glo™ Assay: Follow the manufacturer's instructions to add the MAO substrate and measure luminescence.
-
Data Analysis: Subtract the non-MAO activity from all readings. Calculate the percentage of MAO-A inhibition by this compound.
Experimental Workflow for MAO-A Assay:
Caption: Workflow for cellular MAO-A activity assay.
Protocol 2: Validating On-Target Effects using siRNA
This protocol uses small interfering RNA (siRNA) to confirm that the observed cellular effect of this compound is mediated by MAO-A.
Materials:
-
siRNA targeting MAO-A and a non-targeting control siRNA
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM (or similar reduced-serum medium)
-
This compound
-
Western blot reagents or qPCR reagents
Procedure:
-
siRNA Transfection: Transfect cells with either MAO-A siRNA or control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of MAO-A protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm MAO-A knockdown by Western blot or qPCR.
-
Bifemelane Treatment: Treat the remaining MAO-A knockdown and control cells with this compound at the desired concentration.
-
Phenotypic Assay: Perform your cellular assay to measure the phenotype of interest.
-
Data Analysis: If the phenotype observed with this compound in control cells is absent or significantly reduced in the MAO-A knockdown cells, this confirms that the effect is on-target.
Signaling Pathways
This compound's primary action is to increase the levels of monoamine neurotransmitters by inhibiting their breakdown by MAO-A. Its off-target effects can modulate other signaling pathways.
Simplified Signaling Pathway of this compound:
Caption: On- and off-target signaling of Bifemelane.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bifemelane - Wikipedia [en.wikipedia.org]
- 3. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A novel effect of bifemelane, a nootropic drug, on intracellular Ca2+ levels in rat cerebral astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Neurochemical studies on bifemelane, a new cerebral function improver. I. Effects of bifemelane on the function of neurotransmission-related enzymes and receptors in rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bifemelane protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
- 12. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
adjusting experimental parameters for studying Bifemelane hydrochloride in aged animal models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Bifemelane (B1207547) hydrochloride in aged animal models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of Bifemelane hydrochloride for aged rodents?
A1: The appropriate dosage can vary depending on the specific age and strain of the animal, as well as the intended therapeutic effect. However, studies have shown efficacy at doses ranging from 10 to 30 mg/kg for rats and mice when administered intraperitoneally (i.p.) or orally (p.o.).[1][2][3][4][5] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: What is the most appropriate route of administration for this compound in aged animals?
A2: Both oral gavage (p.o.) and intraperitoneal (i.p.) injection have been successfully used to administer this compound in rodents.[1][2][3][5] Oral gavage may be preferred for chronic studies to mimic the clinical route of administration in humans and potentially reduce stress compared to repeated injections. However, i.p. injection offers more precise control over bioavailability. The choice of administration route should be based on the experimental design and goals.
Q3: How should this compound be prepared for administration?
A3: this compound is soluble in water and saline. For oral administration, it can be dissolved in distilled water or physiological saline. For intraperitoneal injection, a sterile physiological saline solution is recommended. It is crucial to ensure the solution is fresh and protected from light.
Q4: What is the recommended duration of treatment for cognitive improvement in aged animal models?
A4: Chronic administration is generally required to observe significant improvements in cognitive function in aged animals. Studies have reported treatment durations ranging from 14 days to 4 weeks.[1][6] The optimal duration will depend on the age of the animals and the specific cognitive domains being investigated.
Q5: What are the expected behavioral outcomes of this compound treatment in aged rodents?
A5: this compound has been shown to ameliorate age-related cognitive deficits. In behavioral tasks, this may manifest as improved spatial learning and memory in the Morris Water Maze, and enhanced memory retention in the passive avoidance test.[5]
Troubleshooting Guide
Issue 1: High variability in behavioral test results among aged animals.
-
Possible Cause: Aged animals naturally exhibit greater individual differences in cognitive function and physical health. Sensory impairments (vision, hearing) can also affect performance in certain tasks.
-
Troubleshooting Steps:
-
Increase sample size: A larger number of animals per group will help to mitigate the impact of individual variability.
-
Health screening: Before starting the experiment, conduct a basic health check to exclude animals with obvious pathologies that could interfere with the study.
-
Sensory function tests: For tasks that rely on visual or auditory cues, consider performing simple tests to screen for sensory deficits.
-
Habituation: Ensure all animals are properly habituated to the testing environment and handling procedures to reduce stress-induced variability.
-
Issue 2: Aged animals are not motivated to perform in the Morris Water Maze (e.g., floating).
-
Possible Cause: Aged rodents may have lower motivation, be more susceptible to hypothermia, or experience fatigue more quickly.
-
Troubleshooting Steps:
-
Water temperature: Maintain the water temperature at a comfortable level (around 22-25°C) to reduce the risk of hypothermia.
-
Rest periods: Provide adequate rest periods between trials to prevent fatigue. A heated holding cage can be beneficial.
-
Visible platform training: Ensure all animals can see and are motivated to escape to a visible platform before starting the hidden platform trials. This confirms they are not visually impaired or physically incapable of performing the task.
-
Reduce trial duration: If fatigue is a major concern, consider shortening the maximum trial duration.
-
Issue 3: Inconsistent results in the passive avoidance test with aged animals.
-
Possible Cause: Age-related changes in sensitivity to the footshock or altered anxiety levels can influence performance.
-
Troubleshooting Steps:
-
Optimize shock intensity: The intensity of the footshock may need to be adjusted for aged animals. It should be sufficient to be aversive but not so high as to induce a freezing response that interferes with the measurement of latency to enter the dark compartment.
-
Acclimatization: Allow for a thorough acclimatization period to the apparatus before the training trial to reduce baseline anxiety.
-
Control for motor activity: Use an open field test to assess baseline locomotor activity, as age-related changes in activity could be misinterpreted as altered memory.
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Aged Rodent Models
| Animal Model | Age | Dosage | Route of Administration | Treatment Duration | Observed Effects | Reference |
| Aged Rats | 24 months | 15 mg/kg/day | Oral (p.o.) | 14 days | Attenuated the age-related decrease in NMDA receptors. | [6] |
| Aged Rats with Cerebral Hypoperfusion | - | 10 mg/kg/day | Oral (p.o.) | 4 weeks | Increased muscarinic acetylcholine (B1216132) receptor density and choline (B1196258) acetyltransferase activity. | [1] |
| Senescence-Accelerated Mouse (SAM-P/8) | 9 months | - | Single and repeated administrations | - | Increased muscarinic acetylcholine receptor binding in the hippocampus. | [7] |
| Aged Rats | 24 months | Dose-dependent | Daily injections | 6 days | Attenuated impairment of mealtime-associated activity. | [8] |
Experimental Protocols
Morris Water Maze (MWM) for Aged Rodents
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Submerged platform (10-15 cm in diameter).
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
-
Holding cage with a heating pad.
Procedure:
-
Acclimatization: Handle the animals daily for at least 3-5 days before the start of the experiment. Allow them to acclimate to the testing room for at least 30 minutes before each session.
-
Visible Platform Training (1-2 days):
-
The platform is made visible by attaching a colored flag.
-
Place the animal into the pool from one of four designated start positions.
-
Allow the animal to swim and find the platform. If it does not find it within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day with different start and platform locations for each trial.
-
-
Hidden Platform Training (4-5 days):
-
The platform is submerged 1-2 cm below the water surface and remains in the same quadrant throughout training.
-
Perform 4 trials per day, with the animal starting from a different quadrant in each trial in a pseudo-random order.
-
Record the latency to find the platform and the path taken using the video tracking system.
-
If the animal does not find the platform within 60-90 seconds, guide it to the platform and allow it to stay for 15-30 seconds.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Test for Aged Rodents
Objective: To assess long-term, fear-motivated memory.
Materials:
-
Passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Shock generator.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the light compartment and allow it to explore freely for 5 minutes with the door between the compartments open.
-
-
Training (Day 1, after habituation):
-
Place the animal in the light compartment.
-
After a 10-second acclimatization period, the door to the dark compartment opens.
-
When the animal enters the dark compartment with all four paws, the door closes, and a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Retention Test (24 hours after training):
-
Place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
Neurochemical Analysis: Acetylcholine Measurement by HPLC
Objective: To quantify acetylcholine levels in brain tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.
-
Enzyme reactor containing immobilized acetylcholinesterase and choline oxidase.
-
Homogenizer.
-
Perchloric acid.
-
Mobile phase and standards for acetylcholine and choline.
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly euthanize the animal and dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Immediately freeze the tissue in liquid nitrogen to prevent acetylcholine degradation.
-
Homogenize the frozen tissue in cold perchloric acid to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate acetylcholine and choline on a reverse-phase column.
-
The separated compounds pass through the enzyme reactor where acetylcholine is hydrolyzed to choline, and then all choline is oxidized to betaine (B1666868) and hydrogen peroxide.
-
The electrochemical detector measures the hydrogen peroxide produced, which is proportional to the amount of acetylcholine and choline in the sample.
-
-
Quantification:
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in aged animal models.
Proposed Signaling Pathway of this compound's Pro-Cognitive Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound (MCI-2016) on Experimental Amnesia (Passive Avoidance Failure) in Rodents [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuating effect of bifemelane on an impairment of mealtime-associated activity rhythm in aged and MK-801-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for variability in Bifemelane hydrochloride treatment response
Welcome to the technical support center for Bifemelane (B1207547) hydrochloride research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for variability in experimental results. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential sources of variability in Bifemelane hydrochloride treatment response?
Variability in response to this compound can stem from several factors. A major contributor is its pharmacokinetic profile, which shows highly variable oral absorption (47.5% ± 47.5).[1] Other key sources include individual differences in drug metabolism (potentially due to genetic factors), the complex and multifaceted mechanism of action of the drug, and interactions with other co-administered substances.[2][3]
Q2: What is the established mechanism of action for this compound?
This compound has a complex mechanism of action.[3] It is primarily a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.[4][5][6] Additionally, it non-competitively inhibits MAO-B, enhances the release of acetylcholine (B1216132), exhibits neuroprotective antioxidant effects, improves cerebral blood flow, and modulates glutamatergic transmission.[3][5][6][7]
Q3: Are there known genetic factors that influence this compound's efficacy?
While specific pharmacogenomic studies on this compound are not extensively documented, it is well-established that genetic polymorphisms in drug-metabolizing enzymes are a major cause of inter-individual differences in drug response.[8][9] Variations in genes for cytochrome P450 (CYP) enzymes, N-acetyltransferases (NATs), or UDP-glucuronosyltransferases (UGTs), which are involved in Phase I and Phase II drug metabolism, could significantly alter the drug's plasma concentration and clearance, leading to response variability.[9][10][11]
Q4: What are the most critical drug interactions to control for in our experiments?
Given its mechanism as a MAO-A inhibitor, this compound has a high potential for drug interactions.[4] Co-administration with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs) or other antidepressants, can increase the risk of serotonin syndrome.[4] Concomitant use with central nervous system (CNS) depressants can also lead to an increased risk of adverse effects.[2] It is critical to document and control for all co-administered compounds in both pre-clinical and clinical studies.
Q5: How can we differentiate between "responders" and "non-responders" in our study cohorts?
One clinical study investigating Bifemelane in dementia patients differentiated responders from non-responders based on cognitive improvement assessments.[12] The study noted that a key difference was that responders exhibited a significant increase in the frequency of small rapid eye movements (SREM), suggesting that the drug's effect may be linked to an increase in arousal level.[12] Researchers should consider incorporating physiological measures, such as electroencephalography (EEG) or electrooculography (EOG), alongside standard cognitive and behavioral tests to stratify subjects.
Troubleshooting Guides
Guide 1: Investigating and Controlling Pharmacokinetic (PK) Variability
High variability in plasma drug concentration is a common challenge that can mask true efficacy or toxicity.
Symptoms:
-
High standard deviation in plasma concentration measurements across subjects in the same dose group.
-
Lack of a clear dose-response relationship.
-
Inconsistent or low oral bioavailability.
Troubleshooting Steps:
-
Optimize Drug Formulation: this compound's solubility can be a factor.[5] Ensure the vehicle used for administration is appropriate and that the drug is fully dissolved or homogeneously suspended. For suspensions, use vigorous and consistent mixing immediately prior to dosing each subject.
-
Standardize Dosing Procedures: Improper or inconsistent oral gavage technique is a major source of variability in animal studies.[13] Ensure all personnel are thoroughly trained on the procedure, including correct needle placement and a slow, steady administration rate. Verify dose volume calculations based on the most recent body weights.
-
Control for Food and GI pH: Fasting animals overnight can reduce variability in gastric pH and food content, leading to more consistent absorption.[13] If fasting is not appropriate for the experimental model, ensure a consistent feeding schedule for all animals relative to the time of dosing.
-
Characterize the Pharmacokinetic Profile: If variability persists, conduct a dedicated pharmacokinetic study to characterize key parameters like Cmax, Tmax, and AUC in your specific animal model and strain.
Data Presentation: Known Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Oral Absorption | 47.5% ± 47.5% | [1] |
| Volume of Distribution | 8 L/kg | [1] |
| Plasma Protein Binding | 95% | [1] |
Experimental Workflow: Investigating PK Variability
Caption: Workflow for a systematic investigation of pharmacokinetic variability.
Guide 2: Reducing Variability in Pharmacodynamic (PD) and In-Vivo Models
Variability in behavioral or physiological outcomes can be influenced by the experimental model and environmental factors.[14][15]
Symptoms:
-
Inconsistent results in behavioral assays (e.g., memory, cognition tests).
-
High placebo effect or variability in the control group.
-
Difficulty replicating findings between experimental cohorts.
Troubleshooting Steps:
-
Animal Model Selection and Health:
-
Strain Differences: Different rodent strains can have significant variations in baseline cognitive performance and drug metabolism.[13] Document the strain used and consider its known characteristics.
-
Health Status: Ensure animals are healthy and free from stress, which can impact cognitive function and drug response.
-
-
Standardize Experimental Protocols:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing facilities and handling procedures before experiments begin.
-
Environmental Controls: Maintain consistent lighting, temperature, and noise levels, as these can affect behavior.[14]
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups to prevent bias.
-
-
Refine Behavioral Assays:
Mandatory Visualization: this compound Signaling Pathway
Caption: Simplified signaling pathways for this compound's action.[3][4][7]
Guide 3: Addressing Genetic Variability
If significant inter-subject variability persists after controlling for PK and experimental factors, underlying genetic differences may be the cause.
Symptoms:
-
Bimodal or multimodal distribution of response within a single dose group.
-
Consistent non-responders that cannot be explained by other factors.
Troubleshooting Steps:
-
Hypothesize Key Genes: Based on general drug metabolism pathways, the most likely candidates for variability are genes encoding for Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and N-acetyltransferase (NAT) enzymes.[9][11]
-
Genotyping: Collect DNA samples (e.g., from tail snips in rodents or blood samples in clinical studies) from your cohort. Use techniques like PCR with sequencing or SNP arrays to identify polymorphisms in candidate genes.
-
Correlational Analysis: Stratify your subjects by genotype and re-analyze the pharmacokinetic and pharmacodynamic data. This may reveal that subjects with a particular genetic variant (e.g., "poor metabolizers") have a significantly different response profile.[8]
Data Presentation: Key Polymorphic Drug-Metabolizing Enzymes
| Gene Family | Examples | Potential Impact on Bifemelane Metabolism | Reference |
| Cytochrome P450 (Phase I) | CYP2D6, CYP2C19, CYP3A4 | Altered rate of oxidative metabolism, affecting drug clearance and plasma concentration. | [8][11] |
| UDP-Glucuronosyltransferase (Phase II) | UGT1A1, UGT2B7 | Changes in the rate of glucuronidation (conjugation), impacting drug elimination. | [10][11] |
| N-acetyltransferase (Phase II) | NAT2 | "Slow" vs. "Fast" acetylator phenotypes can drastically alter drug exposure if acetylation is a key metabolic pathway. | [9][10] |
Appendices
Appendix A: Detailed Experimental Protocols
Protocol: Rodent Oral Gavage for Pharmacokinetic Studies
-
Animal Preparation:
-
Acclimatize animals to handling for at least 3 days prior to the study.
-
Confirm the animal's body weight on the day of dosing to calculate the correct dose volume (typically 5-10 mL/kg).
-
Fast the animal for 4-12 hours (depending on species and protocol) to reduce GI variability, ensuring free access to water.
-
-
Dosing Procedure:
-
Properly restrain the animal to prevent injury.
-
Use a sterile, ball-tipped gavage needle of the appropriate size (e.g., 20-gauge, 1.5-inch for mice).
-
Measure the insertion depth by holding the needle alongside the animal from the mouth to the last rib.
-
Gently insert the needle into the esophagus and advance to the predetermined depth. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Carefully remove the needle and return the animal to its cage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA, heparin).
-
Process samples by centrifugation to separate plasma and store at -80°C until analysis.
-
Protocol: Morris Water Maze for Cognitive Assessment
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acclimatization: Handle mice for several days before the test. On the day of the test, allow them to acclimate to the testing room for at least 30 minutes.
-
Training Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse in the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the time taken to reach the platform (escape latency) and the path taken using video tracking software.
-
-
Probe Trial (24 hours after last training day):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform. This tests for spatial memory retention.
-
-
Data Analysis: Analyze escape latency during training and quadrant preference during the probe trial. High variability can be reduced by ensuring consistent water temperature, lighting, and handling across all subjects.
Mandatory Visualization: Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting experimental variability.
References
- 1. Bifemelane - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Bifemelane - Wikipedia [en.wikipedia.org]
- 7. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of genetic polymorphisms of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Polymorphisms in Pharmaceuticals and Chemotherapy | Gummadi | World Journal of Oncology [wjon.org]
- 11. Effects of genetic polymorphism of drug-metabolizing enzymes on the plasma concentrations of antiepileptic drugs in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Responders and non-responders to this compound in Alzheimer-type and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial [frontiersin.org]
troubleshooting unexpected animal behavior in Bifemelane hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected animal behavior in studies involving Bifemelane (B1207547) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Bifemelane hydrochloride?
This compound has a multifaceted mechanism of action. It primarily acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which leads to an increase in the levels of serotonin (B10506) and norepinephrine (B1679862) in the brain.[1] Additionally, it enhances cholinergic transmission by promoting the release of acetylcholine (B1216132), a key neurotransmitter for cognitive functions.[1] The compound also exhibits neuroprotective properties through antioxidant effects and modulation of NMDA receptors.[1][2]
Q2: What are the expected behavioral outcomes of this compound administration in preclinical models?
Based on its mechanism of action, this compound is expected to have antidepressant-like and nootropic (cognition-enhancing) effects. In rodent models, this can translate to reduced immobility time in the forced swim test, improved performance in memory tasks such as the radial arm maze, and amelioration of cognitive deficits induced by ischemia or chemical agents like scopolamine (B1681570).[3][4][5]
Q3: Are there any known species or strain differences in the response to this compound?
While the available literature predominantly focuses on rats and mice, it is well-established in pharmacology that different species and strains can exhibit varied responses to psychoactive compounds. For example, studies with other antidepressants have shown significant strain-dependent differences in behavioral outcomes. Therefore, it is crucial to establish a stable baseline for the specific strain being used in your research.
Troubleshooting Unexpected Animal Behavior
This section addresses specific unexpected behaviors that may be observed during preclinical studies with this compound and provides potential explanations and troubleshooting steps.
Issue 1: Increased Yawning and Oral Stereotypy Observed
Question: We are observing frequent yawning and repetitive, non-purposeful oral movements (licking or biting) in rats treated with this compound (5-20 mg/kg). Is this a sign of toxicity or distress?
Possible Explanation: This behavior is likely a pharmacological effect of this compound rather than a sign of general toxicity. The compound's influence on central cholinergic and dopaminergic systems can induce such behaviors.[6] Specifically, the interaction with these neurotransmitter systems is known to modulate oral behaviors and yawning.
Troubleshooting and Investigation Plan:
-
Dose-Response Assessment: Determine if the frequency of yawning and stereotypy is dose-dependent. A clear relationship would strengthen the argument for a pharmacological effect.
-
Time-Course Analysis: Record the onset and duration of these behaviors in relation to the time of administration. This will help to correlate the behaviors with the pharmacokinetic profile of the compound.
-
Control for Confounding Factors: Ensure that the observed behaviors are not due to environmental stressors or the administration procedure itself.
-
Pharmacological Challenge: If feasible, co-administration with antagonists for cholinergic or dopaminergic receptors could help to elucidate the specific pathways involved.[6]
Experimental Protocol: Assessment of Yawning and Stereotypy
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound (5, 10, 20 mg/kg) or vehicle administered intraperitoneally (i.p.).
-
Observation Period: Immediately following injection, place the animal in a clear observation cage.
-
Scoring:
-
Yawning: Count the number of yawns over a 30-minute period.
-
Stereotypy: Score the intensity of oral stereotypy (licking, biting) at 5-minute intervals using a standardized rating scale.
-
-
Data Analysis: Compare the mean number of yawns and stereotypy scores between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
Issue 2: Unexpected Decrease in Activity in Hyperactive Animal Models
Question: In our study using a serotonin-deficient rat model, which typically exhibits hyperactivity, we observed a decrease in the number of responses in an operant conditioning task after administering a high dose of this compound (50 mg/kg). Is this indicative of sedation?
Possible Explanation: This observation may not be sedation but rather a therapeutic effect of this compound. Serotonin-deficient animal models often display hyperactivity, and the reduction in responses could indicate a normalization of this behavior due to the drug's serotonergic and other neuromodulatory effects.
Troubleshooting and Investigation Plan:
-
Comprehensive Behavioral Phenotyping: To differentiate between sedation and a specific anti-hyperactivity effect, it is important to assess a broader range of behaviors.
-
Open Field Test: This will provide data on general locomotor activity, exploratory behavior, and anxiety-like behavior. A sedated animal would likely show a general reduction in all movement, while an animal with reduced hyperactivity might show more normalized exploration patterns.
-
Motor Coordination Tests: Tests like the rotarod can assess whether the observed decrease in activity is due to impaired motor function.
-
-
Dose-Response Relationship: Evaluate lower doses of this compound to see if the therapeutic effect can be separated from any potential sedative effects at higher doses.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 50x50x40 cm) with automated tracking software or manual scoring grid.
-
Procedure:
-
Administer this compound or vehicle.
-
After a predetermined pretreatment time, place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 10-15 minutes).
-
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Velocity of movement.
-
-
Data Analysis: Compare these parameters across treatment groups to characterize the behavioral profile of the drug.
Quantitative Data Summary
| Behavior | Species/Model | Dose Range | Observed Effect | Reference |
| Yawning | Rat | 5-20 mg/kg (i.p.) | Low-frequency yawning evoked. | [6] |
| Oral Stereotypy | Rat | 10 mg/kg (i.p.) | Tendency to increase apomorphine-induced licking and biting (not statistically significant). | [6] |
| Learning/Activity | Serotonin-deficient Rat | 50 mg/kg | Lower total number of responses in a reverse learning experiment compared to control serotonin-deficient groups. | |
| Memory | Rat (Ischemia model) | 1, 3, 10, 30 mg/kg (i.p.) | 10 mg/kg significantly restored passive avoidance response and radial maze performance. | [4] |
| NMDA Receptors | Aged Rat | 15 mg/kg/day for 14 days | Attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [2] |
| Cholinergic System | Rat (Ischemia model) | 15 mg/kg/day for 4 weeks | Increased muscarinic acetylcholine receptor binding and choline (B1196258) acetyltransferase activity. | [7] |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound.
Experimental Workflow: Investigating Unexpected Behavior
Caption: Logical workflow for troubleshooting unexpected animal behavior.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and indeloxazine hydrochloride on scopolamine hydrobromide-induced impairment in radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effects of bifemelane on central dopaminergic and cholinergic systems in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bifemelane Hydrochloride and Other Nootropics: A Guide for Researchers
This guide provides a detailed comparative analysis of Bifemelane (B1207547) hydrochloride against other prominent nootropics, including Piracetam, Aniracetam, and Modafinil. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and methodologies.
Introduction to Nootropics
Nootropics, often referred to as "smart drugs," are a class of substances that are claimed to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The nootropics discussed in this guide have distinct pharmacological profiles and mechanisms of action, leading to varied effects on cognition.
Mechanisms of Action: A Comparative Overview
The selected nootropics exert their cognitive-enhancing effects through diverse neurobiological pathways. Bifemelane hydrochloride has a multifaceted mechanism involving monoamine oxidase (MAO) inhibition and cholinergic modulation. Piracetam and Aniracetam are known for their effects on the glutamatergic system, particularly AMPA receptors. Modafinil's primary mechanism involves the inhibition of dopamine (B1211576) reuptake and modulation of the orexin (B13118510) and histamine (B1213489) systems.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with each nootropic.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the nootropics' performance.
Table 1: In Vitro Receptor/Enzyme Interactions
| Nootropic | Target | Action | Affinity (Ki) / Potency (IC50) | Reference |
| This compound | MAO-A | Competitive Inhibitor | Ki: 4.20 μM (human brain synaptosomes) | [1][2] |
| MAO-B | Non-competitive Inhibitor | Ki: 46.0 μM (human brain synaptosomes) | [1][2] | |
| Piracetam | AMPA Receptors | Positive Allosteric Modulator | Low affinity (Ki > 10 μM) | [3][4] |
| Aniracetam | AMPA Receptors | Positive Allosteric Modulator | Not specified | [3] |
| Modafinil | Dopamine Transporter (DAT) | Reuptake Inhibitor | Ki: ~2.6 - 4.0 μM | [5] |
Table 2: Key Neurochemical and Cellular Effects
| Nootropic | Effect | Quantitative Data | Experimental Model | Reference |
| This compound | Increased Acetylcholine Release | Attenuated decrease in ACh levels in cortex and hippocampus | Rat and Mongolian gerbil models of scopolamine-induced amnesia, hypoxia, and ischemia | [6][7] |
| Increased NMDA Receptor Density | Attenuated age-related decrease in NMDA receptors in rat brain | Aged rats | [8] | |
| Piracetam | Improved Mitochondrial Function | Nearly complete recovery of mitochondrial membrane potential and ATP levels (500 μM) | PC12 cells under oxidative stress | [9] |
| Aniracetam | Increased BDNF Levels | 1.5-fold increase in BDNF levels (in combination with AMPA) | Not specified | [10] |
| Modafinil | Increased Orexin Neuron Activity | Threefold increase in Fos-immunoreactive orexin neurons | Rats | [11] |
| Increased Histamine Release | ~150% increase in hypothalamic histamine release | Anesthetized rats (in vivo microdialysis) | [12] |
Table 3: Clinical Efficacy on Cognitive Domains
| Nootropic | Cognitive Domain | Assessment Tool | Key Findings | Patient Population | Reference |
| This compound | Global Intellectual Function | Dementia Rating Scale for the Elderly (DRSE) | Significant increase in DRSE score after 10 weeks of treatment (150 mg, three times daily) | Elderly patients with dementia | [1] |
| Piracetam | General Cognition | Mini-Mental State Examination (MMSE) | Meta-analysis showed no significant difference from placebo. | Patients with dementia or cognitive impairment | [13] |
| Aniracetam | General Cognition | Mini-Mental State Examination (MMSE) | Preserved MMSE scores over 12 months; significant cognitive deterioration in the cholinesterase inhibitor group. | Patients with cognitive disorders | [14] |
| Modafinil | Executive Function | Wisconsin Card Sorting Test (WCST) | Significant reduction in total errors (mean reduction of 8.2) and percent of errors (mean reduction of 5.9). | Patients with narcolepsy | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In Vitro Assays
-
Objective: To determine the inhibitory constant (Ki) of this compound for MAO-A.
-
Method: A continuous spectrophotometric assay is used, monitoring the rate of oxidation of the non-selective MAO substrate kynuramine (B1673886) to 4-hydroxyquinoline.
-
Procedure:
-
Recombinant human MAO-A enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of kynuramine.
-
The formation of the fluorescent product, 4-hydroxyquinoline, is monitored spectrophotometrically at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
IC50 values are determined from the dose-response curve, and Ki values are calculated using the Cheng-Prusoff equation.
-
-
Workflow Diagram:
-
Objective: To determine the binding affinity (Ki) of Modafinil for the dopamine transporter.
-
Method: A radioligand binding assay using a competitive inhibitor.
-
Procedure:
-
Rat striatal membranes (a source of DAT) are incubated with a radiolabeled DAT ligand (e.g., [³H]GBR12909).
-
Increasing concentrations of Modafinil are added to compete with the radioligand for binding to DAT.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
IC50 values are determined from the competition curve, and Ki values are calculated.
-
Behavioral Assays
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must find the hidden platform using distal cues in the room. The time to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Objective: To assess executive functions such as cognitive flexibility, strategic planning, and the use of feedback.
-
Procedure:
-
The participant is presented with a number of stimulus cards and is asked to match them to key cards based on a sorting rule (e.g., color, form, or number).
-
The participant is not told the rule but is given feedback ("right" or "wrong") after each sort.
-
After a certain number of correct sorts, the sorting rule is changed without warning.
-
The test measures the number of categories achieved, perseverative errors (continuing to use the old rule), and non-perseverative errors.
-
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound, Piracetam, Aniracetam, and Modafinil. This compound demonstrates a broad spectrum of activity, influencing both monoaminergic and cholinergic systems. Piracetam and Aniracetam primarily modulate the glutamatergic system, with Piracetam also showing effects on mitochondrial function. Modafinil's wakefulness-promoting and cognitive-enhancing effects are largely attributed to its actions on the dopamine, orexin, and histamine systems.
The choice of a nootropic for research or therapeutic development will depend on the specific cognitive domain of interest and the desired mechanistic pathway. Further head-to-head clinical trials with standardized cognitive assessments are needed to definitively establish the comparative efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parinc.com [parinc.com]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Hypothalamic Arousal Regions Are Activated during Modafinil-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 13. clinicalportfolio.wordpress.com [clinicalportfolio.wordpress.com]
- 14. researchgate.net [researchgate.net]
Bifemelane Hydrochloride: A Comparative Analysis of its Neuroprotective Efficacy in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Bifemelane (B1207547) hydrochloride in various preclinical models of cerebral ischemia. Drawing on experimental data, we evaluate its performance against other neuroprotective agents and detail the methodologies employed in these critical studies.
I. Comparative Efficacy of Bifemelane Hydrochloride
This compound has demonstrated significant neuroprotective effects in multiple animal models of ischemic stroke. Its efficacy is attributed to a multi-faceted mechanism of action that includes the enhancement of cholinergic and monoaminergic neurotransmitter systems, reduction of oxidative stress, and modulation of intracellular pH.[1][2]
Performance in Transient Global Ischemia Models
Transient global ischemia, often modeled in gerbils by bilateral common carotid artery occlusion, leads to delayed neuronal death, particularly in the vulnerable hippocampal CA1 region. Studies show that this compound significantly mitigates this neuronal loss.
Table 1: Neuroprotective Effects of this compound in Gerbil Transient Global Ischemia
| Treatment Group | Ischemia Duration | Outcome Measure | Result | Reference |
| Bifemelane HCl (10 mg/kg, i.p.) | 5 min | Neuronal Density in Hippocampal CA1 (7 days post-ischemia) | Significantly higher than vehicle (p < 0.05) | [3] |
| Bifemelane HCl (30 mg/kg, i.p.) | 5 min | Neuronal Density in Hippocampal CA1 (7 days post-ischemia) | Significantly higher than vehicle (p < 0.01) | [3] |
| Vehicle Control | 5 min lethal ischemia | CA1 Neuronal Survival | 4% | [4] |
| Bifemelane HCl (20 mg/kg, i.p.) + Preconditioning Ischemia | 5 min lethal ischemia | CA1 Neuronal Survival | 94% | [4] |
| Bifemelane HCl (10 or 20 mg/kg, i.p.) | 45 min | Post-ischemic intracellular pH recovery | Significantly faster than control | [5] |
Performance in Focal Ischemia Models
Focal ischemia, typically induced in rats by middle cerebral artery occlusion (MCAO), mimics many aspects of human ischemic stroke. This compound has been shown to reduce neuronal damage and improve functional outcomes in these models.
Table 2: Neuroprotective Effects of this compound in Rat Focal and Global Ischemia Models
| Treatment Group | Ischemia Model | Outcome Measure | Result | Reference |
| Bifemelane HCl (10 mg/kg, i.p.) | 5-min global ischemia (four-vessel occlusion) | Passive Avoidance Response | Significantly restored | [6] |
| Bifemelane HCl (10 mg/kg, i.p.) | 15-min global ischemia (four-vessel occlusion) | Radial Maze Performance & Neuronal Density (Hippocampus) | Significantly restored performance and prevented neuronal damage in CA1, CA2, and CA3 regions | [6] |
| Bifemelane HCl (20 mg/kg, i.p.) | 30-min MCAO | c-Fos-like immunoreactive neurons in cerebral cortex | Significantly reduced | [3] |
II. Comparison with Alternative Neuroprotective Agents
This compound has been directly compared with other neuroprotective agents, such as idebenone (B1674373) and indeloxazine (B1208973), in ischemia models. These studies highlight the unique neurochemical profile of Bifemelane.
Table 3: Comparative Effects of Bifemelane HCl, Idebenone, and Indeloxazine in Gerbil Ischemia
| Agent | Effect on Ischemia-Induced Acetylcholine (B1216132) Decrease | Effect on Ischemia-Induced Monoamine Changes | Reference |
| Bifemelane HCl | Significantly inhibited decrease in cerebral cortex, hippocampus, and striatum | Tended to correct changes in dopaminergic and serotonergic systems | [7][8] |
| Idebenone | No significant inhibition | Abnormal dopamine (B1211576) and serotonin (B10506) turnover | [7][8] |
| Indeloxazine HCl | No significant inhibition | Abnormal dopamine and serotonin turnover | [7][8] |
These findings suggest that this compound's ability to preserve cholinergic function and stabilize monoaminergic systems during ischemia is a key differentiator from other agents like idebenone and indeloxazine.[7][8]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Transient Global Ischemia in Mongolian Gerbils
This model is widely used to study delayed neuronal death in the hippocampus.
-
Animal Model: Adult male Mongolian gerbils.
-
Ischemia Induction: Anesthesia is induced with a mixture of 2.5% isoflurane, 33% oxygen, and 67% nitrous oxide. A midline ventral incision is made in the neck to expose both common carotid arteries. Transient global ischemia is induced by occluding both arteries with aneurysm clips for a specified duration (e.g., 5 or 45 minutes).[5][9]
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10, 20, or 30 mg/kg) at a set time before the ischemic insult (e.g., 30 minutes prior).[3][5]
-
Reperfusion: After the occlusion period, the clips are removed to allow for reperfusion of the brain.
-
Outcome Assessment:
-
Histology: At a predetermined time point post-ischemia (e.g., 7 days), animals are euthanized, and brains are processed for histological staining (e.g., Cresyl Violet) to assess neuronal survival and density in the hippocampal CA1 region.[3]
-
Biochemical Analysis: Brain tissue can be analyzed for levels of neurotransmitters (e.g., acetylcholine, dopamine, serotonin) and their metabolites.[7][8]
-
In Vivo Spectroscopy: 31P nuclear magnetic resonance spectroscopy can be used to measure intracellular pH and energy metabolites (ATP, PCr) during and after ischemia.[5]
-
Experimental workflow for the transient global ischemia model in gerbils.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is a common method for inducing focal cerebral ischemia.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Ischemia Induction: The rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament (e.g., a nylon monofilament) is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA). The occlusion is maintained for a specific duration (e.g., 30 minutes to 2 hours).[1][2]
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) before or after the MCAO procedure.
-
Reperfusion: For transient MCAO, the filament is withdrawn to allow reperfusion.
-
Outcome Assessment:
-
Infarct Volume: After a set period of reperfusion (e.g., 24 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2]
-
Neurological Deficit Scoring: Neurological function is assessed using a scoring system to evaluate motor and sensory deficits.[10]
-
Immunohistochemistry: Brain sections can be stained for markers of neuronal activity or damage, such as c-Fos.[3]
-
Experimental workflow for the MCAO model in rats.
IV. Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are mediated through multiple signaling pathways. Its multifaceted mechanism of action makes it a promising candidate for the treatment of ischemic stroke.
The primary mechanisms include:
-
Monoamine Oxidase (MAO) Inhibition: Bifemelane is a selective MAO inhibitor, which increases the levels of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain. This can help to restore neuronal function and has antidepressant effects.[2]
-
Enhancement of Cholinergic Transmission: The drug increases the release of acetylcholine, a neurotransmitter crucial for cognitive functions such as learning and memory. This is particularly beneficial in dementia, where acetylcholine levels are often reduced.[2]
-
Antioxidant Activity: Bifemelane exhibits antioxidant properties, protecting neurons from damage caused by free radicals generated during ischemia and reperfusion.[2]
-
Improved Cerebral Blood Flow: By enhancing blood circulation in the brain, Bifemelane ensures a better supply of oxygen and nutrients to neuronal tissues.[2]
-
Modulation of Glutamatergic Neurotransmission: It influences the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive processes.[2][11]
-
Regulation of Intracellular pH: Bifemelane accelerates the recovery of intracellular pH after an ischemic insult, which may contribute to its protective effects.[1][5]
Signaling pathways involved in the neuroprotective effects of Bifemelane HCl.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of this compound, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of this compound, idebenone and indeloxazine hydrochloride on ischemia-induced depletion of brain acetylcholine levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient forebrain ischemia under hyperthermic condition accelerates memory impairment and neuronal death in the gerbil hippocampus by increasing NMDAR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of low dose riluzole in gerbil model of transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bifemelane Hydrochloride and Indeloxazine for Cognitive Enhancement
For researchers and professionals in drug development, understanding the nuanced differences between cognitive-enhancing compounds is paramount. This guide provides an objective comparison of two such agents, bifemelane (B1207547) hydrochloride and indeloxazine (B1208973), focusing on their mechanisms of action, preclinical efficacy in cognitive models, and neuroprotective effects, supported by available experimental data.
Pharmacological Profile
Bifemelane hydrochloride and indeloxazine exhibit distinct primary mechanisms of action that underpin their cognitive-enhancing effects. Bifemelane is primarily a selective and reversible inhibitor of monoamine oxidase A (MAO-A), while indeloxazine functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.
| Parameter | This compound | Indeloxazine Hydrochloride |
| Primary Mechanism | Monoamine Oxidase A (MAO-A) Inhibitor | Serotonin (5-HT) & Norepinephrine (NE) Reuptake Inhibitor |
| MAO-A Inhibition (Ki) | 4.20 µM (competitive)[1] | Not a primary mechanism |
| MAO-B Inhibition (Ki) | 46.0 µM (noncompetitive)[1] | Not a primary mechanism |
| Serotonin Transporter (SERT) Inhibition (Ki) | Not a primary mechanism | 22.1 nM ([³H]citalopram binding)[2] |
| Norepinephrine Transporter (NET) Inhibition (Ki) | Weak norepinephrine reuptake inhibitor | 18.9 nM ([³H]nisoxetine binding)[2] |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of bifemelane and indeloxazine lead to different downstream effects on neurotransmitter systems. Bifemelane's inhibition of MAO-A increases the synaptic availability of monoamines like serotonin and norepinephrine by preventing their degradation. Indeloxazine achieves a similar outcome by blocking their reuptake from the synaptic cleft. Both compounds also demonstrate effects on the cholinergic system, which is crucial for learning and memory.
Preclinical Efficacy in Cognitive Models
Direct comparative studies in animal models of cognitive impairment reveal significant differences in the efficacy of bifemelane and indeloxazine.
Scopolamine-Induced Amnesia Model
Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce deficits in learning and memory, mimicking aspects of cholinergic dysfunction.
-
Radial Arm Maze: In a study assessing working and spatial memory, oral administration of bifemelane dose-dependently reduced the performance impairment in rats induced by scopolamine. In contrast, indeloxazine did not improve the radial maze task performance of scopolamine-treated rats[3]. This suggests that under conditions of cholinergic blockade, bifemelane's mechanism is more effective at restoring this type of memory function[3].
-
Passive Avoidance Test: Indeloxazine has been shown to improve performance in passive avoidance tasks, another model of learning and memory[4][5]. It prolonged the latency to enter a dark compartment where a foot shock was previously administered, indicating an ameliorating effect on amnesia induced by scopolamine[4][5].
Neuroprotective Effects in Ischemia Models
Cerebral ischemia, or reduced blood flow to the brain, leads to neuronal damage and cognitive deficits. Both drugs have been evaluated for their neuroprotective potential in this context.
Effects on Brain Monoamines and Acetylcholine
In a gerbil model of cerebral ischemia:
-
Monoamine Turnover: Bifemelane tended to correct the ischemia-induced changes in the dopaminergic and serotonergic systems. In contrast, treatment with indeloxazine resulted in abnormal dopamine (B1211576) and serotonin turnover[6][7].
-
Acetylcholine Levels: Only this compound was found to significantly inhibit the decrease in acetylcholine (ACh) concentration in the cerebral cortex, hippocampus, and striatum of ischemic gerbils[8]. Indeloxazine did not show this protective effect on ACh levels in this model[8]. Bifemelane has also been shown to attenuate the increase in ACh and norepinephrine release from cortical slices of gerbils subjected to carotid artery ligation[9]. Furthermore, bifemelane pretreatment attenuated the scopolamine-induced decrease in ACh levels in rats[10].
| Effect in Ischemia Model (Gerbils) | This compound | Indeloxazine Hydrochloride |
| Dopamine & Serotonin Turnover | Tended to correct ischemia-induced changes[6][7] | Resulted in abnormal turnover[6][7] |
| Acetylcholine Depletion | Significantly inhibited decrease in cortex, hippocampus, and striatum[8] | No significant inhibition of decrease[8] |
Effects on Cerebral Blood Flow and Metabolism
-
Bifemelane: In clinical studies involving patients with aphasia due to cerebrovascular disease, bifemelane administration led to significant improvements in regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2)[11]. This improvement in both circulation and oxygen metabolism is suggested to contribute to its therapeutic effects[11]. It has also been shown to selectively increase cerebral blood flow in the frontal lobe of patients with cerebral infarction[12].
-
Indeloxazine: Indeloxazine is described as a "cerebral activator" and has been shown to possess protective effects against cerebral ischemia, partly by improving cerebral energy metabolism[13]. However, direct comparative data with bifemelane on cerebral blood flow is limited in the available literature.
Experimental Protocols
Detailed protocols for the key experiments cited are summarized below to provide a methodological context.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of a compound on MAO-A and MAO-B.
-
Methodology:
-
Enzyme Source: Human brain synaptosomes or recombinant human MAO-A and MAO-B enzymes[14][15].
-
Substrate: A suitable substrate for MAO, such as kynuramine, is used[14][15].
-
Incubation: The enzyme is incubated with various concentrations of the inhibitor (e.g., bifemelane) and the substrate[16].
-
Detection: The rate of product formation (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) is measured, often using fluorimetric or spectrophotometric methods[16].
-
Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, and the mode of inhibition (e.g., competitive, noncompetitive) is determined using Lineweaver-Burk plots[14].
-
Neurotransmitter Reuptake Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of a compound on serotonin and norepinephrine transporters.
-
Methodology:
-
Preparation: Synaptosomes from rat cerebral cortex or cells expressing the specific transporters (e.g., HEK293 cells) are prepared[2][17].
-
Incubation: The preparation is incubated with a radiolabeled neurotransmitter ([³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., indeloxazine)[2].
-
Termination and Separation: The uptake reaction is stopped, and the synaptosomes or cells are separated from the incubation medium, typically by rapid filtration[18].
-
Quantification: The amount of radioactivity taken up is measured by liquid scintillation counting.
-
Analysis: Ki values are determined by analyzing the displacement of the radioligand by the test compound.
-
Radial Arm Maze Test
-
Objective: To assess spatial working and reference memory.
-
Apparatus: An elevated maze with a central platform and several arms (typically 8) radiating outwards. A food reward is placed at the end of some or all arms[19][20].
-
Procedure:
-
Habituation/Training: Animals are familiarized with the maze and learn that food rewards are available in the arms[21].
-
Testing: A food-deprived animal is placed on the central platform and allowed to explore the arms.
-
Cognitive Impairment: To test therapeutic agents, cognitive deficits are induced, for example, by administering scopolamine prior to the test[3].
-
Data Collection: The sequence of arm entries is recorded. Errors are defined as re-entry into an arm that has already been visited (a working memory error) or entry into an arm that is never baited (a reference memory error)[22]. The time taken to complete the task is also measured.
-
Passive Avoidance Test
-
Objective: To assess fear-motivated long-term memory.
-
Apparatus: A two-compartment box with one illuminated ("safe") compartment and one dark compartment, connected by a door[23].
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency for rodents), the door closes, and a mild, brief foot shock is delivered[23].
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to cross into the dark compartment is measured[23].
-
Cognitive Impairment: Amnesia can be induced with agents like scopolamine before the acquisition trial[24][25].
-
Analysis: A longer latency to enter the dark compartment during the retention trial indicates better memory of the aversive experience.
-
Conclusion
This compound and indeloxazine present two distinct pharmacological approaches to cognitive enhancement. Bifemelane's profile as a MAO-A inhibitor with strong neuroprotective effects, particularly in models of ischemia, and its demonstrated efficacy in restoring cholinergic-dependent spatial memory, positions it as a promising candidate for cognitive deficits associated with cerebrovascular disease. Its ability to improve cerebral blood flow further supports this potential application.
Indeloxazine, a serotonin and norepinephrine reuptake inhibitor, also shows pro-cognitive effects, particularly in passive avoidance tasks, and enhances extracellular acetylcholine levels. However, in direct preclinical comparisons under specific challenging conditions like scopolamine-induced amnesia in the radial arm maze and cerebral ischemia, bifemelane appears to have a more robust corrective and protective effect, especially concerning the cholinergic system and monoamine balance.
For drug development professionals, the choice between these or similar compounds would depend on the specific etiology of the cognitive dysfunction being targeted. Bifemelane's multifaceted mechanism, combining monoaminergic, cholinergic, and cerebrovascular actions, may offer a broader therapeutic window for age-related and vascular-associated cognitive decline. Indeloxazine's more focused action as a dual reuptake inhibitor may be more suited for cognitive symptoms co-occurring with depressive disorders. Further head-to-head clinical trials would be necessary to fully elucidate their comparative efficacy in human populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and indeloxazine hydrochloride on scopolamine hydrobromide-induced impairment in radial maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebral activating properties of indeloxazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of indeloxazine hydrochloride, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of this compound, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Comparison of the effects of this compound, idebenone and indeloxazine hydrochloride on ischemia-induced depletion of brain acetylcholine levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (MCI-2016) on acetylcholine and norepinephrine release from cortical slices of bilaterally carotid-artery-ligated Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on cerebral circulation and metabolism in patients with aphasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effective treatment by this compound for emotional incontinence and regional blood flow in patient with cerebral infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of indeloxazine, a new cerebral activator, on brain functions distinct from other cerebral metabolic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. noldus.com [noldus.com]
- 21. rjppd.org [rjppd.org]
- 22. Learning about Cognition Risk with the Radial-Arm Maze in the Developmental Neurotoxicology Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scantox.com [scantox.com]
- 24. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the MAO Inhibitory Effects of Bifemelane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory effects of Bifemelane hydrochloride against a range of other MAO inhibitors (MAOIs). The information presented herein is collated from scientific literature and is intended to offer an objective overview supported by experimental data to aid in research and drug development.
Introduction to Bifemelane and MAO Inhibition
This compound is a psychotropic agent that has been investigated for its antidepressant and nootropic properties.[1][2] One of its primary mechanisms of action is the inhibition of monoamine oxidase, an enzyme crucial for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][3] There are two main isoforms of this enzyme, MAO-A and MAO-B, which exhibit different substrate specificities and are targeted to varying degrees by different inhibitors. Bifemelane is characterized as a reversible inhibitor of MAO-A (RIMA) with a competitive mode of inhibition, and it also reversibly inhibits MAO-B, but through a non-competitive mechanism.[4]
Quantitative Comparison of MAO Inhibitory Potency
The inhibitory potential of this compound and other selected MAOIs is summarized in the table below. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency. A lower value indicates a higher potency.
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Type of Inhibition | Selectivity | Reference |
| Bifemelane | 4.20 | 46.0 | Reversible, Competitive (MAO-A), Non-competitive (MAO-B) | MAO-A selective | [4] |
| Moclobemide (B1677376) | 6.1 (IC50) | >1000 (IC50) | Reversible (RIMA) | MAO-A selective | [5][6] |
| Toloxatone | 0.93 (IC50) | - | Reversible (RIMA) | MAO-A selective | [5] |
| Phenelzine | - | - | Irreversible, Non-selective | Non-selective | [7][8] |
| Tranylcypromine | - | - | Irreversible, Non-selective | Non-selective | [9][10] |
| Selegiline (B1681611) | - | - | Irreversible | MAO-B selective (at low doses) | [11][12] |
Note: Direct comparison of Ki and IC50 values should be made with caution as experimental conditions can vary. When available, Ki values are preferred for representing inhibitory potency.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for characterizing and comparing compounds like Bifemelane. A commonly employed method is the spectrophotometric or fluorometric measurement of the enzymatic conversion of a substrate.
| Parameter | This compound Assay | General MAO Inhibition Assay |
| Enzyme Source | Human brain synaptosomes | Recombinant human MAO-A/MAO-B, tissue homogenates (e.g., rat brain, liver) |
| Substrate | Kynuramine | Kynuramine, Benzylamine, Tyramine, Serotonin, Phenylethylamine |
| Assay Principle | Measurement of the formation of 4-hydroxyquinoline (B1666331) from kynuramine. | Spectrophotometric or fluorometric detection of the product of the MAO reaction. This can be direct detection of the product or a coupled enzymatic reaction where the hydrogen peroxide produced is used to generate a colored or fluorescent compound. |
| Detection Method | Spectrophotometry | Spectrophotometry or Fluorometry |
| Analysis | Determination of Km and Ki values from reaction rates at various substrate and inhibitor concentrations. | Calculation of IC50 values from dose-response curves. |
| Reference | [4] | [13] |
Visualizing MAOI Classification and Experimental Workflow
To better understand the classification of these inhibitors and the general experimental process, the following diagrams are provided.
Caption: Classification of MAOIs based on reversibility and selectivity.
References
- 1. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 11. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 12. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Bifemelane Hydrochloride and Other Alzheimer's Disease Therapeutics in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bifemelane (B1207547) hydrochloride against established and recent therapeutics for Alzheimer's disease (AD) as evaluated in preclinical mouse models. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts in the field.
Executive Summary
Bifemelane hydrochloride, a cerebral metabolic activator, has demonstrated potential neuroprotective and cognitive-enhancing effects in animal models of aging and dementia. This guide compares its preclinical profile with that of standard-of-care acetylcholinesterase inhibitors (Donepezil, Galantamine, Rivastigmine), an NMDA receptor antagonist (Memantine), and recently developed amyloid-beta (Aβ)-targeting monoclonal antibodies (Aducanumab, Lecanemab). While direct comparative studies are limited, this guide synthesizes available data from various studies to provide a relative assessment of their therapeutic potential in AD mouse models.
Comparative Efficacy in Alzheimer's Disease Mouse Models
The following tables summarize the quantitative data on the effects of this compound and other selected drugs on key pathological and behavioral endpoints in various AD mouse models.
Table 1: Effects on Cognitive Function in AD Mouse Models
| Drug | Mouse Model | Age/Sex | Treatment Dose & Duration | Behavioral Test | Key Findings |
| This compound | Senescence-Accelerated Mouse (SAM-P/8) | 9 months | 15 mg/kg/day, 14 days | Not Specified | Increased Bmax of [3H]QNB binding in the hippocampus, suggesting activation of the cholinergic system.[1] |
| Donepezil | APP/PS1 | Not Specified | Not Specified | Morris Water Maze | Significantly improved escape latency and platform crossings.[2][3] |
| 5xFAD | Not Specified | 1 mg/kg, i.p. | Not Specified | Not assessed in this study. | |
| Galantamine | 5xFAD | 4-5 months & 7 months | 14 mg/kg or 26 mg/kg/day (oral) | Open Field, Light-Dark Avoidance | Improved performance in open field and light-dark avoidance tests.[4][5] |
| APP/PS1 | 10 months, Male | 5 mg/kg, i.p., twice daily, 8 weeks | Morris Water Maze | Significantly improved escape latencies on days 6 and 7.[6] | |
| Memantine (B1676192) | APP/PS1 | 3 months | Not Specified, 4 months | Object Recognition | Restored performance to wild-type levels.[7][8] |
| 5xFAD | 6-7 months | 10 mg/kg, i.p., 30 days | Contextual Fear Conditioning, Y-maze | Reversed memory impairments.[9][10] | |
| Aducanumab | APP23 | 13-22 months | Not Specified | Active Place Avoidance | Improvement in spatial memory observed only in combination with scanning ultrasound.[11][12] |
| Lecanemab | Tg-ArcSwe | Not Specified | Not Specified | Not Specified | Clinical trials in humans have shown a reduction in cognitive decline.[13] Preclinical behavioral data in this specific model is not detailed in the provided results. |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology in AD Mouse Models
| Drug | Mouse Model | Age/Sex | Treatment Dose & Duration | Aβ Endpoint | Key Findings |
| This compound | Not available in transgenic AD models | - | - | - | - |
| Donepezil | APP/PS1 | Not Specified | Not Specified | Insoluble Aβ40/42, Soluble Aβ40 | Decreased insoluble Aβ40/42 and soluble Aβ40 levels.[2] |
| 5xFAD | Not Specified | 1 mg/kg, i.p. | Aβ Plaque Number | Significant reduction in Aβ plaque number in the cortex and hippocampus.[14][15] | |
| Galantamine | 5xFAD | 4-5 months & 7 months | 14 mg/kg or 26 mg/kg/day (oral) | Plaque Density | Significantly lower plaque density in the entorhinal cortex and hippocampus.[4][5] |
| APP/PS1 | 10 months, Male | 5 mg/kg, i.p., twice daily, 8 weeks | Total Amyloid Load | Reduced total area of amyloid load in the hippocampus.[6] | |
| Memantine | APP/PS1 | Not Specified | 20 mg/kg/day, 8 days | Soluble Aβ1-42 | Significantly reduced cortical levels of soluble Aβ1-42.[16][17][18] |
| APP/PS1 | 3 months | Not Specified, 4 months | Plaque Burden | Reduced plaque burden.[7][8] | |
| Aducanumab | Tg2576 | 22 months | Topical application | Plaque Clearance | Clearance of existing amyloid plaques.[19][20] |
| APP/PS1xTau22 | 6 months | 30 mg/kg, i.p., weekly, 3 months | Plaque Coverage & Number | Significantly lower Aβ plaque coverage and fewer plaques.[21] | |
| Lecanemab | Tg-ArcSwe | Not Specified | Not Specified | Soluble Aβ protofibrils | Reduces levels of soluble Aβ protofibrils in the brain by 42%.[13] |
Mechanisms of Action and Signaling Pathways
The therapeutic agents covered in this guide employ distinct mechanisms to combat the multifaceted pathology of Alzheimer's disease.
This compound: This drug is thought to exert its effects through multiple pathways. It enhances cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.[22] Additionally, it modulates N-methyl-D-aspartate (NMDA) receptors and exhibits neuroprotective effects by reducing oxidative stress.[22][23]
Acetylcholinesterase Inhibitors (Donepezil, Galantamine, Rivastigmine): These drugs primarily function by inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. Some also exhibit additional properties, such as allosteric modulation of nicotinic receptors (Galantamine) or inhibition of butyrylcholinesterase (Rivastigmine).
Memantine: As an NMDA receptor antagonist, memantine protects neurons from excitotoxicity caused by excessive glutamate, a phenomenon implicated in AD pathology.
Aβ-Targeting Monoclonal Antibodies (Aducanumab, Lecanemab): These are immunotherapies designed to target and clear different species of amyloid-beta. Aducanumab primarily targets aggregated forms of Aβ, including plaques, while Lecanemab shows a preference for soluble Aβ protofibrils, which are considered highly toxic.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the efficacy of these compounds in preclinical AD mouse models.
Detailed Experimental Protocols
1. This compound in Senescence-Accelerated Mouse (SAM) Model
-
Mouse Model: Senescence-accelerated mouse prone 8 (SAM-P/8) and senescence-resistant 1 (SAM-R/1) as controls.
-
Treatment: this compound was administered at a dose of 15 mg/kg/day for 14 days.
-
Assay: Radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB) to measure the density of muscarinic acetylcholine receptors in the hippocampus.
-
Endpoint: The maximum number of binding sites (Bmax) was determined to assess changes in receptor density.
2. Donepezil in APP/PS1 Mouse Model
-
Mouse Model: Amyloid precursor protein (APP)/presenilin-1 (PS1) transgenic mice.
-
Treatment: Chronic treatment with donepezil.
-
Behavioral Assay (Morris Water Maze): Mice were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and the number of platform crossings in a probe trial (platform removed) were measured to assess spatial learning and memory.[2][3]
-
Biochemical Assay (ELISA): Brain homogenates were analyzed using enzyme-linked immunosorbent assay (ELISA) to quantify the levels of soluble and insoluble Aβ40 and Aβ42.[2]
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify amyloid plaques and with markers for microglial activation (e.g., CD68).[2]
3. Galantamine in 5xFAD Mouse Model
-
Mouse Model: 5xFAD transgenic mice, which co-express five familial AD mutations.
-
Treatment: Chronic oral administration of galantamine at low (14 mg/kg/day) or high (26 mg/kg/day) doses.[4][5]
-
Behavioral Assays:
-
Histological Analysis: Brain sections from the entorhinal cortex and hippocampus were stained to quantify Aβ plaque density.[4][5]
4. Memantine in APP/PS1 Mouse Model
-
Mouse Model: APP/PS1 transgenic mice.
-
Treatment: Memantine administered for 4 months, starting at 3 months of age.[7][8]
-
Behavioral Assay (Object Recognition Test): This test assesses learning and memory by measuring the mouse's ability to distinguish between a familiar and a novel object.[7][8]
-
Histological Analysis: Brain sections were stained to determine the amyloid plaque burden.[7][8]
5. Aducanumab in Tg2576 Mouse Model
-
Mouse Model: Tg2576 mice, which overexpress a mutant form of human APP.
-
Treatment: Acute topical application of a chimeric aducanumab analog directly onto the brain of 22-month-old mice.[19][20]
-
In Vivo Imaging: Multiphoton microscopy was used to image methoxy-XO4 labeled plaques before and after antibody application to assess plaque clearance.[19]
6. Lecanemab in Tg-ArcSwe Mouse Model
-
Mouse Model: Transgenic mice harboring the Arctic (E693G) and Swedish (KM670/671NL) APP mutations.
-
Mechanism of Action Study: The primary focus of available preclinical data is on the antibody's binding characteristics.
-
Biochemical Assay: Studies have demonstrated that lecanemab selectively binds to and reduces the levels of soluble Aβ protofibrils in the brain and cerebrospinal fluid of these mice.[13]
Conclusion
This compound shows promise as a cognitive enhancer with a multi-target mechanism of action, primarily centered on the cholinergic and glutamatergic systems. However, its efficacy in specific Alzheimer's disease transgenic mouse models, particularly in terms of amyloid-beta and tau pathology, remains to be thoroughly investigated. In comparison, established treatments like Donepezil and Memantine, as well as newer immunotherapies like Aducanumab and Lecanemab, have a more extensive body of preclinical data in these models, demonstrating varying degrees of success in mitigating cognitive deficits and key AD pathologies. Further studies directly comparing this compound with these agents in the same AD mouse models are warranted to fully elucidate its relative therapeutic potential.
References
- 1. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages [alzped.nia.nih.gov]
- 11. A comparative study of the effects of Aducanumab and scanning ultrasound on amyloid plaques and behavior in the APP23 mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of this compound? [synapse.patsnap.com]
- 23. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Bifemelane Hydrochloride's Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Bifemelane (B1207547) hydrochloride and its principal metabolites, M-1 and M-2. Bifemelane, a nootropic agent, has been investigated for its neuroprotective effects, with growing interest in the contribution of its metabolic byproducts to its overall therapeutic profile. This document synthesizes available experimental data to confirm and compare the free radical scavenging capabilities of these compounds.
Comparative Analysis of Antioxidant Activity
Experimental evidence, primarily from in vitro studies utilizing electron spin resonance (ESR) spectrometry, demonstrates that the major metabolites of Bifemelane hydrochloride possess significant antioxidant properties, in some cases exceeding those of the parent compound. The primary mechanism identified is direct free radical scavenging.
A key study investigated the effects of Bifemelane HCl and its metabolites on three common reactive oxygen species: the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, the superoxide (B77818) anion radical (O₂⁻), and the hydroxyl radical (•OH).[1] The findings indicate a clear distinction in the scavenging profiles of the parent drug and its metabolites.
Table 1: Summary of Free Radical Scavenging Activity
| Compound | DPPH Radical Scavenging | Superoxide Anion Radical Scavenging | Hydroxyl Radical Scavenging |
| This compound | No significant effect | No significant effect | Dose-dependent scavenging |
| Metabolite M-1 (4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine) | Dose-dependent scavenging | Dose-dependent scavenging | Dose-dependent scavenging |
| Metabolite M-2 (4-(2-benzyl-4-hydroxy)phenoxy)-N-methylbutylamine) | Dose-dependent scavenging | Dose-dependent scavenging | No significant effect |
Note: Quantitative data such as IC50 values are not publicly available in the cited literature. The results are based on qualitative, dose-dependent observations.
These results suggest that the in vivo antioxidant effects of this compound may be largely attributable to its metabolites.[1] Specifically, both M-1 and M-2 are effective in scavenging DPPH and superoxide radicals, while Bifemelane itself is not.[1] The hydroxyl radical is scavenged by both Bifemelane and its M-1 metabolite.[1]
Metabolic Pathway and Antioxidant Mechanism
This compound undergoes hydroxylation to form its major metabolites, M-1 and M-2. This metabolic transformation is crucial for unmasking the broader antioxidant capabilities observed in the metabolites.
Caption: Metabolic conversion of Bifemelane to its major metabolites.
The antioxidant activity of the metabolites is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The hydroxyl groups on the M-1 and M-2 metabolites are likely key to their radical scavenging activity.
Caption: Free radical scavenging profiles of Bifemelane and its metabolites.
Experimental Protocols
The confirmation of the antioxidant properties of Bifemelane metabolites was achieved through established in vitro assays. The following are generalized protocols for the key experiments cited.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable free radical DPPH.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured to determine the scavenging activity.
-
Reagents: DPPH solution in methanol (B129727), test compounds (Bifemelane HCl, M-1, M-2), and a reference antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control solution (DPPH solution without the test compound).
-
Superoxide Anion Radical (O₂⁻) Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. The study cited utilized electron spin resonance (ESR) spectrometry.
-
Principle: Superoxide radicals are generated, and a spin trapping agent is used to form a stable radical adduct that can be detected by ESR. The presence of an antioxidant reduces the concentration of superoxide radicals, leading to a decrease in the ESR signal intensity.
-
Reagents: A system for generating superoxide radicals (e.g., hypoxanthine-xanthine oxidase system), a spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline (B8520582) N-oxide), and the test compounds.
-
Procedure:
-
The test compound is mixed with the superoxide generating system and the spin trapping agent.
-
The ESR spectrum is recorded at specific instrument settings.
-
The intensity of the signal from the spin adduct is measured.
-
The scavenging activity is determined by the reduction in the ESR signal intensity in the presence of the test compound compared to a control.
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the capacity of a compound to neutralize highly reactive hydroxyl radicals, often generated via a Fenton-type reaction. The cited study employed ESR spectrometry for detection.
-
Principle: Hydroxyl radicals are produced, typically through the reaction of Fe²⁺ with H₂O₂, and are then trapped by a spin trapping agent to form a detectable spin adduct. An antioxidant will compete with the spin trap for the hydroxyl radicals, resulting in a diminished ESR signal.
-
Reagents: Fenton reagents (e.g., FeSO₄ and H₂O₂), a spin trapping agent (e.g., DMPO), and the test compounds.
-
Procedure:
-
The test compound is added to a solution containing the Fenton reagents and the spin trapping agent.
-
The reaction is initiated, and the ESR spectrum is recorded.
-
The intensity of the ESR signal corresponding to the hydroxyl radical adduct is measured.
-
The percentage of hydroxyl radical scavenging is calculated by comparing the signal intensity with and without the test compound.
-
Caption: A generalized workflow for in vitro antioxidant assays.
References
A Comparative Guide to Bifemelane Hydrochloride and Other Cerebral Activators for Dementia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bifemelane (B1207547) hydrochloride against other prominent cerebral activators used in the treatment of dementia. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies to support further research and development in this critical therapeutic area.
Overview of Cerebral Activators for Dementia
Dementia, a progressive neurodegenerative disorder, is primarily managed by symptomatic treatments aimed at improving cognitive function and slowing decline. The drugs covered in this comparison represent different mechanistic classes:
-
Bifemelane Hydrochloride: A cerebral metabolic enhancer with a multi-faceted mechanism of action, including monoamine oxidase-A (MAO-A) inhibition, enhancement of cholinergic transmission, and neuroprotective effects.[1][2]
-
Acetylcholinesterase Inhibitors (AChEIs): This class includes Donepezil (B133215), Galantamine, and Rivastigmine (B141). They work by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.
-
NMDA Receptor Antagonist: Memantine functions by modulating the activity of glutamate, another key neurotransmitter involved in learning and memory, protecting the brain from excitotoxicity.[3]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the quantitative data from various clinical trials. It is important to note that direct head-to-head trials between bifemelane and many of the other listed drugs are limited; therefore, this comparison is largely based on placebo-controlled trial data.
Table 1: Cognitive and Global Function Outcomes
| Drug | Trial | Patient Population | N | Duration | Primary Outcome Measure(s) | Key Findings (Drug vs. Placebo) |
| Bifemelane HCl | T. Kariya et al. (1991)[4] | Elderly patients with cerebrovascular disorders, Alzheimer's, Parkinsonism | 31 | 10 weeks | Final Global Improvement Rating, Dementia Rating Scale for the Elderly (DRSE) | 77.4% final global improvement rating. Significant increase in DRSE score. |
| Donepezil | Rogers et al. (1998)[5] | Mild to moderate Alzheimer's Disease | 473 | 24 weeks | ADAS-Cog, CIBIC-Plus | Significant improvement in ADAS-Cog and CIBIC-Plus for both 5 mg/day and 10 mg/day doses. |
| Galantamine | Raskind et al. (2000)[1] | Mild to moderate Alzheimer's Disease | 978 | 5 months | ADAS-Cog, CIBIC-Plus | Dose-dependent improvement in ADAS-Cog (3.6-point difference for 24 mg/day). 64-68% stable or improved on CIBIC-Plus vs. 47% for placebo. |
| Rivastigmine | Farlow et al. (2010)[6] | Severe Alzheimer's Disease | 716 | 24 weeks | SIB, ADCS-ADL-SIV | 13.3 mg/24h patch significantly superior to 4.6 mg/24h patch on both SIB and ADCS-ADL-SIV. |
| Memantine | Reisberg et al. (2003) | Moderate to severe Alzheimer's Disease | 252 | 28 weeks | CIBIC-Plus, ADCS-ADLsev | Statistically significant benefit on CIBIC-Plus and ADCS-ADLsev. |
| Idebenone (B1674373) | Gutzmann & Hadler (1998)[7] | Mild to moderate Alzheimer's Disease | 300 | 6 months | ADAS-Total, ADAS-Cog | 90 mg t.i.d. showed statistically significant improvement in ADAS-Total and ADAS-Cog. |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CIBIC-Plus: Clinician's Interview-Based Impression of Change-Plus; DRSE: Dementia Rating Scale for the Elderly; SIB: Severe Impairment Battery; ADCS-ADL-SIV: Alzheimer's Disease Cooperative Study–Activities of Daily Living scale–Severe Impairment Version.
Table 2: Safety and Tolerability
| Drug | Common Adverse Events | Withdrawal Rate due to AEs |
| Bifemelane HCl | Urticaria (reported in one patient in a study of 31).[4] | Not specified in the cited study. |
| Donepezil | Diarrhea, nausea, vomiting (more frequent at 10 mg/day).[5] | 24% (vs. 20% for placebo).[8] |
| Galantamine | Gastrointestinal symptoms (mild).[1] | 10% for 24 mg/day (vs. 7% for placebo).[1] |
| Rivastigmine | Similar proportion of AEs for 13.3 mg/24h and 4.6 mg/24h patches.[9] | 64.3% completion rate for 13.3 mg/24h patch.[9] |
| Memantine | Overall incidence comparable to placebo.[10] | Not significantly different from placebo. |
| Idebenone | Insomnia, gastralgia, nausea, anxiety (mild).[11] | Not specified in the cited study. |
Experimental Protocols: Key Methodologies
This compound (T. Kariya et al., 1991)[4]
-
Study Design: Open-label, single-group clinical trial.
-
Patient Population: 31 elderly patients with dementia due to cerebrovascular disorders, Alzheimer's disease, or Parkinsonism.
-
Intervention: this compound 150 mg administered orally three times daily for 10 weeks.
-
Outcome Measures:
-
Primary: Final Global Improvement Rating.
-
Secondary: Dementia Rating Scale for the Elderly (DRSE) to assess intellectual function. Ratings of psychotic, neurological, and subjective symptoms, and activities of daily living were also conducted.
-
-
Assessment Schedule: Before, during (with mean rates of improvement based on observations at the 4th week), and after the 10-week treatment period.
Donepezil (Rogers et al., 1998)[5]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 473 patients with mild to moderate Alzheimer's disease.
-
Intervention: Random assignment to placebo, donepezil 5 mg/day, or donepezil 10 mg/day for 24 weeks, followed by a 6-week single-blind placebo washout.
-
Outcome Measures:
-
Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Clinician's Interview Based Assessment of Change-Plus (CIBIC-Plus).
-
Secondary: Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB), and patient-rated Quality of Life (QoL).
-
-
Assessment Schedule: Assessments at weeks 12, 18, and 24.
Galantamine (Raskind et al., 2000)[1]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 978 patients with mild to moderate Alzheimer's disease.
-
Intervention: Random assignment to placebo or galantamine (8 mg/day, 16 mg/day, or 24 mg/day) for 5 months.
-
Outcome Measures:
-
Primary: ADAS-Cog and CIBIC-Plus.
-
-
Assessment Schedule: Efficacy outcomes were assessed at 5 months.
Rivastigmine (Farlow et al., 2010)[6]
-
Study Design: Prospective, randomized, parallel-group, double-blind, multicenter study (ACTION trial).
-
Patient Population: 716 patients (aged ≥50 years) with severe Alzheimer's disease (MMSE score of 3-12).
-
Intervention: Randomization to either a 5 cm² (4.6 mg/24 h) or a 15 cm² (13.3 mg/24 h) rivastigmine patch for 24 weeks. The higher dose group underwent an 8-week titration period.
-
Outcome Measures:
-
Primary: Alzheimer's Disease Cooperative Study - Activities of Daily Living - Severe Impairment Version (ADCS-ADL-SIV) and Severe Impairment Battery (SIB).
-
Secondary: Neuropsychiatric Inventory (NPI), Alzheimer's Disease Cooperative Study - Clinical Global Impression of Change (ADCS-CGIC), response rates, and safety.
-
-
Assessment Schedule: Efficacy assessed over the 24-week period.
Memantine (Reisberg et al., 2003)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 252 patients with moderate to severe Alzheimer's disease.
-
Intervention: Memantine (20 mg/day) or placebo for 28 weeks.
-
Outcome Measures:
-
Primary: Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living inventory modified for severe dementia (ADCS-ADLsev).
-
Secondary: Severe Impairment Battery (SIB) and Neuropsychiatric Inventory (NPI).
-
-
Assessment Schedule: Assessments were conducted over the 28-week trial period.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for each class of cerebral activators.
Caption: Bifemelane HCl's multifaceted mechanism.
Caption: Acetylcholinesterase Inhibitor action.
Caption: Memantine's NMDA receptor antagonism.
Conclusion
This compound demonstrates a unique, multi-target mechanism of action that differentiates it from the more targeted approaches of AChEIs and NMDA receptor antagonists. While early clinical data for bifemelane in dementia are promising, particularly in cerebrovascular dementia and for certain behavioral symptoms, the body of evidence is less extensive and more dated compared to the widely prescribed alternatives.
The AChEIs (Donepezil, Galantamine, Rivastigmine) have a well-established, albeit modest, efficacy in improving cognitive function in mild to moderate Alzheimer's disease. Memantine has shown benefits in moderate to severe stages of the disease. The choice of agent often depends on the stage of dementia, patient tolerability, and the specific symptom profile being targeted.
Further research, including direct comparative clinical trials, would be invaluable to definitively position this compound within the current therapeutic landscape for dementia. Its broader neuroprotective and monoaminergic effects may offer advantages for specific patient subpopulations, a hypothesis that warrants rigorous investigation.
References
- 1. jacobimed.org [jacobimed.org]
- 2. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ACTION study: methodology of a trial to evaluate safety and efficacy of a higher dose rivastigmine transdermal patch in severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled study of 2 doses of idebenone in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Idebenone, a new drug in the treatment of cognitive impairment in patients with dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifemelane Hydrochloride: A Comparative Analysis of its Efficacy in Improving Behavioral Deficits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bifemelane (B1207547) hydrochloride's performance against other nootropic agents in preclinical and clinical settings. The information is intended to support research and development efforts in the field of cognitive enhancement and neurodegenerative disease treatment.
Executive Summary
Bifemelane hydrochloride is a cerebral metabolic enhancer that has demonstrated potential in ameliorating behavioral deficits associated with cognitive impairment. Its multifaceted mechanism of action, which includes monoamine oxidase (MAO) inhibition, enhancement of cholinergic neurotransmission, and neuroprotective effects, distinguishes it from other nootropic agents. This guide presents a statistical validation of its behavioral improvements through a comparative analysis of key preclinical and clinical studies.
Mechanism of Action Overview
This compound exerts its effects through several signaling pathways:
-
Monoamine Oxidase (MAO) Inhibition: It acts as a reversible inhibitor of MAO-A, leading to increased levels of monoaminergic neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.
-
Cholinergic System Enhancement: Bifemelane has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex and hippocampus, a neurotransmitter crucial for learning and memory.
-
Neuroprotection: The compound exhibits neuroprotective properties by attenuating neuronal damage in models of brain ischemia.
-
NMDA Receptor Modulation: Evidence suggests that Bifemelane can modulate NMDA receptor activity, which is vital for synaptic plasticity and cognitive functions.
Diagram of Bifemelane's Core Signaling Pathways
Caption: Core signaling pathways modulated by this compound.
Preclinical Evidence: Comparative Studies
Amelioration of Scopolamine-Induced Amnesia
A common preclinical model for evaluating potential cognitive enhancers involves inducing a transient amnesic state in rodents using the muscarinic receptor antagonist, scopolamine (B1681570). The performance of these animals in memory tasks, such as the radial arm maze, is then assessed.
One study compared the effects of this compound and Indeloxazine (B1208973) hydrochloride on scopolamine-induced impairment in a radial maze performance task in rats. The results indicated that oral treatment with Bifemelane dose-dependently reduced the performance impairment caused by scopolamine. In contrast, Indeloxazine did not show a similar improvement in this task[1].
Experimental Workflow: Scopolamine-Induced Amnesia Model
References
A Comparative Analysis of Bifemelane Hydrochloride: In Vitro Mechanisms and In Vivo Therapeutic Effects
For researchers and drug development professionals, understanding the translational potential of a compound from laboratory assays to whole-organism efficacy is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bifemelane (B1207547) hydrochloride, a nootropic and antidepressant agent. The following sections present quantitative data from key studies, detail the experimental methodologies employed, and visualize the compound's mechanisms and experimental workflows.
Bifemelane hydrochloride has demonstrated a multifaceted pharmacological profile, primarily characterized by its inhibitory action on monoamine oxidase (MAO) and its influence on cholinergic and glutamatergic systems. These in vitro properties are believed to underpin its observed therapeutic effects in animal models of cognitive impairment and depression.
Quantitative Efficacy: A Side-by-Side Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data from both in vitro and in vivo studies of this compound.
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | Value | Source Tissue/System | Citation |
| MAO-A Inhibition (Ki) | 4.20 µM | Human Brain Synaptosomes | [1][2] |
| 14.1 ± 0.7 µM | Human Liver Mitochondria | [1] | |
| MAO-B Inhibition (Ki) | 46.0 µM | Human Brain Synaptosomes | [1][2] |
| 65.2 ± 7.0 µM | Human Liver Mitochondria | [1] | |
| Neuroprotection | 1-10 µM | Cultured Rat Cortical Neurons | [3] |
| Receptor Binding Inhibition (at 1 µM) | ~50% | Rat Brain P2 Fractions (MAO activity) | [4] |
| 60% | Rat Brain P2 Fractions (Muscarinic ACh Receptor) | [4] | |
| 20% | Rat Brain P2 Fractions (β-Adrenergic Receptor) | [4] | |
| 70% | Rat Brain P2 Fractions (Imipramine Binding Sites) | [4] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Citation |
| Transient Forebrain Ischemia (Rat) | 10 mg/kg, i.p. | Significantly restored passive avoidance response and radial maze performance; prevented neuronal damage. | [5] |
| Chronic Cerebral Hypoperfusion (Rat) | 15 mg/kg/day, p.o. for 6 weeks | Prevented the reduction in muscarinic acetylcholine (B1216132) receptor binding and m1 receptor mRNA levels. | [6] |
| Aged Rats | 15 mg/kg/day for 14 days | Markedly attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [7] |
| Senescence-Accelerated Mouse (SAM-P/8) | Single and repeated administrations | Increased the Bmax of [3H]QNB binding in the hippocampus, suggesting activation of the cholinergic system. | [8] |
| Experimental Amnesia (Rodents) | 10-30 mg/kg, i.p. | Improved passive avoidance failure induced by electroconvulsive shock and scopolamine. | [9] |
| Depression Model (Forced Swim Test) | 20-80 mg/kg, i.p. | Decreased immobility time. | [1] |
| Serotonergic Dysfunction (Rat) | 50 mg/kg | Improved learning achievement in discrimination learning tests. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifemelane protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neurochemical studies on bifemelane, a new cerebral function improver. I. Effects of bifemelane on the function of neurotransmission-related enzymes and receptors in rat brain] [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (MCI-2016) on Experimental Amnesia (Passive Avoidance Failure) in Rodents [jstage.jst.go.jp]
- 10. Effects of bifemelane on discrimination learning of serotonergic-dysfunction rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bifemelane Hydrochloride's Therapeutic Potential in Multi-Infarct Dementia
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Bifemelane (B1207547) hydrochloride with other therapeutic alternatives for the treatment of multi-infarct dementia (MID). Drawing upon available clinical and preclinical data, this document aims to furnish researchers, scientists, and drug development professionals with a detailed analysis of efficacy, safety, and mechanisms of action to inform future research and development in this critical area of neuropharmacology.
Executive Summary
Multi-infarct dementia, a subtype of vascular dementia, presents a significant therapeutic challenge due to its complex pathophysiology rooted in cerebrovascular disease. This guide evaluates the therapeutic standing of Bifemelane hydrochloride, a compound with a multifaceted mechanism of action, against two other agents that have been investigated for MID: Nimodipine (B1678889), a calcium channel blocker, and Nicergoline (B1678741), an ergot derivative with vasoactive and metabolic properties. The comparative analysis is based on data from placebo-controlled clinical trials, as direct head-to-head studies are limited. While all three agents have shown some therapeutic promise, their efficacy and safety profiles exhibit notable differences. This compound's broad-spectrum activity, targeting cholinergic, monoaminergic, and neuroprotective pathways, suggests a potential advantage in the multifactorial nature of MID.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials involving this compound, Nimodipine, and Nicergoline in patients with multi-infarct or vascular dementia.
Table 1: Efficacy of this compound in Dementia
| Trial/Study | Patient Population | Treatment and Dosage | Duration | Key Efficacy Outcomes | Adverse Events |
| Clinical trial in elderly patients with dementia[1] | 31 patients with cerebrovascular disorders, Alzheimer's disease, Parkinsonism, and related diseases | This compound 150 mg/day (orally, three times daily) | 10 weeks | 77.4% final global improvement rating. Significant increase in the Dementia Rating Scale for the Elderly (DRSE). Improvement rates >80% for emotional incontinence, prejudice/querulous attitudes, headache, tinnitus, and dizziness. | Urticaria in one patient. |
| Study in Alzheimer's and multi-infarct dementia[2] | 20 patients (10 with Alzheimer's, 10 with multi-infarct dementia) | This compound | 3 months | 8 out of 20 patients were responders. Significant increase in the frequency of small rapid eye movements (SREM) in the electro-oculogram (EOG) of responders. | Not specified. |
Table 2: Efficacy and Safety of Nimodipine in Multi-Infarct Dementia
| Trial/Study | Patient Population | Treatment and Dosage | Duration | Key Efficacy Outcomes | Adverse Events |
| Scandinavian Multi-Infarct Dementia Trial[3] | 259 patients with multi-infarct dementia (DSM-III-R criteria) | Nimodipine (dosage not specified in abstract) vs. Placebo | 26 weeks | No significant difference on Gottfries-Brâne-Steen scale (primary endpoint) or other neuropsychological tests. A trend in favor of nimodipine was observed. | Lower incidence of cerebrovascular and cardiac events in the nimodipine group. |
| Subgroup analysis of Scandinavian Trial[4] | 167 patients with multi-infarct dementia | Nimodipine vs. Placebo | 6 months | No trend of improvement in the multi-infarct dementia subgroup. (A favorable effect was suggested in patients with subcortical vascular dementia). | Not specified. |
| Cochrane Review (pooled data)[5] | Patients with degenerative, multi-infarct, and mixed dementia | Nimodipine 90 mg/day | 12 weeks | Significant benefit on SCAG scale (WMD -7.59), clinical global impression (WMD -0.87), and cognitive function (SMD 0.61) compared to placebo. | Well tolerated, with a low rate of adverse effects similar to placebo. |
Table 3: Efficacy and Safety of Nicergoline in Multi-Infarct Dementia
| Trial/Study | Patient Population | Treatment and Dosage | Duration | Key Efficacy Outcomes | Adverse Events |
| Multicenter, double-blind, placebo-controlled trial[6] | 136 patients with mild to moderate multi-infarct dementia (DSM-III criteria) | Nicergoline 60 mg/day (30 mg b.i.d.) vs. Placebo | 6 months | Statistically significant superiority over placebo on Sandoz Clinical Assessment Geriatric (SCAG) and Mini-Mental State Examination (MMSE) scores (p < 0.01). | Well tolerated; a similar number of adverse events as placebo. |
| Double-blind, placebo-controlled study[7] | 56 patients with multi-infarct dementia (DSM-III-R criteria) | Nicergoline 60 mg/day vs. Placebo | 8 weeks | Significant superiority over placebo on Clinical Global Impression (CGI). Responder ratio: 17/7 (Nicergoline) vs. 7/19 (Placebo) (p < 0.005). Significant improvement in MMSE and SCAG scores. | Not specified. |
| Meta-analysis in dementia[8] | Patients with dementia (including multi-infarct) | Nicergoline | 3 to 12 months | Significant effect on MMSE scores (effect size 2.86 at 12 months). Peto odds ratio for improvement of 3.33 compared to placebo. | Mildly increased risk of adverse events (OR 1.51). |
| Systematic review and meta-analysis[9][10] | Patients with various indications including cerebrovascular disease and dementia | Nicergoline vs. Placebo and other active agents | Varied | Good safety profile . Lower rate of treatment withdrawals compared to placebo (RR=0.92, non-significant). Slightly higher incidence of any adverse events (RR=1.05, non-significant) but lower incidence of serious adverse events (RR=0.85, non-significant) compared to placebo. | Frequency of hypotension and hot flushes was slightly higher but non-significant. No reports of fibrosis or ergotism. |
Mechanisms of Action: A Comparative Overview
The therapeutic rationales for this compound, Nimodipine, and Nicergoline in multi-infarct dementia are rooted in their distinct pharmacological profiles.
This compound: This compound exhibits a multi-faceted mechanism of action. It acts as a monoamine oxidase (MAO) inhibitor, enhances cholinergic transmission, provides neuroprotection through antioxidant activities, improves cerebral blood flow, and modulates glutamatergic neurotransmission. This broad range of effects is potentially advantageous in addressing the complex pathology of multi-infarct dementia, which involves neurotransmitter deficits, neuronal loss, and impaired cerebral circulation.
Nimodipine: As a calcium channel blocker, Nimodipine's primary mechanism is to inhibit the influx of calcium ions into vascular smooth muscle cells and neurons.[5] This leads to vasodilation, particularly in cerebral arteries, and is thought to improve cerebral blood flow.[5] It may also have neuroprotective effects by preventing calcium overload in neurons, a key event in ischemic cell death.
Nicergoline: This ergot derivative has a more complex pharmacology. It is an alpha-1 adrenergic receptor antagonist, which contributes to its vasodilatory effects.[11] Additionally, it is believed to have metabolic-enhancing properties, improving glucose utilization and energy metabolism in the brain.[7] It may also have anti-platelet aggregation effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies.
This compound: Clinical Trial in Elderly Patients with Dementia[1]
-
Study Design: Open-label, non-comparative clinical trial.
-
Participants: 31 elderly patients with a diagnosis of cerebrovascular disorders, Alzheimer's disease, Parkinsonism, or related diseases.
-
Intervention: this compound administered orally at a dose of 150 mg per day, divided into three daily doses.
-
Duration: 10 weeks.
-
Primary Outcome Measures:
-
Final Global Improvement Rating (GIR).
-
Dementia Rating Scale for the Elderly (DRSE) to assess intellectual function.
-
-
Secondary Outcome Measures: Ratings of psychotic, neurological, and subjective symptoms, as well as activities of daily living, were conducted before, during (at 4 weeks), and after the treatment period.
Nimodipine: The Scandinavian Multi-Infarct Dementia Trial[3]
-
Study Design: A multinational, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: 259 patients diagnosed with multi-infarct dementia according to DSM-III-R criteria.
-
Intervention: Patients were randomized to receive either nimodipine or a placebo. The specific dosage of nimodipine was not detailed in the abstract but a Cochrane review indicates a common dosage of 90 mg/day in dementia trials.[5]
-
Duration: 26 weeks.
-
Primary Efficacy Criterion: Change in the Gottfries-Brâne-Steen (GBS) scale score.
-
Secondary Outcome Measures:
-
Neuropsychological tests: Zahlen-Verbindungs-Test, Fuld-Object-Memory Evaluation, Word Fluency Test, Digit Span, and Mini-Mental State Examination (MMSE).
-
Functional scales: Index of Activity of Daily Living, Instrumental Activity of Daily Living, Rapid Disability Scale, and Clinical Dementia Rating.
-
Nicergoline: Multicenter Randomized Double-Blind Study in Multi-Infarct Dementia[6]
-
Study Design: A 6-month double-blind, randomized, placebo-controlled clinical trial, which included a 3-week single-blind, washout/run-in placebo phase.
-
Participants: Male and female patients, aged 55-85 years, with a clinical diagnosis of mild to moderate multi-infarct dementia according to DSM-III criteria. A total of 136 patients were included in the intent-to-treat analysis.
-
Intervention: Nicergoline administered at a dose of 30 mg twice daily (60 mg/day) or a matching placebo.
-
Duration: 6 months.
-
Primary Outcome Measures:
-
Change from baseline in the Sandoz Clinical Assessment Geriatric (SCAG) scale score.
-
Change from baseline in the Mini-Mental State Examination (MMSE) score.
-
-
Secondary Outcome Measures: Clinical Global Impression, three subtests of the Wechsler Adult Intelligence Scale, and the Blessed A scale for activities of daily living, assessed at 2-month intervals.
Visualizing Mechanisms and Workflows
To further elucidate the complex interactions and processes discussed, the following diagrams are provided.
Caption: Multifaceted Mechanism of Action of this compound in Multi-Infarct Dementia.
Caption: Representative Workflow of a Double-Blind, Placebo-Controlled Clinical Trial for Multi-Infarct Dementia.
Conclusion and Future Directions
The available evidence suggests that this compound holds therapeutic potential for multi-infarct dementia, primarily through its diverse mechanisms of action that address multiple facets of the disease's pathophysiology. While direct comparative data is scarce, the efficacy of this compound in improving global and cognitive scores in mixed dementia populations is promising.
Nimodipine's efficacy in a broad multi-infarct dementia population appears limited, though it may benefit a subgroup with subcortical vascular dementia. Nicergoline has demonstrated more consistent positive outcomes on cognitive and global measures in multi-infarct dementia patients across several studies.
Future research should prioritize direct, head-to-head comparative clinical trials to definitively establish the relative efficacy and safety of these compounds. Furthermore, the development of biomarkers to identify patient subgroups most likely to respond to a specific therapeutic agent would represent a significant advancement in the personalized treatment of multi-infarct dementia. The multifaceted approach of this compound warrants further investigation, particularly in well-defined multi-infarct dementia populations, to validate its therapeutic potential and delineate its precise role in the management of this complex neurodegenerative disorder.
References
- 1. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of intrathecal nicergoline and nimodipine in cerebral vasospasm: an experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Scandinavian Multi-Infarct Dementia Trial: a double-blind, placebo-controlled trial on nimodipine in multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of nimodipine in subcortical vascular dementia: a subgroup analysis of the Scandinavian Multi-Infarct Dementia Trial [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine for primary degenerative, mixed and vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter randomized double-blind study on the efficacy and safety of nicergoline in patients with multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicergoline in senile dementia of Alzheimer type and multi-infarct dementia: a double-blind, placebo-controlled, clinical and EEG/ERP mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Bifemelane Hydrochloride in Preclinical Models of Neurodegeneration
An Objective Guide for Researchers and Drug Development Professionals
Bifemelane (B1207547) hydrochloride, a nootropic agent with a multifaceted pharmacological profile, has demonstrated therapeutic potential across various preclinical models of neurodegenerative diseases. This guide provides a comparative analysis of its efficacy in models of cerebral ischemia, Alzheimer's disease-like cognitive impairment, and Parkinson's disease, supported by experimental data. The information is intended to offer researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation and potential clinical applications.
Multifaceted Mechanism of Action
Bifemelane hydrochloride exerts its neuroprotective effects through several key mechanisms, making it a promising candidate for complex neurological disorders.[1] Its primary modes of action include:
-
Monoamine Oxidase-A (MAO-A) Inhibition: Bifemelane is a selective and competitive inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.[1][2][3] By inhibiting MAO-A, it increases the synaptic availability of these neurotransmitters, which are crucial for mood regulation and cognitive function.[1] The inhibition constant (Ki) for MAO-A has been reported to be 4.20 μM.[2][3][4] It also inhibits MAO-B, but to a lesser extent (Ki of 46.0 μM).[2][3][4]
-
Enhancement of Cholinergic Transmission: The compound potentiates the cholinergic system by increasing the release of acetylcholine (B1216132), a neurotransmitter vital for learning and memory.[1][5][6] This is particularly relevant for conditions like Alzheimer's disease, where cholinergic deficits are a key pathological feature.
-
Modulation of NMDA Receptors: Bifemelane has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and cognitive processes.[1][7] It can attenuate the age-related decrease in NMDA receptor density.[7]
-
Antioxidant Properties: The drug exhibits antioxidant effects, protecting neurons from oxidative damage induced by free radicals, a common pathway in neurodegeneration.[1]
-
Increased Cerebral Blood Flow: Bifemelane can enhance cerebral blood flow, improving the delivery of oxygen and nutrients to brain tissue.[1]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in different preclinical models of neurodegeneration.
Table 1: Efficacy in Cerebral Ischemia Models
| Model Organism | Ischemia Model | Bifemelane HCl Dose | Key Finding | Reference |
| Mongolian Gerbil | Bilateral common carotid artery ligation | 25 mg/kg, i.p. | Increased mean survival time to 8.1 hours (vs. 2.3-2.4 hours in control) | [8] |
| Mongolian Gerbil | Bilateral common carotid artery ligation | 100 mg/kg, p.o. | Increased mean survival time to 6.4 hours (vs. 2.3-2.4 hours in control) | [8] |
| Mongolian Gerbil | 5-minute transient forebrain ischemia | 20 mg/kg, i.p. (post-ischemia) | Enhanced "ischemic tolerance," with 94% of CA1 neurons surviving a subsequent lethal ischemic event (vs. 51% in ischemia-only group) | [9] |
| Spontaneously Hypertensive Rats (SHR) | Bilateral carotid artery ligation | 30 mg/kg, i.p. | Significantly prevented the decline of ATP levels in the ischemic brain | [10] |
Table 2: Efficacy in Alzheimer's Disease and Cognitive Impairment Models
| Model Organism | Model of Cognitive Impairment | Bifemelane HCl Dose | Key Finding | Reference |
| Mice | Scopolamine-induced amnesia | 25-100 mg/kg, p.o. | Superior improvement in passive avoidance response failure compared to piracetam, aniracetam, and choline (B1196258) chloride | [11][12] |
| Rats | Scopolamine-induced amnesia | 30 mg/kg, i.p. | Prevented passive avoidance response failure | [11][12] |
| Aged Rats | Age-related cognitive decline | 15 mg/kg/day for 14 days | Markedly attenuated the age-related decrease in NMDA receptor density in the cerebral cortex and hippocampus | [7] |
| Aged Rats | Age-related cognitive decline | Chronic administration | Markedly improved the decreased binding ability of muscarinic cholinergic receptors in the cerebral cortex, hippocampus, thalamus, and striatum | [5] |
| Rats | Scopolamine-induced acetylcholine decrease | 30 mg/kg, i.p. | Attenuated the scopolamine-induced decrease in acetylcholine levels in the cerebral cortex and hippocampus | [13] |
Table 3: Efficacy in Parkinson's Disease Models
| Model Organism | Parkinson's Disease Model | Bifemelane HCl Dose | Key Finding | Reference |
| Common Marmoset | MPTP-induced parkinsonism | Not specified | Increased locomotor activity in MPTP-treated animals | [14] |
| Common Marmoset | MPTP-induced parkinsonism | Not specified | Increased extracellular levels of dopamine (B1211576) and its metabolites in microdialysis studies | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cerebral Ischemia Model in Mongolian Gerbils
Objective: To assess the neuroprotective effect of this compound on survival time following cerebral ischemia.
Animals: Male Mongolian gerbils (10 to 15 weeks old).
Procedure:
-
Animals were randomly assigned to control and this compound treatment groups.
-
The treatment group received a single intraperitoneal (i.p.) injection of this compound (25 mg/kg) or oral (p.o.) administration (100 mg/kg). The control group received a vehicle.
-
One hour after i.p. injection or p.o. administration, animals were anesthetized.
-
A midline cervical incision was made, and both common carotid arteries were identified and ligated.
-
Following ligation, the animals were observed for neurological symptoms and survival time.
-
The mean survival time for each group was calculated and compared.
Scopolamine-Induced Amnesia Model in Rodents
Objective: To evaluate the efficacy of this compound in reversing cholinergic deficit-related memory impairment.
Animals: Mice and rats.
Procedure:
-
A passive avoidance apparatus was used, consisting of a light and a dark compartment connected by a door.
-
Training (Acquisition Trial): Each animal was placed in the light compartment. Upon entering the dark compartment, the door was closed, and a mild electric foot shock was delivered.
-
Amnesia Induction: Immediately after training, amnesia was induced by administering scopolamine (B1681570) (e.g., 1 mg/kg, i.p.).
-
Treatment: this compound (at varying doses, e.g., 25-100 mg/kg, p.o. for mice; 30 mg/kg, i.p. for rats) or a vehicle was administered.
-
Retention Trial: 24 hours after the training, each animal was again placed in the light compartment, and the latency to enter the dark compartment was recorded (step-through latency). A longer latency indicates better memory retention.
-
The step-through latencies were compared between the different treatment groups.
MPTP-Induced Parkinsonism in Common Marmosets
Objective: To investigate the effect of this compound on motor function in a primate model of Parkinson's disease.
Animals: Common marmosets.
Procedure:
-
Parkinsonism was induced by the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
After the induction of stable parkinsonian symptoms, baseline locomotor activity was measured.
-
This compound was administered to the MPTP-treated marmosets.
-
Locomotor activity was monitored and quantified using appropriate behavioral observation scales.
-
In a subset of animals, in vivo microdialysis was performed in the striatum to measure extracellular levels of dopamine and its metabolites before and after Bifemelane administration.
-
Changes in locomotor activity and neurochemical levels were compared to baseline values.
Visualization of Key Pathways and Workflows
Signaling Pathways of this compound
The neuroprotective effects of this compound are mediated through a complex interplay of signaling pathways. The following diagram illustrates the key mechanisms.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow: Scopolamine-Induced Amnesia Model
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a scopolamine-induced amnesia model.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Logical Relationship: Multifaceted Neuroprotection
This diagram illustrates the logical relationship between the different mechanisms of this compound and its overall neuroprotective outcome.
Caption: Logical flow of Bifemelane's multifaceted neuroprotective action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of MCI-2016 (this compound) on cerebral ischemia following ligation of both common carotid arteries in Mongolian gerbils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Protective effects of 4-(o-benzylphenoxy)-N-methylbutylamine hydrochloride (bifemelane) on acutely induced cerebral ischemia in Mongolian gerbils and spontaneously hypertensive rats (SHR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound (MCI-2016) on Experimental Amnesia (Passive Avoidance Failure) in Rodents [jstage.jst.go.jp]
- 12. Effects of this compound (MCI-2016) on Experimental Amnesia (Passive Avoidance Failure) in Rodents [jstage.jst.go.jp]
- 13. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of bifemelane on parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bifemelane Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Bifemelane hydrochloride, a compound often used in neuroscience research.
Regulatory Classification
This compound is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2][3] Furthermore, it is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4][5][6][7] Therefore, in the absence of specific federal regulations, the disposal of this compound should adhere to general best practices for the disposal of non-hazardous pharmaceutical and research chemicals.[8][9][10][11] It is crucial to consult local and institutional regulations, as they may have more stringent requirements.
Disposal Procedures for this compound
As this compound is intended for research use only, the following step-by-step disposal procedures are designed for a laboratory setting.[12]
1. Waste Identification and Segregation:
-
Non-Contaminated Waste: Unused, pure this compound should be considered a chemical waste.
-
Contaminated Waste: This includes any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, and cleaning materials.
-
Segregation: Keep this compound waste separate from other waste streams, particularly from hazardous waste, to avoid cross-contamination and ensure proper disposal.[8]
2. In-Lab Neutralization (for small quantities): For very small residual amounts, some non-hazardous chemicals can be neutralized or deactivated within the laboratory as part of the experimental protocol. However, without a specific, validated neutralization protocol for this compound, this method is not recommended.
3. Collection and Storage:
-
Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste. The label should include "this compound Waste" and the date of accumulation.
-
Storage: Store the waste containers in a secure, designated area away from incompatible materials.
4. Disposal Vendor: The most appropriate and compliant method for disposing of this compound is to use a licensed chemical waste disposal vendor. These vendors are equipped to handle the incineration or secure landfilling of chemical waste in accordance with environmental regulations.
5. Documentation: Maintain a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not federally mandated, general guidelines for laboratory chemical waste apply. The following table summarizes key considerations.
| Parameter | Guideline | Source |
| Small Quantities (In-Lab) | A few hundred grams or milliliters per day for approved drain disposal of non-hazardous soluble compounds. | [13] |
| Container Size | Using smaller containers for hazardous materials can reduce disposal costs. | [14] |
| pH for Drain Disposal | For non-toxic, neutralized waste, a pH between 5.5 and 10.5 is often acceptable for drain disposal (local regulations vary). | [13][15] |
Note: Drain disposal of this compound is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department and confirmation of local wastewater treatment capabilities.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound in the provided search results. The recommended protocol is the general procedure for disposing of non-regulated research chemicals through a licensed waste management contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these guidelines, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. dea.gov [dea.gov]
- 3. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 4. pwaste.com [pwaste.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. deq.mt.gov [deq.mt.gov]
- 7. actenviro.com [actenviro.com]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. scbt.com [scbt.com]
- 13. acs.org [acs.org]
- 14. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Guidance for Handling Bifemelane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Bifemelane hydrochloride. The following procedural guidance is based on available safety data and established best practices for handling potent pharmaceutical compounds. A comprehensive, English-language Safety Data Sheet (SDS) with detailed toxicological data was not available at the time of this writing; therefore, a conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Disposable gown- Tightly fitting safety goggles- N95 or higher respirator |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Double nitrile gloves- Disposable gown- Tightly fitting safety goggles- N95 or higher respirator |
| Waste Disposal | - Nitrile gloves- Lab coat |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, treat it as a spill and follow the spill cleanup procedure.
-
This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1]
2. Handling and Preparation:
-
All handling of dry this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the risk of inhalation.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing, use a dedicated spatula and weighing paper.
-
To prepare solutions, slowly add the powder to the solvent to avoid dust generation.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Don the appropriate PPE for spill cleanup.
-
For small powder spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 62232-46-6 | [1][2][3] |
| Molecular Formula | C18H23NO・HCl | [3] |
| Molecular Weight | 305.84 g/mol | [3] |
| Recommended Storage | -20°C | [1] |
Visual Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
